Tris[2-(isopropylamino)ethyl]amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-N',N'-bis[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N4/c1-13(2)16-7-10-19(11-8-17-14(3)4)12-9-18-15(5)6/h13-18H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXOJXQJNMJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(CCNC(C)C)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578082 | |
| Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157794-54-2 | |
| Record name | N~2~-(Propan-2-yl)-N~1~,N~1~-bis{2-[(propan-2-yl)amino]ethyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-(isopropylamino)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of Tris[2-(isopropylamino)ethyl]amine]
An In-depth Technical Guide to the Chemical Properties of Tris[2-(isopropylamino)ethyl]amine
Authored by a Senior Application Scientist
Introduction: Unveiling the Unique Coordination Landscape of a Sterically Hindered Tetradentate Ligand
This compound, commonly referred to in scientific literature as isp3-TREN, is a fascinating and highly functional tetradentate amine ligand. Structurally, it is a derivative of the well-known tripodal ligand, tris(2-aminoethyl)amine (tren), distinguished by the presence of three bulky isopropyl groups on the terminal secondary amine donors. This substitution is not a minor modification; it fundamentally alters the ligand's chemical properties, imparting significant steric hindrance that profoundly influences the coordination geometry, stability, and reactivity of the metal complexes it forms.
Built upon the flexible tris(2-aminoethyl)amine backbone, the isp3-TREN ligand is capable of binding to a metal ion at four points: the central tertiary amine and the three secondary amines at the end of its arms.[1] This multidentate nature results in a significant chelate effect, which enhances the thermodynamic stability of the resulting metal complexes.[1] However, it is the interplay between this inherent flexibility and the steric demands of the isopropyl groups that makes isp3-TREN a valuable tool for researchers in coordination chemistry, bioinorganic modeling, and materials science. The steric shielding can prevent unwanted bimolecular decomposition pathways, enabling the isolation and study of otherwise transient species.[1]
This guide provides a comprehensive overview of the core chemical properties of this compound], offering insights into its structure, synthesis, spectroscopic signatures, and coordination behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound] is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₆N₄ | |
| Molecular Weight | 272.47 g/mol | |
| CAS Number | 157794-54-2 | |
| Appearance | Liquid (Typical) | |
| Density | 0.858 g/mL at 25 °C | |
| Boiling Point | 120 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.453 | |
| Flash Point | 62 °C (143.6 °F) - closed cup | |
| InChI Key | XUIXOJXQJNMJGQ-UHFFFAOYSA-N |
Molecular Structure and Steric Influence
The defining structural feature of isp3-TREN is the central tertiary nitrogen atom connected via three ethylene bridges to three secondary amine groups, each bearing a sterically demanding isopropyl substituent.[1] This arrangement creates a tripodal or "tren-based" topology.
The isopropyl groups are not passive bystanders in the ligand's chemistry. Their significant steric bulk imposes conformational constraints, preventing the arms of the ligand from freely rotating. This steric hindrance is a critical factor that dictates the coordination geometry of its metal complexes, often forcing them into specific, and sometimes unusual, arrangements.[1] For example, in complexes with metal ions that typically favor octahedral geometry, the steric clash between the isopropyl groups can lead to a distorted trigonal bipyramidal geometry.[1]
Caption: Molecular structure of this compound].
Synthesis and Purification
The synthesis of this compound] is not as commonly documented as its parent compound, tren. However, a logical synthetic pathway can be derived from standard organic chemistry principles and analogous reactions, such as the synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN).[2] The most plausible approach involves the N-alkylation of the primary amine groups of tris(2-aminoethyl)amine.
A common method for such a transformation is reductive amination. This process would involve reacting tris(2-aminoethyl)amine with three equivalents of acetone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Hypothetical Synthesis via Reductive Amination
Causality: This protocol is designed to selectively alkylate the primary amines of the tren starting material. Acetone serves as the source of the isopropyl group skeleton, forming an imine intermediate that is subsequently reduced in situ. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the iminium ion over the ketone.
-
Reaction Setup: In a round-bottom flask, dissolve tris(2-aminoethyl)amine (1.0 eq) in a suitable solvent such as methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add acetone (3.0-3.5 eq) to the solution. Stir for 30 minutes to allow for the formation of the imine intermediates.
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 eq) portion-wise to the stirring solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl) until the evolution of gas ceases. Basify the solution with a strong base (e.g., NaOH) to deprotonate the amine product and extract it into an organic solvent like dichloromethane or diethyl ether.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final this compound] as a liquid.
Caption: Workflow for the synthesis of isp3-TREN.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of isp3-TREN.
Infrared (IR) Spectroscopy
The IR spectrum of the free isp3-TREN ligand is expected to show characteristic absorption bands for its functional groups.[1] Upon coordination to a metal ion, these bands will shift, providing clear evidence of complex formation.[1]
-
N-H Stretch: A single, relatively weak band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine (R₂NH).[3] This is a key difference from the parent tren ligand, which would show two bands for its primary amine groups.[3] Upon coordination to a metal, this N-H stretching vibration typically shifts to a lower frequency.[1]
-
C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the numerous C-H bonds in the ethylene and isopropyl groups.
-
N-H Bend/Wag: A strong, broad band between 910-665 cm⁻¹ due to N-H wagging is expected for the secondary amine groups.[3]
-
C-N Stretch: Aliphatic C-N stretching vibrations will be visible as medium to weak bands in the 1250–1020 cm⁻¹ range.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a solvent like CDCl₃ would provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The spectrum would be complex but predictable. One would expect to see a multiplet for the CH proton of the isopropyl group, a doublet for the two CH₃ groups of the isopropyl moiety, and a series of overlapping multiplets for the ethylene (-CH₂CH₂-) backbone protons. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the methyl and methine carbons of the isopropyl groups, as well as signals for the ethylene bridge carbons. The number of signals will confirm the C₃ symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 272.294 Da.[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₅H₃₆N₄.
Coordination Chemistry and Reactivity
The coordination behavior of isp3-TREN is a direct consequence of its structure, combining the chelate effect with significant steric control.
Principles of Coordination
As a tetradentate chelating agent, isp3-TREN binds to a metal ion via its four nitrogen atoms, forming three stable five-membered chelate rings.[1] This multidentate binding leads to a thermodynamically favorable interaction known as the chelate effect, resulting in metal complexes that are significantly more stable than their analogues with monodentate ligands.[1]
Caption: Chelation of a metal ion (M) by isp3-TREN.
Steric Control over Geometry
The most significant aspect of isp3-TREN's coordination chemistry is the steric control exerted by the isopropyl groups. This steric hindrance can:
-
Dictate Coordination Number: Prevent additional ligands from binding to the metal center, favoring lower coordination numbers.
-
Enforce Specific Geometries: Create a crowded coordination sphere that forces the complex into a distorted geometry. X-ray crystallographic studies on copper(II) complexes, such as [Cu(isp3tren)(N₃)]ClO₄, have confirmed a distorted trigonal bipyramidal geometry where the four nitrogen atoms of the ligand and one nitrogen from the azide ligand form the coordination sphere.[1]
-
Stabilize Reactive Centers: The bulky groups can kinetically stabilize a metal center by physically blocking access for other molecules, thereby preventing decomposition or unwanted side reactions.[1]
Affinity for Metal Ions
The four nitrogen donors of isp3-TREN are considered hard donors according to Hard and Soft Acids and Bases (HSAB) theory. This makes the ligand particularly effective for complexing with hard metal ions.
-
Transition Metals: It forms stable complexes with first-row transition metals, particularly those in +2 and +3 oxidation states like Cu(II), Co(II), and Zn(II).
-
Lanthanide Ions: Derivatives of the parent tren ligand have been successfully used to chelate divalent lanthanide ions like Europium(II) (Eu²⁺).[1] The high affinity of lanthanides for hard nitrogen donors makes isp3-TREN a suitable candidate for forming stable lanthanide complexes.[1] The steric bulk would influence the coordination geometry and stability of the resulting complex, which can have interesting photophysical properties, such as tunable luminescence.[1]
Safety and Handling
While a specific, detailed safety data sheet for this compound] is not widely available, its chemical nature as a corrosive, combustible aliphatic amine allows for a reliable hazard assessment based on similar compounds like its parent, tris(2-aminoethyl)amine.[5][6]
-
Hazard Classification: The compound is classified as corrosive. It is expected to cause severe skin burns and eye damage.[5]
-
GHS Pictograms: GHS05 (Corrosion) is indicated.
-
Signal Word: Danger.
-
Hazard Statements: H314: Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, stringent protective measures are required. This includes:
-
Eye/Face Protection: Chemical safety goggles and/or a full-face shield.[5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), and protective clothing to prevent any skin contact.[5]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator equipped with a filter for ammonia and organic ammonia derivatives.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
References
- This compound | 157794-54-2 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZeMNWsMivZW_SvrHHhzJzd_2OkBSA57aQUndxoVeVVHU2aAcZCM8mgMpVMm8C7_2wgifKn8xumrU34LqK6NFIFYN3KqAO7X3dcaNefXRF1TXa7xDHzkFu_OIBwTXF4m5m5Q=]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645095]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/MX/en/product/aldrich/645095]
- Sigma Aldrich this compound 1 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-tris-2-isopropylamino-ethyl-amine-1-g/6450955g]
- Safety Data Sheet: Tris(2-aminoethyl)amine - Chemos GmbH&Co.KG. [URL: https://www.chemos.
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC314790050]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC118110050]
- Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77731]
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/ZA/en/product/aldrich/645095]
- Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. [URL: https://www.rsc.
- Tris(2-aminoethyl)amine - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4097896&Type=IR-SPEC&Index=1]
- This compound, 1 X 5 g (645095-5G) - Alkali Scientific. [URL: https://www.alkaliscientific.com/tris-2-isopropylamino-ethyl-amine-1-x-5-g-645095-5g.html]
- Tris(2-aminoethyl)amine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tris(2-aminoethyl)amine]
- Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap. [URL: https://eureka.patsnap.com/patent/CN109516919A/tris-2-aminoethyl-amine-synthesis-process]
- IR: amines. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]
- This compound (C15H36N4) - PubChemLite. [URL: https://pubchemlite.cheminfo.org/compounds/15763533]
Sources
A Technical Guide to the Molecular Structure and Conformation of Tris[2-(isopropylamino)ethyl]amine] (isp3-TREN)
Abstract: This technical guide provides an in-depth examination of the molecular structure, conformational dynamics, and physicochemical properties of Tris[2-(isopropylamino)ethyl]amine], a sterically hindered tetradentate ligand commonly abbreviated as isp3-TREN. Built upon the flexible tris(2-aminoethyl)amine (tren) backbone, isp3-TREN is distinguished by three bulky isopropyl groups on its terminal secondary amines.[1] This substitution imparts significant steric constraints that profoundly influence its coordination chemistry, conformational preferences, and utility in materials science. This document offers researchers, chemists, and drug development professionals a comprehensive resource, detailing the interplay between the ligand's structural flexibility and steric hindrance. We will explore its characterization through spectroscopic and computational methods, provide validated experimental protocols, and discuss its applications, particularly in the coordination of lanthanide ions and as a structure-directing agent.
Introduction to this compound] (isp3-TREN)
This compound] is a complex organic molecule designed for specific applications in coordination and materials chemistry. Its architecture is derived from the well-established tripodal ligand, tris(2-aminoethyl)amine (tren), a C3-symmetric, tetradentate chelating agent known for forming stable complexes with transition metals.[2] The defining feature of isp3-TREN is the N-alkylation of the three primary amine groups of the tren backbone with isopropyl substituents, transforming them into secondary amines. This modification introduces significant steric bulk, which is not a passive feature but an active director of the ligand's coordination behavior and reactivity.[1]
Chemical Identity and Physicochemical Properties
The fundamental properties of isp3-TREN are summarized below. These data are critical for experimental design, safety considerations, and computational modeling.
| Property | Value | Source(s) |
| Chemical Name | N2-(1-Methylethyl)-N1,N1-bis[2-[(1-methylethyl)amino]ethyl]-1,2-ethanediamine | |
| Synonym(s) | isp3-TREN, this compound] | [1] |
| CAS Number | 157794-54-2 | [1][3] |
| Molecular Formula | C₁₅H₃₆N₄ | [1][3] |
| Molecular Weight | 272.47 g/mol | [1] |
| Appearance | Liquid (at standard conditions) | [4] |
| Density | 0.858 g/mL at 25°C | [3] |
| Boiling Point | 120°C at 0.5 mmHg | [3] |
| Refractive Index | n20/D 1.453 | [3] |
| InChI Key | XUIXOJXQJNMJGQ-UHFFFAOYSA-N | [1] |
The Tren Ligand Family: A Foundation for Coordination
The parent molecule, tren, is a classic tetradentate ligand that binds metal ions through its central tertiary amine and three primary amine arms.[2] This structure allows it to form three stable five-membered chelate rings when coordinating to a metal center, a phenomenon that provides significant thermodynamic stability known as the chelate effect.[1] The constrained connectivity of the tren framework limits the number of possible isomers in its metal complexes, making it a predictable and valuable scaffold in coordination chemistry.[2] The isp3-TREN ligand inherits this fundamental tripodal, chelating nature.[1]
Molecular Structure and Bonding
The structure of isp3-TREN is best understood as a delicate balance between the flexibility of its ethylene backbones and the rigid steric demands of its terminal isopropyl groups.
Core Topology: A Sterically Hindered Tripodal Framework
isp3-TREN possesses four nitrogen atoms capable of acting as Lewis bases to donate electron pairs to a metal center: one apical tertiary amine and three secondary amines on the pendant arms.[1] This arrangement makes it a potent tetradentate chelating agent. The ethylene chains connecting the nitrogen atoms provide conformational flexibility, enabling the ligand to wrap around a metal ion.[1] However, this flexibility is significantly constrained by the spatial requirements of the three isopropyl groups.[1]
Caption: 2D representation of the isp3-TREN molecular structure.
Conformational Analysis
The conformation of free isp3-TREN in solution is dynamic. The molecule will explore various conformations to minimize steric clash between the bulky isopropyl groups. Upon coordination to a metal ion, it adopts a more rigid conformation dictated by the size and preferred coordination geometry of the metal center.
Computational Modeling: A Predictive Approach
While extensive experimental studies on the isolated isp3-TREN ligand are not widely published, Density Functional Theory (DFT) serves as a powerful tool for predicting its geometry and electronic structure.[1] The structural parameters obtained from crystallographic studies of its metal complexes can provide excellent benchmarks for validating these computational models.[1] A typical workflow for computational analysis is outlined below.
Caption: Workflow for computational analysis of isp3-TREN conformation.
Experimental Protocols for Structural Characterization
Validating the structure and conformation of isp3-TREN requires a multi-faceted analytical approach. The following protocols are standard methodologies in the field.
Protocol: Characterization by Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for verifying metal coordination. The N-H bond of the secondary amines is a particularly useful diagnostic probe.
Methodology:
-
Sample Preparation: Prepare a thin film of neat liquid isp3-TREN between two KBr or NaCl salt plates. Alternatively, for metal complexes, prepare a KBr pellet containing ~1% of the solid sample.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis & Interpretation:
-
Self-Validation: Confirm the presence of characteristic absorption bands. The N-H stretch of the secondary amines is expected in the 3300-3500 cm⁻¹ region for the free ligand.[1] Also, identify C-H stretching vibrations (~2850-3000 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹).
-
Coordination Check: Upon coordination to a metal ion, the N-H stretching vibration is expected to shift to a lower frequency (red-shift), indicating a weakening of the N-H bond due to the donation of electron density from the nitrogen to the metal.[1] This shift is direct evidence of complex formation.
-
Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable tools for confirming the molecular structure, assessing purity, and studying dynamic processes in solution. The symmetry and connectivity of the molecule give rise to a predictable set of signals.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of isp3-TREN in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis & Interpretation:
-
¹H NMR:
-
Isopropyl Group: Expect a doublet for the six methyl protons (CH₃) and a corresponding septet for the single methine proton (CH). The integration ratio should be 6:1.
-
Ethyl Chains: Expect complex multiplets for the -CH₂-CH₂- protons. 2D NMR techniques like COSY can be used to confirm connectivity.
-
N-H Proton: A broad singlet is expected for the secondary amine proton; its chemical shift can be concentration and solvent-dependent.
-
-
¹³C NMR: Expect distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the two different methylene carbons in the ethyl arms.
-
Self-Validation: The number of unique signals in both ¹H and ¹³C spectra, their splitting patterns, and their integration values must be consistent with the C₃-symmetric structure of the molecule.
-
Applications in Coordination Chemistry and Materials Science
The unique steric profile of isp3-TREN makes it a highly specialized ligand.
Coordination with Lanthanide Ions
The coordination chemistry of lanthanide ions is an active area of research, driven by the unique photophysical properties of their complexes.[1] Ligands like isp3-TREN are designed to encapsulate the metal ion, shielding it from the solvent and creating a specific coordination environment.[1] The bulky isopropyl groups play a critical role in modulating the geometry and stability of the resulting complex, which in turn influences the d-f electronic transitions responsible for luminescence in ions like Europium(II).[1] By tuning the steric and electronic properties of the ligand, the emission wavelength and quantum yield of the metal complex can be systematically modified.[1]
Role as a Structure-Directing Agent (SDA)
In the synthesis of zeolites, organic molecules can act as templates or Structure-Directing Agents (SDAs), guiding the formation of specific microporous frameworks. The size and shape of the SDA are critical. isp3-TREN can be employed as an SDA where its specific dimensions and conformation fit snugly within a forming zeolite cage, directing the crystallization towards a desired topology (e.g., Linde Type A - LTA) and preventing the formation of other, more thermodynamically stable phases.[1]
Caption: Experimental workflow for metal complex synthesis and characterization.
Conclusion
This compound] (isp3-TREN) represents a masterful blend of structural flexibility and steric control. Its tren backbone provides the fundamental chelating ability, while its terminal isopropyl groups impose critical conformational constraints that define its function. This unique architecture makes it a valuable tool for chemists designing highly specific coordination environments for photophysical applications or for materials scientists seeking to direct the growth of crystalline frameworks. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and application of this versatile ligand.
References
- This compound | 157794-54-2 | Benchchem.
- Sigma Aldrich this compound 1 g | Buy Online - Fisher Scientific.
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich.
- Tris(2-aminoethyl)amine - Wikipedia.
- CAS 3424-21-3: Triisopropylamine - CymitQuimica.
- tris(2-(isopropylamino)ethyl)
Sources
An In-Depth Technical Guide to the Coordination Chemistry of Tris[2-(isopropylamino)ethyl]amine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of the sterically hindered tripodal ligand, Tris[2-(isopropylamino)ethyl]amine, commonly abbreviated as i-Pr3-tren. The unique structural features of this tetradentate amine ligand, particularly the bulky isopropyl groups on the secondary amine donors, impose significant steric constraints that profoundly influence the geometry, stability, and reactivity of its transition metal complexes. This guide delves into the synthesis of the ligand and its metal complexes, detailed characterization methodologies, and explores the potential applications of these compounds in catalysis and as models for metalloenzyme active sites. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the rich and varied coordination chemistry of this versatile ligand.
Introduction: The Significance of Steric Hindrance in Ligand Design
In the field of coordination chemistry, the rational design of ligands is paramount to controlling the properties and reactivity of metal complexes. This compound (i-Pr3-tren) is a derivative of the well-known tripodal ligand Tris(2-aminoethyl)amine (tren). The parent tren ligand is a flexible, C3-symmetric, tetradentate chelating agent that readily forms stable complexes with a variety of transition metals, typically in their +2 and +3 oxidation states.[1]
The defining feature of i-Pr3-tren is the substitution of the primary amine protons of tren with bulky isopropyl groups. This modification introduces significant steric hindrance around the metal center, which has several important consequences:
-
Enforcement of Specific Geometries: The steric bulk of the isopropyl groups can prevent the formation of thermodynamically preferred coordination geometries, instead favoring less common structures such as distorted trigonal bipyramidal or square pyramidal geometries.
-
Kinetic Stabilization: The bulky substituents can sterically protect the metal center from interactions with solvent molecules or other potential ligands, thereby increasing the kinetic stability of the complex.
-
Modulation of Reactivity: By controlling the accessibility of the metal center, the steric hindrance can influence the binding of substrates and the rates of catalytic reactions.
These properties make i-Pr3-tren an attractive ligand for a range of applications, from fundamental studies of coordination chemistry to the development of novel catalysts and bioinorganic model systems.
Synthesis of the Ligand and its Transition Metal Complexes
Synthesis of this compound (i-Pr3-tren)
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds via the initial formation of an imine intermediate between the primary amine groups of tren and the carbonyl group of acetone. This is followed by in-situ reduction of the imine to the corresponding secondary amine.
}
Experimental Protocol (Proposed)
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve Tris(2-aminoethyl)amine in a suitable solvent such as methanol or dichloromethane.
-
Step 2: Imine Formation. Add a stoichiometric excess (at least 3 equivalents) of acetone to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the tris-imine intermediate.
-
Step 3: Reduction. Slowly add a reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this transformation due to its mildness and high selectivity.[3]
-
Step 4: Workup and Purification. After the reaction is complete (monitored by techniques such as TLC or NMR), the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or distillation under reduced pressure.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with i-Pr3-tren generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, perchlorate, triflate) and solvent can influence the coordination number and geometry of the resulting complex.
General Experimental Protocol
-
Step 1: Dissolution. Dissolve the this compound ligand in a suitable solvent (e.g., methanol, ethanol, acetonitrile).
-
Step 2: Addition of Metal Salt. To the stirred ligand solution, add a solution of the desired transition metal salt (e.g., CuCl2, Fe(ClO4)2, Zn(OTf)2) in the same or a compatible solvent. The stoichiometry is typically 1:1.
-
Step 3: Complex Formation. The reaction mixture is stirred at room temperature or gently heated to promote complex formation. The formation of the complex is often indicated by a color change.
-
Step 4: Isolation and Purification. The metal complex can be isolated by precipitation upon cooling, addition of a less-polar solvent, or by slow evaporation of the solvent. The product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.
Structural and Spectroscopic Characterization
A thorough characterization of i-Pr3-tren metal complexes is essential to understand their structure, bonding, and electronic properties. A combination of techniques is typically employed.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. For complexes of i-Pr3-tren, this technique is crucial for elucidating the steric effects of the bulky isopropyl groups. For instance, in a five-coordinate copper(II) complex, the geometry is often found to be a distorted trigonal bipyramid.[5]
Table 1: Representative Structural Data for a Hypothetical [M(i-Pr3-tren)X]n+ Complex
| Parameter | Value |
| Metal Center (M) | e.g., Cu(II), Fe(II), Zn(II) |
| Coordination Number | 5 |
| Geometry | Distorted Trigonal Bipyramidal |
| M-N(apical) (Å) | ~2.1 - 2.3 |
| M-N(equatorial) (Å) | ~2.0 - 2.2 |
| M-X (Å) | Dependent on X |
| N(apical)-M-N(equatorial) (°) | ~80 - 90 |
| N(equatorial)-M-N(equatorial) (°) | ~110 - 130 |
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can be used to confirm the coordination of the ligand and to probe the symmetry of the complex in solution.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. For d-block transition metals, the d-d transitions provide information about the ligand field strength and the coordination geometry of the metal ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the ligand and any coordinated anions. Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination can provide evidence for complex formation.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and high-spin Fe(III), EPR spectroscopy is a powerful tool for probing the electronic structure and the local environment of the metal center.
Applications in Catalysis and Bioinorganic Chemistry
The unique steric and electronic properties of transition metal complexes with i-Pr3-tren make them promising candidates for a variety of applications.
Catalysis
The steric bulk of the i-Pr3-tren ligand can be exploited to control the selectivity of catalytic reactions. By creating a sterically hindered active site, it is possible to favor the binding of smaller substrates or to influence the regioselectivity of a reaction. While specific catalytic applications of i-Pr3-tren complexes are not extensively reported, related sterically hindered tripodal amine complexes have shown activity in various transformations.[6][7][8]
}
Bioinorganic Model Systems
Many metalloenzymes feature a metal center in a sterically constrained environment provided by the protein backbone. The i-Pr3-tren ligand can mimic this environment, allowing for the synthesis of small-molecule models of enzyme active sites. These models can be used to study the fundamental aspects of enzyme function, such as substrate binding and activation, without the complexity of the protein matrix. For example, iron and copper complexes of sterically hindered tripodal ligands are often used to model the active sites of oxygen-activating enzymes.
Conclusion
The coordination chemistry of this compound with transition metals offers a rich field of study for chemists interested in the interplay of steric and electronic effects. The bulky isopropyl groups of the i-Pr3-tren ligand enforce unique coordination geometries and can be used to modulate the reactivity of the metal center. While the full potential of this ligand is still being explored, its utility in the development of novel catalysts and bioinorganic model systems is clear. Further research into the synthesis, characterization, and application of a wider range of i-Pr3-tren metal complexes is warranted and is expected to lead to new discoveries in coordination chemistry and beyond.
References
-
Xu, J., et al. (2001). Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators. PubMed. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Myers, A. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Tris(2-aminoethyl)amine. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
T., B. T., & N., S. (2024). Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. National Institutes of Health. [Link]
-
Calculation of catalytic activity of transition metal complexes. (n.d.). ResearchGate. [Link]
-
El-Fakharany, M. S., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Journal of Applied Pharmaceutical Science. [Link]
-
Generation, Spectroscopic Characterization, and Computational Analysis of a Six-Coordinate Cobalt(III)-Imidyl Complex with an Unusual S = 3/2 Ground State That Promotes N-Group and Hydrogen Atom Transfer Reactions with Exogenous Substrates. (n.d.). National Institutes of Health. [Link]
-
Glenn, S. (n.d.). Catalytic Activity of Transition Metal Complexes in Organic Reactions. iMedPub. [Link]
-
Ligand-Field Spectroscopy of Co(III) Complexes and the Development of a Spectrochemical Series for Low-Spin d6 Charge-Transfer Chromophores. (2022). PubMed. [Link]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI. [Link]
-
A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. (n.d.). ResearchGate. [Link]
-
Teng, S., et al. (2025). New reactivity of late 3d transition metal complexes in catalytic reactions of alkynes. Chemical Society Reviews. [Link]
-
Synthesis and Structure of the Copper Complex (ClO4). (n.d.). Atlantis Press. [Link]
-
Formation of Cu-I(CH3CN)(4)ClO4 in the Reactions of Copper(II) Perchlorate with Acetonitrile in the Presence of Sulfur-Containing Organic Compounds. (n.d.). ResearchGate. [Link]
-
First-Row Late Transition Metals for Catalytic Alkene Hydrofunctionalisation: Recent Advances in C-N, C-O and C-P Bond Formation. (n.d.). PubMed Central. [Link]
-
Structural and Spectroscopic Characterization of Co(II) Bis(Benzenedichlorodithiolate): An Intermediate in Hydrogen Evolution Catalysis. (2024). MDPI. [Link]
-
Monomerizing Alkali-Metal 3,5-Dimethylbenzyl Salts with Tris(N, N-dimethyl-2-aminoethyl)amine (Me6TREN): Structural and Bonding Implications. (2013). ACS Publications. [Link]
-
Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. (2023). ChemRxiv. [Link]
-
The structure of [Cu(bipy)(3)][Cu(bipy)(ala)(ClO4)(2)]ClO4 - a Compound with Two Different Coordination Modes in the same Complex. (n.d.). ResearchGate. [Link]
-
Synthesis and Crystal Structure of ·1.5CHCl3 (dpq =2,3-di-2- Pyridylquinoxalin...). (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. imedpub.com [imedpub.com]
- 8. mdpi.com [mdpi.com]
steric hindrance effects of isopropyl groups in Tris[2-(isopropylamino)ethyl]amine]
An In-depth Technical Guide on the Steric Hindrance Effects of Isopropyl Groups in Tris[2-(isopropylamino)ethyl]amine]
Foreword
In the nuanced field of molecular design, from catalysis to pharmaceuticals, the spatial arrangement of atoms—or sterics—is a paramount design principle. The strategic manipulation of steric bulk allows for the fine-tuning of a molecule's reactivity, selectivity, and stability. This guide focuses on this compound], a tripodal tetradentate ligand, as a quintessential example of how bulky substituents fundamentally dictate chemical behavior. By appending three isopropyl groups to the parent tren (tris(2-aminoethyl)amine) scaffold, a unique and sterically congested coordination pocket is created. This document serves as a deep dive for researchers, scientists, and drug development professionals into the synthesis, coordination chemistry, and catalytic implications governed by the steric effects of these isopropyl groups.
The Foundational Role of Steric Hindrance
Steric hindrance is the effect on chemical reactions and molecular conformations caused by the spatial bulk of atoms or groups of atoms within a molecule.[1][2][3] In ligand design, it is a powerful tool. Bulky substituents can shield a metal center, control the approach of substrates, enforce specific coordination geometries, and alter electronic properties.
This compound] (i-Pr₃-tren) provides an excellent platform to study these effects. Its parent, tren, is a flexible, symmetric tetradentate ligand that readily forms stable complexes.[4][5] The introduction of three isopropyl groups dramatically alters this behavior, imposing significant geometric constraints and creating a sterically demanding environment.
Synthesis and Characterization of the Ligand
The synthesis of this compound] requires a controlled approach to ensure the selective alkylation of the terminal amine groups. The most common and effective method is reductive amination.
A Self-Validating Synthetic Protocol
This protocol outlines the synthesis via reductive amination of tris(2-aminoethyl)amine with acetone.
Experimental Protocol: Synthesis of this compound]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tris(2-aminoethyl)amine (tren) in a suitable alcoholic solvent, such as methanol.
-
Imine Formation: Cool the solution in an ice bath (0 °C). Add a slight excess (approximately 3.3 equivalents) of acetone. Stir the mixture for 30 minutes to allow for the formation of the corresponding tri-imine intermediate.
-
Reduction: While maintaining the temperature at 0 °C, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition of the reducing agent is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure the complete reduction of the imine intermediates.
-
Workup:
-
Quench the reaction by carefully adding water to decompose any unreacted NaBH₄.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: The crude this compound] is purified by vacuum distillation to yield a colorless oil.
Causality and Self-Validation:
-
Choice of Reagents: tren is a readily available starting material.[4] Acetone is the simplest ketone precursor for the isopropyl group. Sodium borohydride is a cost-effective and efficient reducing agent for imines.
-
Control of Conditions: The initial low temperature controls the rate of imine formation and the exothermic reduction step. Allowing the reaction to proceed overnight ensures high conversion.
-
Validation: The purity of the final product can be readily assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, which will show characteristic signals confirming the presence of the three isopropyl groups and the correct molecular weight.
Spectroscopic Signature of the Ligand
The successful synthesis is confirmed by a suite of standard spectroscopic techniques.
| Technique | Key Observational Data for this compound] |
| ¹H NMR | A characteristic doublet (~1.0 ppm) for the six methyl protons of each isopropyl group and a septet (~2.8 ppm) for the single methine proton. Signals for the ethylene backbone protons will also be present. |
| ¹³C NMR | Resonances corresponding to the methyl and methine carbons of the isopropyl groups, in addition to the carbons of the ethylenediamine backbone. |
| Mass Spec (EI/ESI) | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated mass of C₁₅H₃₆N₄ (272.47 g/mol ).[6] |
| Infrared (IR) | Presence of N-H stretching bands for the secondary amines and C-H stretching bands for the alkyl groups. Absence of the C=N stretch from the imine intermediate. |
The Impact of Isopropyl Groups on Coordination Chemistry
The steric bulk of the three isopropyl groups is the defining feature of this compound]'s coordination behavior, creating a highly congested environment around a coordinated metal ion.[7]
Enforced Coordination Geometries and Stability
The parent tren ligand typically forms five-coordinate, trigonal bipyramidal complexes.[5] However, the isopropyl groups of i-Pr₃-tren clash with one another and with other potential ligands in the coordination sphere.
This steric repulsion leads to several key effects:
-
Distortion: The resulting metal complexes often exhibit highly distorted geometries, deviating significantly from idealized trigonal bipyramidal or octahedral structures.
-
Constraint and Lability: The ligand's flexible tren backbone is forced into a more rigid conformation to accommodate the bulky groups.[7] This strain can weaken the metal-ligand bonds, sometimes leading to increased lability or dissociation of one of the ligand's arms.
-
Stabilization of Lower Coordination Numbers: The steric bulk can effectively block coordination sites, preventing the binding of additional ligands and favoring five-coordinate geometries over six-coordinate ones.[7]
Diagram: Steric Crowding in a Metal Complex
Caption: Isopropyl groups create a crowded coordination sphere.
Harnessing Steric Effects in Catalysis
The controlled steric environment offered by i-Pr₃-tren is not a liability but an asset in catalysis, where it can be used to direct the selectivity of a reaction.
Case Study: Olefin Polymerization
In transition metal-catalyzed olefin polymerization, the ligand framework around the active metal center is critical. The bulky nature of i-Pr₃-tren can influence several aspects of the catalytic cycle:
-
Substrate Selectivity: The crowded catalytic pocket can sterically disfavor the binding and insertion of larger, more substituted olefins, leading to selectivity for smaller monomers like ethylene.
-
Control of Reactivity: The rate of olefin insertion and chain propagation can be modulated by the degree of steric hindrance.
-
Polymer Properties: By influencing the rates of chain propagation versus chain termination/transfer, the ligand can affect the molecular weight and branching of the resulting polymer.
Diagram: Logical Flow of Steric Influence in Catalysis
Caption: Logical flow of steric influence on catalysis.
Broader Implications in Drug Development
The core principle demonstrated by i-Pr₃-tren—using steric bulk to control molecular interactions—is a cornerstone of modern drug design.[2]
-
Target Selectivity: Attaching bulky groups to a drug molecule can prevent it from fitting into the binding sites of off-target proteins, thereby reducing side effects. For instance, a bulky group may allow a drug to bind to a desired enzyme while sterically clashing with the active site of a closely related, undesired enzyme.
-
Metabolic Shielding: Steric hindrance can be used to protect a metabolically vulnerable part of a drug from being degraded by metabolic enzymes (e.g., Cytochrome P450s). This "steric shield" can increase the drug's half-life and bioavailability.
-
Modulating Potency: The precise shape and size of a molecule are critical for optimal binding to its biological target. The addition or modification of bulky groups is a key strategy used during lead optimization to improve the potency and efficacy of a drug candidate.
Conclusion
This compound] is more than just a substituted ligand; it is a powerful demonstration of steric hindrance as a fundamental tool in chemical design. The three isopropyl groups impose a rigid, congested coordination environment that dictates the geometry, stability, and reactivity of its metal complexes. This steric control can be strategically harnessed in catalysis to achieve high selectivity and is conceptually parallel to well-established strategies in drug development for enhancing target specificity and metabolic stability. Understanding the profound effects of these bulky substituents provides researchers with critical insights for the rational design of next-generation catalysts, materials, and therapeutic agents.
References
-
Wikipedia. Tris(2-aminoethyl)amine. Available from: [Link]
-
ResearchGate. Steric hindrance between bulky isopropyl and naphthalene groups creates... | Download Scientific Diagram. Available from: [Link]
-
Patsnap. Tris(2-aminoethyl)amine synthesis process - Eureka. Available from: [Link]
-
MDPI. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Available from: [Link]
-
Supporting Information. Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates. Available from: [Link]
-
PubChemLite. This compound (C15H36N4). Available from: [Link]
-
NIH. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. Available from: [Link]
-
Grokipedia. Tris(2-(2-methoxyethoxy)ethyl)amine. Available from: [Link]
-
ResearchGate. (PDF) Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Available from: [Link]
-
OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
-
Taylor & Francis. Tris(2-aminoethyl)amine – Knowledge and References. Available from: [Link]
-
ResearchGate. Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels | Request PDF. Available from: [Link]
-
Wikipedia. Triisopropylamine. Available from: [Link]
-
NIST WebBook. Tris(2-aminoethyl)amine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Tris[2-(isopropylamino)ethyl]amine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Tris[2-(isopropylamino)ethyl]amine, a complex polyamine of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and the physicochemical properties of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate validated data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.
Introduction: Understanding the Molecule
This compound (CAS Number: 157794-54-2) is a tetraamine with a central tertiary amine nitrogen atom connected to three ethyl chains, each terminating in a secondary isopropylamine group.[1][2] Its structure, with a combination of amine functionalities and alkyl groups, dictates its solubility profile.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₆N₄ | [1][2] |
| Molecular Weight | 272.47 g/mol | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Density | 0.858 g/mL at 25 °C | [1][2] |
| Boiling Point | 120 °C at 0.5 mmHg | [1][2] |
| Flash Point | 62 °C (closed cup) | [1][2] |
The presence of four amine groups, capable of acting as hydrogen bond acceptors and the secondary amines as hydrogen bond donors, suggests potential for interaction with polar solvents. However, the molecule also possesses fifteen carbon atoms in the form of ethyl and isopropyl groups, contributing to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.
Principles of Amine Solubility in Organic Solvents
The solubility of amines is governed by the interplay of several factors:
-
Hydrogen Bonding: The ability of the amine's nitrogen lone pair to accept hydrogen bonds and the N-H protons of primary and secondary amines to donate hydrogen bonds is a primary driver of solubility in protic solvents like alcohols.
-
Polarity: The polarity of the amine, arising from the electronegativity difference between nitrogen and carbon/hydrogen, influences its miscibility with polar aprotic and polar protic solvents.
-
Van der Waals Forces: The nonpolar alkyl chains of the amine interact with nonpolar solvents through London dispersion forces. As the size of the alkyl groups increases, the hydrophobic character of the amine becomes more pronounced, enhancing its solubility in nonpolar solvents.[3]
-
"Like Dissolves Like": This fundamental principle suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[4]
For this compound, its relatively large alkyl structure in proportion to its amine functional groups will significantly influence its solubility, likely favoring less polar organic solvents over highly polar ones like water.
Predicted Solubility Profile of this compound
Based on the structural analysis and general principles of amine solubility, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be experimentally verified.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The significant nonpolar character from the fifteen carbon atoms will lead to strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The polarity of the amine groups will allow for dipole-dipole interactions with these solvents. The compound should be readily soluble in these common lab solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The amine groups can engage in hydrogen bonding with the hydroxyl groups of alcohols, promoting solubility. However, the large alkyl groups may limit miscibility in all proportions. |
| Highly Polar | Water | Low to Immiscible | Despite the presence of four amine groups, the large hydrophobic structure is expected to dominate, leading to poor solubility in water.[5] The formation of water-soluble salts upon reaction with acids would increase aqueous solubility.[5] |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[6]
Objective
To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Syringes and syringe filters (compatible with the solvent)
-
Volumetric flasks
-
Rotary evaporator or nitrogen stream evaporation setup
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved amine is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine.
-
-
Sampling and Filtration:
-
Once equilibrium is established, cease agitation and allow the vial to stand undisturbed for several hours to permit the undissolved amine to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter that is compatible with the solvent and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any microscopic, undissolved particles.
-
-
Gravimetric Analysis:
-
Determine the mass of the flask containing the filtered solution.
-
Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood.
-
Once the solvent is removed, dry the flask containing the non-volatile amine residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent withdrawn) * 100
-
-
Safety Considerations
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling and experimental procedures should be conducted in a well-ventilated fume hood.
Conclusion
References
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem. (n.d.).
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. (n.d.).
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 - Sigma-Aldrich. (n.d.).
- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents - Benchchem. (n.d.).
- Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals. (2019, January 9).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Sources
CAS number 157794-54-2 properties and suppliers
An In-Depth Technical Guide to Tris[2-(isopropylamino)ethyl]amine (CAS 157794-54-2): A Versatile Ligand for Bioinorganic Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly referred to by its CAS number 157794-54-2 and often abbreviated as i-Pr₃-tren, is a sterically hindered tripodal amine ligand. Its unique three-dimensional structure, featuring a central tertiary amine and three pendant isopropylamino arms, makes it a valuable tool in coordination chemistry. This guide provides a comprehensive overview of the properties, synthesis, and applications of this ligand, with a particular focus on its utility in creating biomimetic models of metalloenzyme active sites and as a ligand in catalysis. The insights provided herein are intended to empower researchers to leverage the unique characteristics of this compound in their scientific endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 157794-54-2 | [1][2] |
| Molecular Formula | C₁₅H₃₆N₄ | [1][2] |
| Molecular Weight | 272.47 g/mol | [1][2] |
| Appearance | Transparent liquid | [3] |
| Density | 0.858 g/mL at 25 °C | [1][2] |
| Boiling Point | 120 °C at 0.5 mmHg | [1][2] |
| Refractive Index | n20/D 1.453 | [1][2] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [2] |
| SMILES | CC(C)NCCN(CCNC(C)C)CCNC(C)C | [2] |
| InChI Key | XUIXOJXQJNMJGQ-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination
A common and effective method for the N-alkylation of amines is reductive amination. In this proposed synthesis, the parent tripodal amine, tris(2-aminoethyl)amine (tren), would be reacted with acetone in the presence of a reducing agent.
Caption: Proposed synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol
Materials:
-
Tris(2-aminoethyl)amine (tren)
-
Acetone (ACS grade)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tris(2-aminoethyl)amine (1.0 eq.) in anhydrous dichloromethane.
-
Imine Formation: To the stirred solution, add acetone (3.0-3.5 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the tris-imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (3.5-4.0 eq.) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield the pure this compound.
Applications in Bioinorganic Chemistry: Modeling Metalloenzyme Active Sites
A primary application of this compound lies in the field of bioinorganic chemistry, where it is employed as a ligand to create synthetic models of the active sites of metalloenzymes. The bulky isopropyl groups generate a sterically encumbered pocket around a coordinated metal ion, mimicking the protein environment in enzymes.[1] This allows for detailed mechanistic studies of biological processes such as oxygen activation by copper or iron complexes.[1]
Caption: Workflow of the NBD/dithionite quenching assay for measuring phospholipid flip-flop.
Suppliers
This compound is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) to ensure the purity of the compound.
| Supplier | Product Name | Purity |
| Sigma-Aldrich | This compound | 90% |
| Benchchem | This compound | For research use only |
| Angene Chemical | 1,2-Ethanediamine, N2-(1-methylethyl)-N1,N1-bis[2-[(1-methylethyl)amino]ethyl]- | 95% |
| Fisher Scientific | This compound | Varies by manufacturer |
| Echemi | TRIS(2-(ISOPROPYLAMINO)ETHYL)AMINE | Varies by supplier |
| Alkali Scientific | This compound | Varies by manufacturer |
Note: Purity levels and product availability may vary. Please consult the respective supplier's website for the most current information.
Safety Information
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified with GHS05 pictogram and the signal word "Danger". The hazard statement is H314 (Causes severe skin burns and eye damage). [2]It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound (CAS 157794-54-2) is a valuable and versatile tripodal ligand with significant applications in bioinorganic chemistry and catalysis. Its sterically demanding structure allows for the creation of realistic biomimetic models of metalloenzyme active sites, providing a powerful platform for mechanistic studies. Furthermore, its derivatives have shown potential as synthetic translocases for phospholipids, opening avenues for research in membrane biology and drug delivery. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with a detailed experimental protocol, to facilitate its use in innovative research and development.
References
-
1,2-Ethanediamine, N2-(1-methylethyl)-N1,N1-bis[2-[(1-methylethyl)amino]ethyl]-(CAS# 157794-54-2 ) - angenechemical.com. [Link]
-
This compound, 1 X 5 g (645095-5G) - Alkali Scientific. [Link]
Sources
The Genesis and Evolution of Tren-Based Ligands: A Technical Guide to a Cornerstone of Coordination Chemistry
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and application of tris(2-aminoethyl)amine (Tren)-based ligands. From the foundational synthesis of the simple yet elegant Tren molecule to the Nobel Prize-winning development of intricate cryptand structures, this document traces the evolution of a class of ligands that has become indispensable in coordination chemistry, materials science, and medicine. We delve into the synthetic methodologies, the principles of molecular recognition that govern their function, and the causal drivers behind their structural evolution. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the application of these versatile chelators.
The Dawn of Tripodal Ligands: The Synthesis and Foundational Properties of Tren
The journey into the rich field of Tren-based ligands begins with the synthesis of the parent molecule, tris(2-aminoethyl)amine. First reported by F.G. Mann in 1925, the synthesis of this tripodal tetradentate ligand marked a significant, albeit initially underappreciated, moment in coordination chemistry. The unique C3-symmetric structure of Tren, featuring a tertiary amine bridgehead and three primary amine donor groups, preorganizes the ligand for efficient coordination to a single metal ion.[1] This constrained geometry minimizes steric strain and results in the formation of exceptionally stable pentacoordinate and hexacoordinate metal complexes.[1]
The initial interest in Tren was driven by its ability to form well-defined coordination complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states. The constrained nature of the Tren scaffold significantly limits the number of possible isomers for its complexes. For instance, a complex of the type [M(tren)X2]+ can only exist as a single, achiral stereoisomer, a stark contrast to the multiple diastereomers possible with more flexible linear tetramines like triethylenetetramine (trien).[1] This isomeric purity was a crucial feature that simplified the study of the fundamental principles of coordination chemistry.
Experimental Protocol: Synthesis of Tris(2-aminoethyl)amine (Tren)
The following protocol is a generalized representation of the synthesis of Tren, based on established methods.[2][3]
Objective: To synthesize tris(2-aminoethyl)amine (Tren) from triethanolamine.
Materials:
-
Triethanolamine
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalyst)
-
Aqueous ammonia (NH₃·H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Chlorination of Triethanolamine
-
In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, dissolve triethanolamine in DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux for 6-8 hours to yield tris(2-chloroethyl)amine hydrochloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude hydrochloride salt.
Step 2: Amination of Tris(2-chloroethyl)amine Hydrochloride
-
Dissolve the crude tris(2-chloroethyl)amine hydrochloride in ethanol in a clean three-necked flask.
-
Add a concentrated aqueous solution of ammonia.
-
Heat the mixture to reflux with vigorous stirring for 7-8 hours.
-
After the reaction, remove the solvent and excess ammonia by rotary evaporation to yield a viscous residue.
Step 3: Isolation and Purification of Tren
-
Dissolve the residue in a minimal amount of absolute ethanol.
-
Cool the solution to precipitate ammonium chloride, which is then removed by filtration.
-
To the filtrate, add a concentrated solution of sodium hydroxide to deprotonate the Tren hydrochloride and liberate the free amine.
-
Extract the aqueous solution with toluene.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
Purify the resulting crude Tren by vacuum distillation to obtain a colorless to pale yellow liquid.
Characterization: The identity and purity of the synthesized Tren can be confirmed by:
-
¹H NMR: The spectrum in CDCl₃ will show two triplets corresponding to the two types of methylene protons.
-
¹³C NMR: The spectrum will show two distinct signals for the two types of carbon atoms.
-
IR Spectroscopy: The spectrum will exhibit characteristic N-H stretching vibrations for the primary amine groups and C-N stretching vibrations.
Foundational Coordination Chemistry: The [Co(tren)X₂]⁺ System
The synthesis of cobalt(III) complexes with Tren was pivotal in demonstrating its utility as a ligand. The inertness of the Co(III) center allowed for the isolation and characterization of these stable complexes, providing a platform to study the influence of the tripodal ligand on the properties of the metal center.
Experimental Protocol: Synthesis of [Co(tren)(NO₂)₂]Cl
This protocol is adapted from established procedures for the synthesis of cobalt(III) amine complexes.[4]
Objective: To synthesize dinitro[tris(2-aminoethyl)amine]cobalt(III) chloride.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium nitrite (NaNO₂)
-
Tris(2-aminoethyl)amine (Tren)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Suction filtration apparatus
-
Ice bath
Procedure:
-
In a side-arm flask, dissolve CoCl₂·6H₂O and NaNO₂ in deionized water.
-
In a separate beaker, cautiously add Tren to a solution of concentrated HCl in water. This neutralization reaction is exothermic.
-
Add the acidic Tren solution to the cobalt solution and cool the mixture in an ice bath.
-
Aerate the solution by drawing a vigorous stream of air through it for approximately 90 minutes. This oxidizes the Co(II) to Co(III).
-
A yellow-brown solid of [Co(tren)(NO₂)₂]Cl will precipitate.
-
Collect the product by suction filtration and wash with cold deionized water, followed by ethanol.
-
The crude product can be recrystallized from a minimum amount of hot water.
Diagram: Synthesis of [Co(tren)(NO₂)₂]Cl
Caption: Synthesis of a foundational Tren complex.
The Leap to Three Dimensions: The Birth of Tren-Based Cryptands
While Tren proved to be a remarkable ligand, its open structure meant that the coordinated metal ion was still accessible to solvent molecules and other competing ligands. This limitation was a key driver for the development of more sophisticated, three-dimensional ligands. The pioneering work of Jean-Marie Lehn, Donald J. Cram, and Charles J. Pedersen in the 1960s and 70s on crown ethers and their three-dimensional analogues, the cryptands, revolutionized coordination chemistry and laid the groundwork for the field of supramolecular chemistry.[5] This work was recognized with the 1987 Nobel Prize in Chemistry.[5]
Tren, with its pre-organized tripodal structure, was an ideal building block for the construction of these cage-like molecules. By capping a Tren molecule with another tripodal unit, researchers could create a three-dimensional cavity capable of completely encapsulating a metal ion, shielding it from the external environment. This encapsulation leads to a significant increase in the thermodynamic stability of the resulting metal complex, an effect known as the "cryptate effect".[6]
The Causality of Design: Why Move Beyond Tren?
The evolution from simple Tren complexes to cryptands was a logical progression driven by the desire for greater control over the coordination environment of metal ions. The key limitations of simple Tren complexes that spurred this innovation were:
-
Incomplete Encapsulation: The open face of a Tren-metal complex allows for the coordination of additional ligands, including solvent molecules, which can influence the reactivity and properties of the metal center.
-
Kinetic Lability: While thermodynamically stable, the bonds between the metal and the amine groups of Tren can still dissociate, leading to ligand exchange reactions. For applications requiring very high kinetic inertness, such as in radiopharmaceuticals, this can be a significant drawback.
-
Lower Selectivity: While Tren exhibits some preference for certain metal ions based on size and charge, its flexibility limits its ability to discriminate between ions of similar properties.
The rigid, three-dimensional cavity of a cryptand addresses these limitations by providing a coordination environment that is both thermodynamically and kinetically more stable, and highly selective for a specific metal ion based on a "lock and key" principle of size and shape complementarity.[5]
A Landmark Synthesis: The Schiff Base Condensation Route to Bistren Cryptands
A significant breakthrough in the synthesis of Tren-based cryptands was the development of a high-yield procedure based on the Schiff base condensation of two Tren molecules with three molecules of a dialdehyde.[7] This [2+3] condensation reaction, often templated by a metal ion, allows for the efficient self-assembly of the complex cage-like structure.
Experimental Protocol: Synthesis of a Bistren Cryptand via Schiff Base Condensation
This protocol is a generalized representation based on the work of Lehn and others.[7]
Objective: To synthesize a bistren cryptand by the Schiff base condensation of Tren and a dialdehyde.
Materials:
-
Tris(2-aminoethyl)amine (Tren)
-
1,3-Benzenedicarboxaldehyde (or another suitable dialdehyde)
-
A templating metal salt (e.g., CsCl)
-
Methanol or another suitable solvent
-
Sodium borohydride (NaBH₄) or another reducing agent
-
Standard laboratory glassware for reflux
-
Magnetic stirrer
Procedure:
Step 1: Schiff Base Condensation
-
In a round-bottom flask, dissolve the templating metal salt and Tren in methanol.
-
Slowly add a solution of the dialdehyde in methanol to the stirred Tren solution. The reaction is typically carried out at room temperature.
-
The unsaturated hexaimine cryptand will precipitate out of the solution as a white solid.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Collect the crude product by filtration.
Step 2: Reduction of the Imine Bonds
-
Suspend the crude hexaimine cryptand in a suitable solvent such as methanol or THF.
-
Carefully add a reducing agent, such as sodium borohydride, in small portions. This reduction is often exothermic.
-
After the addition is complete, reflux the mixture for several hours to ensure complete reduction of the imine bonds to the more stable amine linkages.
-
Cool the reaction mixture and quench any excess reducing agent by the careful addition of water.
-
Remove the solvent by rotary evaporation.
Step 3: Isolation and Purification
-
Dissolve the residue in a minimal amount of water and extract the cryptand into an organic solvent such as chloroform.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude cryptand.
-
The cryptand can be further purified by column chromatography or by recrystallization from a suitable solvent system.
Diagram: Logical Flow of Cryptand Synthesis
Caption: From limitations to a novel synthetic strategy.
Quantitative Insights: Stability and Properties of Tren-Based Ligand Complexes
The enhanced stability of cryptand complexes compared to their open-chain analogues is not merely a qualitative observation. It can be quantified by measuring the stability constants (log K) of the metal complexes. The following table provides a comparison of the stability constants for selected divalent metal ions with Tren and the [2.2.2]cryptand.
| Metal Ion | Ligand | Log K | Reference(s) |
| Co²⁺ | Tren | 12.8 | [8] |
| Ni²⁺ | Tren | 14.8 | [8] |
| Cu²⁺ | Tren | 18.8 | [8] |
| Zn²⁺ | Tren | 14.6 | [8] |
| K⁺ | [2.2.2]cryptand | 5.4 | [9] |
| Ba²⁺ | [2.2.2]cryptand | 9.5 | [9] |
Note: Stability constants can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength).
The data clearly illustrates the significantly higher stability of the cryptand complexes, even with alkali and alkaline earth metals, for which simple amine ligands like Tren have a much lower affinity. This dramatic increase in stability is a direct consequence of the pre-organized, encapsulating nature of the cryptand ligand.
Modern Applications: Tren-Based Ligands in Drug Development and Beyond
The unique properties of Tren-based ligands have made them valuable tools in a wide range of applications, from catalysis and materials science to medicine. In the context of drug development, their strong and selective metal-chelating abilities are of particular interest.
Radiopharmaceuticals
One of the most promising applications of Tren-based chelators is in the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy.[10] The ability to securely sequester a radioactive metal ion is paramount to prevent its release in vivo, which could lead to off-target toxicity. The high kinetic inertness of macrocyclic and cryptand-based ligands makes them ideal for this purpose. For example, derivatives of Tren have been investigated for chelating radioisotopes such as ⁶⁴Cu and ⁶⁸Ga for Positron Emission Tomography (PET) imaging.[11]
Iron Chelation Therapy
Disorders of iron metabolism, such as thalassemia and hemochromatosis, lead to toxic iron overload in the body.[12] Iron chelators are a cornerstone of treatment for these conditions. While deferoxamine (DFO) has been a mainstay of therapy, its requirement for parenteral administration has driven the search for orally active alternatives. Tren-based ligands, particularly those functionalized to enhance their lipophilicity and cell permeability, have been explored as potential iron chelators.[12] For instance, the compound O-Trensox has been investigated for its anti-tumor activity, which is believed to be related to its ability to chelate iron.
While no Tren-based chelator has yet received FDA approval for the treatment of iron overload, the field remains an active area of research. The modular nature of Tren allows for the synthesis of a wide variety of derivatives with tailored properties, offering the potential to develop new and improved iron-chelating drugs.
Conclusion and Future Outlook
From its simple origins in the early 20th century, the Tren scaffold has evolved into a versatile platform for the design of highly sophisticated ligands. The journey from Tren to its cryptand derivatives is a testament to the power of rational design in chemistry, where a deep understanding of the principles of coordination and molecular recognition has led to the development of molecules with remarkable properties.
The future of Tren-based ligands is bright. In medicine, the development of new radiopharmaceuticals and targeted therapies will continue to rely on the design of ever more stable and selective chelators. In materials science, the self-assembly properties of Tren-based systems are being harnessed to create novel functional materials with applications in sensing, catalysis, and separations. As our ability to manipulate molecular architecture with increasing precision grows, the humble Tren molecule and its descendants will undoubtedly continue to be at the forefront of chemical innovation.
References
-
Synthesis and Symmetry of Cobalt(III) Complexes with Tetradentate Ligands. LibreTexts Chemistry.[Link]
-
Cryptand. Wikipedia.[Link]
-
Stability Constants of Mixed Ligand Complexes of Co (II), Ni (II), Cu (II) And Zn (II) Ion. International Journal of Pharmacy and Biological Sciences.[Link]
-
Mixed ligand stability constants of Co(II), Ni(II), Cu(II) and Zn(II) transition metal. Der Pharma Chemica.[Link]
-
Tris(2-aminoethyl)amine synthesis process. Eureka | Patsnap.[Link]
-
Formation constants of ternary complexes of Cu(II), Ni(II), Co(II), Mn(II) and Zn(II) with phenylhydrazones and amino acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences.[Link]
-
Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. Society of Nuclear Medicine and Molecular Imaging.[Link]
-
Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels. ResearchGate.[Link]
-
Thermodynamics and Stability of Co2+, Ni2+, Cu2+ And Zn2+ Complexes With DL-2-Amino Butanedioic Acid. Oriental Journal of Chemistry.[Link]
-
Tris(2-aminoethyl)amine. Wikipedia.[Link]
- A kind of synthesis technique of tris(2-aminoethyl)amine.
-
Iron chelators in cancer chemotherapy. PubMed.[Link]
-
Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2. SciSpace.[Link]
-
The role of iron chelation in cancer therapy. PubMed.[Link]
-
The Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. AWS.[Link]
-
Synthesis [Co(en)2Cl2]Cl. YouTube.[Link]
-
New Complexes of Tris(2-aminoethanolato-O,N)cobalt(III) Sulfates: Synthesis and Structure. ResearchGate.[Link]
-
Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review. PubMed.[Link]
-
The incidence of kryptoracemic crystallization in [CoIII(tren)XY]+ compounds: The case of cis-[CoIII(tren)Cl2]Cl·H2O. ResearchGate.[Link]
-
Relative thermodynamic stabilities of metal-ligand complexes. ResearchGate.[Link]
- Preparation of tris(2-aminoethyl)amine.
-
A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium. ResearchGate.[Link]
-
Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. MDPI.[Link]
-
Synthesis and Characterization of Coordination Compounds. Truman State University.[Link]
-
2.2.2-Cryptand. Grokipedia.[Link]
-
THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.[Link]
-
Why You Should Think Twice Before Using Trenbolone. Banner Health.[Link]
-
Thermodynamic and Kinetic Stability of Complexes. Scribd.[Link]
-
Thermodynamic and Kinetic aspects of metal complexes. Slideshare.[Link]
-
New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer. MDPI.[Link]
-
Development of radiopharmaceuticals for targeted alpha therapy: Where do we stand? Frontiers in Chemistry.[Link]
-
Why You Should Think Twice Before Using Trenbolone. Banner Health.[Link]
-
The synthesis of bimetallic manganese tricarbonyl-capped metallocenes. Royal Society of Chemistry.[Link]
-
Impact of trenbolone on selected organs. Endokrynologia Polska.[Link]
-
Impact of trenbolone on selected organs. PubMed.[Link]
-
Synthesis, Formation Mechanism, and Crystal Structure of the Nitrosoruthenium(II) Nitrochloride Complex Fac-K2[RuNO(NO2)2Cl3]. ResearchGate.[Link]
-
'My mind pretty much went to mush': A qualitative exploration of trenbolone in the performance and image enhancing drug community. PubMed.[Link]
-
Triethylenetetramine complexes of cobalt(III) having anion binding sites: synthesis, characterisation, crystal structure, anti. Indian Academy of Sciences.[Link]
-
A molecular drawing of the [Co(NO2)2(tren)]⁺ complex cation in the. ResearchGate.[Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PubMed.[Link]
Sources
- 1. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 2. Tris(2-aminoethyl)amine synthesis - chemicalbook [chemicalbook.com]
- 3. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. personal.denison.edu [personal.denison.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. gcnayanangal.com [gcnayanangal.com]
- 7. Thermodynamics and Stability of Co2+, Ni2+, Cu2+ And Zn2+ Complexes With DL-2-Amino Butanedioic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. Iron chelators in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of iron chelation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Tris[2-(isopropylamino)ethyl]amine as a High-Activity Ligand for Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals engaged in polymer synthesis and materials science.
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing Tris[2-(isopropylamino)ethyl]amine (iPr3TREN) as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). We delve into the mechanistic rationale for its use, highlighting the influence of its unique steric and electronic properties on catalytic activity and polymerization control. By drawing parallels with its well-studied analogue, Tris[2-(dimethylamino)ethyl]amine (Me6TREN), this document offers field-proven insights and robust protocols for both standard and low-catalyst-concentration ATRP techniques, enabling the synthesis of well-defined polymers for advanced applications.
The Scientific Rationale: Why Choose a TREN-Based Ligand?
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The heart of any ATRP system is the transition metal catalyst, most commonly a copper complex, whose reactivity is meticulously tuned by a coordinating ligand.[1][2]
The primary roles of the ligand are twofold: to solubilize the copper salt in the polymerization medium and, more critically, to adjust the redox potential of the Cu(I)/Cu(II) couple.[2] This redox potential governs the position of the ATRP equilibrium (Figure 1), which dictates the concentration of active propagating radicals and, consequently, the overall control of the polymerization.[3]
Tris(2-aminoethyl)amine (TREN)-based ligands are tetradentate chelating agents that form highly stable, five-membered chelate rings with copper, creating a catalyst with exceptional activity.[4] The alkylated derivatives, such as the commercially available and highly active Me6TREN, have become workhorse ligands for demanding ATRP applications.[5] This guide focuses on its isopropyl analogue, This compound] (iPr3TREN) .
The substitution of methyl groups (in Me6TREN) with bulkier isopropyl groups introduces significant steric hindrance around the copper center. This steric pressure influences the coordination geometry and the accessibility of the metal center, providing a unique handle to modulate catalytic activity.[4] While Me6TREN forms one of the most active ATRP catalysts,[6] the increased bulk of iPr3TREN is expected to slightly attenuate this activity. This can be advantageous in preventing premature termination in highly reactive systems and offers a different kinetic profile for fine-tuning polymer synthesis.
Caption: Coordination of the iPr3TREN ligand to a copper center.
The Catalytic Cycle: Mechanistic Implications of Steric Hindrance
The ATRP process is governed by a dynamic equilibrium between a dormant alkyl halide species (P-X) and an active propagating radical (P•). The copper(I) complex (Cu(I)/L) acts as the activator, abstracting a halogen atom from the dormant chain to form the radical and the oxidized copper(II) complex (X-Cu(II)/L). This Cu(II) complex then acts as the deactivator, returning a halogen to the propagating radical to reform the dormant species.
Caption: The ATRP catalytic cycle featuring the iPr3TREN ligand.
The rates of activation (kact) and deactivation (kdeact) are paramount. The ratio KATRP = kact/kdeact determines the overall radical concentration. For a well-controlled polymerization, deactivation must be fast compared to propagation (kp) to ensure all chains grow uniformly.
Field-Proven Insight: The bulky isopropyl groups on iPr3TREN are predicted to create a more sterically crowded environment at the copper center compared to Me6TREN. This increased steric hindrance can slow the rate of activation (kact), as the approach of the polymer chain end (P-X) to the copper center is more restricted.[7] While this may lead to a slower overall polymerization rate, it can be beneficial for polymerizing highly reactive monomers like acrylates, where an extremely active catalyst can cause a burst of initial radical generation leading to termination. The high deactivation rate (kdeact), a hallmark of TREN-based ligands, is expected to be largely retained, ensuring good control and low dispersity.[5]
Experimental Protocols
PART 3.1: General Considerations & Reagent Preparation
Scientific integrity dictates that reproducibility is key. The following steps are critical for successful ATRP.
-
Monomer Purification: Most monomers (e.g., styrene, n-butyl acrylate, methyl methacrylate) are supplied with inhibitors. Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use.
-
Solvent Purity: Use anhydrous solvents. If reactions are sensitive to air, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to use.
-
Catalyst Handling: Copper(I) bromide (CuBr) or chloride (CuCl) are sensitive to oxidation. Handle them in a glovebox or use Schlenk techniques. Store under an inert atmosphere.
-
Ligand: this compound (iPr3TREN) should be stored under an inert atmosphere.
-
Initiator: Initiators like ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBP) should be purified by distillation or passed through neutral alumina if necessary.
PART 3.2: Protocol for Standard ATRP of n-Butyl Acrylate (BA)
This protocol targets a poly(n-butyl acrylate) with a degree of polymerization (DP) of 100.
| Component | Molar Ratio | Amount for 5 mL BA | MW / Density | Moles (mmol) |
| n-Butyl Acrylate (BA) | 100 | 5.0 mL (4.48 g) | 128.17 g/mol | 34.95 |
| Ethyl α-bromoisobutyrate (EBiB) | 1 | 68.1 mg (51.6 µL) | 195.05 g/mol | 0.35 |
| Copper(I) Bromide (CuBr) | 1 | 50.1 mg | 143.45 g/mol | 0.35 |
| iPr3TREN | 1 | 100.0 mg (112 µL) | 286.50 g/mol | 0.35 |
| Anisole (Solvent) | - | 5.0 mL | - | - |
| Target Mn | ~12,800 g/mol |
Step-by-Step Methodology:
-
Catalyst Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (50.1 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.
-
Reagent Addition: Under a positive pressure of argon, add anisole (5.0 mL) and the purified n-butyl acrylate (5.0 mL) via syringe.
-
Ligand Addition: Add the iPr3TREN ligand (112 µL) via microsyringe. The solution should turn from a colorless suspension to a colored (typically green or blue-green) solution as the copper complex forms. Stir for 10 minutes to ensure complete complexation.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiation: After the final thaw, backfill the flask with argon. Using a syringe, rapidly inject the initiator, EBiB (51.6 µL).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C). Start timing the reaction.
-
Monitoring: Periodically take small aliquots (~0.1 mL) from the reaction via a degassed syringe. Dilute the aliquot with deuterated chloroform (CDCl₃) for ¹H NMR analysis to determine monomer conversion. Prepare another small portion for Gel Permeation Chromatography (GPC/SEC) analysis by diluting with THF and passing it through a small plug of neutral alumina to remove the copper catalyst.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air. This oxidizes the Cu(I) catalyst, quenching the polymerization.
-
Purification: Dilute the reaction mixture with THF (~20 mL) and pass it through a column of neutral alumina to remove the copper complex. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~200 mL) with vigorous stirring. Collect the polymer by filtration and dry under vacuum.
PART 3.3: Protocol for ARGET ATRP of Methyl Methacrylate (MMA)
Activators ReGenerated by Electron Transfer (ARGET) ATRP is an advanced technique that allows for catalyst concentrations to be reduced to parts-per-million (ppm) levels. This is ideal for biomedical applications where low metal contamination is critical. This protocol uses the more stable Cu(II)Br₂ as the catalyst precursor and a reducing agent to generate the active Cu(I) species in situ.
| Component | Molar Ratio | Amount for 10 mL MMA | MW / Density | Moles (mmol) |
| Methyl Methacrylate (MMA) | 200 | 10.0 mL (9.44 g) | 100.12 g/mol | 94.28 |
| Ethyl α-bromoisobutyrate (EBiB) | 1 | 92.0 mg (69.6 µL) | 195.05 g/mol | 0.47 |
| Copper(II) Bromide (CuBr₂) | 0.05 (500 ppm vs Mon.) | 5.2 mg | 223.35 g/mol | 0.0235 |
| iPr3TREN | 0.05 | 6.7 mg (7.5 µL) | 286.50 g/mol | 0.0235 |
| Tin(II) 2-ethylhexanoate (Sn(EH)₂) | 0.1 | 19.1 mg (17.5 µL) | 405.12 g/mol | 0.047 |
| Toluene (Solvent) | - | 10.0 mL | - | - |
| Target Mn | ~20,000 g/mol |
Step-by-Step Methodology:
-
Stock Solution (Optional but Recommended): For accuracy with small masses, prepare a stock solution of the CuBr₂/iPr3TREN complex in the reaction solvent. For example, dissolve 52 mg CuBr₂ and 67 mg iPr3TREN in 10 mL of toluene. Use 1 mL of this stock solution for the reaction.
-
Reaction Setup: To a dry 50 mL Schlenk flask, add the purified MMA (10.0 mL), toluene (9.0 mL), and the catalyst stock solution (1.0 mL).
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Reagent Addition: Backfill with argon. Add the initiator EBiB (69.6 µL) and the reducing agent Sn(EH)₂ (17.5 µL) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 90 °C) and begin stirring.
-
Monitoring & Termination: Follow steps 8-10 from the standard ATRP protocol. Due to the low catalyst concentration, the color of the reaction mixture will be very faint.
Caption: General experimental workflow for ATRP synthesis.
Troubleshooting and Advanced Insights
| Issue | Potential Cause (related to iPr3TREN) | Suggested Solution |
| Slow or No Initiation | The steric bulk of iPr3TREN is significantly slowing kact. The reaction temperature may be too low for the specific monomer/initiator system. | Increase the reaction temperature by 10-20 °C. Consider using a more reactive initiator (e.g., one with a tertiary carbon-halogen bond). |
| Broad Dispersity (Đ > 1.5) | 1. Poor deactivation. 2. Presence of oxygen or other impurities. 3. The catalyst activity is too low, leading to a low concentration of deactivator. | 1. This is less likely with a TREN ligand, but ensure a 1:1 ligand-to-copper ratio. 2. Re-check degassing procedures and reagent purity. 3. Increase the catalyst concentration slightly. |
| Non-linear First-Order Kinetics | A significant amount of termination is occurring, often due to an initially high radical concentration or impurities. | While iPr3TREN should moderate activity, consider adding a small amount of the deactivator (Cu(II)/L) at the start of the reaction (~5-10 mol% of the Cu(I)/L) to establish the equilibrium faster (the "persistent radical effect"). |
Conclusion
This compound is a powerful, highly active tetradentate ligand for copper-catalyzed ATRP. Its bulky isopropyl groups provide a distinct steric environment around the copper center, differentiating it from the more common Me6TREN. This steric hindrance modulates the catalyst's activation properties, offering a valuable tool for researchers seeking to fine-tune polymerization kinetics, particularly for highly reactive monomers. The protocols provided herein serve as a robust starting point for leveraging iPr3TREN to synthesize well-defined polymers for a wide array of applications, from drug delivery systems to advanced materials.
References
-
Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. [Link]
-
Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]
-
Lederer, A., & Theato, P. (2018). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 10(1), 64. [Link]
-
Mituła, K., Jasiński, R., & Kruk, M. (2022). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Ligands. Carnegie Mellon University. [Link]
-
Gao, Y., et al. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society, 141(40), 15913-15924. (Note: A direct link to the full text was not available, linking to the ResearchGate request page). [Link]
-
Fantin, M., et al. (2016). Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. Inorganic Chemistry, 55(17), 8565-8573. (Note: A direct link to the full text was not available, linking to the ResearchGate request page). [Link]
-
Sim, S. H., et al. (2012). Synthesis and ATRP activity of new TREN-based ligands. Journal of Polymer Science Part A: Polymer Chemistry, 50(5), 947-954. (Note: A direct link to the full text was not available, linking to the ResearchGate page). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Metal Complexes with the Sterically Hindered Ligand Tris[2-(isopropylamino)ethyl]amine
Introduction
Tris[2-(isopropylamino)ethyl]amine, commonly abbreviated as i-Pr3-tren, is a tripodal, tetradentate amine ligand built upon the versatile tris(2-aminoethyl)amine (tren) framework.[1][2] Its defining characteristic is the presence of three bulky isopropyl groups on the terminal secondary amine donors. These groups impart significant steric hindrance, creating a protected three-dimensional coordination pocket around a complexed metal ion. This unique structural feature makes i-Pr3-tren an invaluable ligand in coordination chemistry, particularly for modeling the active sites of metalloenzymes, stabilizing unusual coordination geometries, and investigating the activation of small molecules.[3][4]
This application note provides a comprehensive guide to the principles and a detailed protocol for the synthesis of metal complexes using i-Pr3-tren, with a specific focus on the preparation of an air-sensitive iron(II) complex. It is intended for researchers in inorganic chemistry, bioinorganic chemistry, and catalysis.
Principles of Complexation
The coordination behavior of i-Pr3-tren is dictated by a combination of electronic and steric effects.
-
Chelate Effect: As a tetradentate ligand, i-Pr3-tren binds to a metal ion at four points: the central (apical) tertiary amine and the three secondary amines on the pendant arms.[1][5] This multidentate binding forms three highly stable five-membered chelate rings, leading to a significant thermodynamic stabilization known as the chelate effect.[1] This makes the resulting complexes more stable than analogous complexes formed with four separate monodentate amine ligands.
-
Steric Hindrance: The three isopropyl groups are the most influential feature of the ligand. They effectively form a protective "cavity" around the metal center. This steric bulk can:
-
Prevent Dimerization: It suppresses the formation of dinuclear species, such as μ-oxo or μ-peroxo bridged dimers, which are common with less bulky tren-based ligands.[6]
-
Enforce Specific Geometries: The ligand's constrained, tripodal nature typically enforces a trigonal bipyramidal or distorted octahedral geometry, leaving one or two cis coordination sites available for substrates or other ligands.[4]
-
Modulate Reactivity: By shielding the metal center, the ligand can stabilize reactive intermediates and influence the kinetics of substrate binding and product release.[3]
-
The pH of the reaction medium is a critical parameter. The secondary amine groups are basic and can be protonated at low pH, which inhibits their ability to coordinate with the metal ion.[1] Therefore, syntheses are typically performed under neutral or slightly basic conditions.
Detailed Experimental Protocol: Synthesis of [Fe(i-Pr3-tren)(OTf)]OTf
This protocol describes the synthesis of a representative iron(II) complex. Iron(II) is readily oxidized to iron(III) by atmospheric oxygen; therefore, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
3.1. Materials and Equipment
-
Chemicals:
-
This compound (i-Pr3-tren), 90% or higher (Sigma-Aldrich, CAS 157794-54-2)[7]
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂), anhydrous
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane or hexane
-
-
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Schlenk flasks and other appropriate glassware
-
Magnetic stirrer and stir bars
-
Cannula for liquid transfers
-
Glass frit filter assembly
-
Rotary evaporator (optional)
-
3.2. Step-by-Step Synthesis Procedure
-
Preparation of Reactants:
-
In a 100 mL Schlenk flask, dissolve this compound (1.00 g, 3.67 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
In a separate 50 mL Schlenk flask, suspend anhydrous Fe(OTf)₂ (1.30 g, 3.67 mmol, 1.0 eq) in 15 mL of anhydrous THF. Rationale: Using a 1:1 stoichiometry ensures the formation of the mononuclear complex. Fe(OTf)₂ is used as the iron source because the triflate anion is weakly coordinating.
-
-
Complexation Reaction:
-
While stirring vigorously, slowly add the Fe(OTf)₂ suspension to the i-Pr3-tren solution at room temperature via cannula transfer.
-
A color change (typically to a pale yellow or off-white) and precipitation of the product should be observed.
-
Continue stirring the resulting slurry at room temperature for 4 hours to ensure the reaction goes to completion. Rationale: The reaction is typically fast, but allowing it to stir ensures complete coordination and precipitation.
-
-
Isolation of the Product:
-
Allow the solid product to settle, and then carefully remove the supernatant THF via cannula.
-
Wash the resulting solid by adding 20 mL of anhydrous diethyl ether, stirring for 10 minutes, allowing it to settle, and removing the ether via cannula. Repeat this washing step two more times. Rationale: Diethyl ether is used to wash away any unreacted starting materials and soluble impurities, as the desired complex is insoluble in it.
-
After the final wash, add 20 mL of anhydrous pentane, stir briefly, and remove the pentane. This helps in the subsequent drying process.
-
-
Drying the Complex:
-
Dry the isolated pale solid under high vacuum for at least 4 hours to remove all residual solvent.
-
The final product, [Fe(i-Pr3-tren)(OTf)]OTf, should be stored under an inert atmosphere at all times as it may still be sensitive to air and moisture. The typical yield is 85-95%.
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the synthesis and isolation of the metal complex.
Caption: Workflow for the synthesis of an iron(II) complex with i-Pr3-tren.
Characterization
To confirm the identity and purity of the synthesized complex, several analytical techniques are essential. The data below are representative for a five-coordinate, high-spin Fe(II) complex.
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | Broad, paramagnetically shifted peaks outside the typical 0-10 ppm range. | Confirms the presence of a paramagnetic metal center and provides information on the complex's symmetry. |
| Mass Spec. | ESI-MS (positive) | A peak corresponding to [M-OTf]⁺, e.g., for [Fe(i-Pr3-tren)(OTf)]⁺. | Confirms the mass of the cationic complex. |
| UV-Vis | λ_max_ | Weak d-d transitions in the visible or near-IR region. | Characterizes the electronic structure of the metal center. |
| Elemental Analysis | %C, %H, %N | Calculated vs. Found | Confirms the bulk purity and elemental composition of the sample. |
| X-ray Diffraction | N/A | Single crystal structure | Provides definitive structural information, including bond lengths and angles. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product is an oil, not a solid | Solvent choice; impurities. | Try precipitating from a more nonpolar solvent like pentane or hexane. Ensure starting materials and solvents are rigorously dry. |
| Low Yield | Incomplete reaction; loss during workup. | Increase reaction time. Ensure efficient filtration and transfer of the solid product. |
| Product is brown/red | Oxidation of Fe(II) to Fe(III). | Improve inert atmosphere technique. Ensure all solvents are thoroughly deoxygenated before use. |
| Complex NMR spectrum | Presence of multiple species or isomers. | Re-purify the sample by recrystallization from a suitable solvent system (e.g., THF/ether). |
References
-
Lippert, C. A., et al. (2021). Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)‐ethyl)amine (imine3tren). Zeitschrift für anorganische und allgemeine Chemie, 647(11). Retrieved from [Link]
-
Kawaguchi, H., et al. (2005). Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. Institute for Molecular Science. Retrieved from [Link]
-
Zaky, M. A. (2012). The Preparation of Iron(II) Complex from Iron(III) Chloride, under Aerobic Conditions. American Journal of Chemistry, 2(3), 132-135. Retrieved from [Link]
-
Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. ResearchGate. Retrieved from [Link]
-
Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. Polyhedron, 24(1), 1-39. Retrieved from [Link]
-
Wikipedia. (n.d.). Tripodal ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). The Coordination Chemistry of Tripodal Tetraamine Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris(2-aminoethyl)amine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 3. ims.ac.jp [ims.ac.jp]
- 4. Tripodal ligand - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 [sigmaaldrich.com]
Application Notes & Protocols: The Role of Tris[2-(isopropylamino)ethyl]amine in Small Molecule Activation
Welcome to a detailed exploration of Tris[2-(isopropylamino)ethyl]amine, a versatile ligand that has carved a significant niche in the realm of inorganic chemistry and catalysis, particularly in the challenging field of small molecule activation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to leverage the unique properties of this ligand and its metal complexes. We will delve into the structural features that make this ligand effective, its role in activating key small molecules, and provide detailed protocols for the synthesis and application of its derivatives.
Introduction: The Architectural Advantage of this compound Ligands
This compound, often a functionalized derivative of the parent tripodal ligand tris(2-aminoethyl)amine (tren), provides a unique coordination environment for metal ions. Its tetradentate nature enforces a trigonal bipyramidal or related geometry on the metal center, leaving a labile coordination site available for binding and activating small molecules. The isopropyl groups on the secondary amine donors introduce significant steric bulk around the metal center. This steric hindrance is not a bug, but a feature; it prevents the formation of undesirable dimeric species and helps to create a well-defined binding pocket for the substrate.
The electronic properties of the ligand can also be tuned by modifying the substituents on the amine donors, allowing for fine control over the reactivity of the metal center. This combination of steric and electronic tunability makes this compound and its analogs powerful tools for mimicking the active sites of metalloenzymes and for developing novel catalysts for a range of chemical transformations.
Activation of Dioxygen (O₂): Mimicking Metalloenzymes
One of the most significant applications of this compound metal complexes is in the activation of molecular oxygen. Many metalloenzymes, such as cytochrome P450 and methane monooxygenase, utilize metal centers to activate O₂ for selective oxidation reactions. The tripodal ligand framework allows for the synthesis of model complexes that can replicate aspects of this reactivity.
Mechanistic Considerations in O₂ Activation
The activation of O₂ by a metal complex typically proceeds through the formation of a metal-dioxygen adduct, which can then be further reduced to form highly reactive species such as peroxo, hydroperoxo, or oxo intermediates. The steric bulk provided by the isopropyl groups in this compound ligands plays a crucial role in stabilizing these reactive intermediates and preventing bimolecular decomposition pathways.
For instance, copper(I) complexes with these ligands can react with O₂ to form side-on peroxo Cu(II) species or end-on cupric-superoxo species. The specific outcome is highly dependent on the precise steric and electronic environment around the copper center.
Experimental Protocol: Synthesis of a Copper(I) Complex and its Oxygenation
This protocol outlines the synthesis of a representative Cu(I) complex and its subsequent reaction with dioxygen.
Materials:
-
This compound ligand
-
[Cu(CH₃CN)₄]PF₆ (Copper(I) acetonitrile hexafluorophosphate)
-
Anhydrous, deoxygenated solvents (e.g., THF, CH₂Cl₂)
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature UV-Vis spectrophotometer
Procedure:
-
Ligand Synthesis: The this compound ligand can be synthesized via established literature procedures, typically involving the reductive amination of tris(2-aminoethyl)amine (tren) with acetone.
-
Complex Synthesis (under inert atmosphere):
-
In a glovebox, dissolve 1 equivalent of the this compound ligand in anhydrous THF.
-
In a separate vial, dissolve 1 equivalent of [Cu(CH₃CN)₄]PF₆ in anhydrous THF.
-
Slowly add the copper(I) solution to the ligand solution with stirring.
-
The formation of the [Cu(this compound)]PF₆ complex is typically rapid. The solution can be used directly or the complex can be isolated by precipitation with a non-polar solvent like pentane.
-
-
Oxygenation Reaction:
-
Cool a solution of the Cu(I) complex in a suitable solvent (e.g., CH₂Cl₂) to a low temperature (e.g., -80 °C) in a cuvette inside a cryostat.
-
Bubble O₂ gas through the solution while monitoring the reaction by UV-Vis spectroscopy.
-
The formation of dioxygen adducts is often accompanied by distinct changes in the electronic absorption spectrum, with the appearance of new charge-transfer bands.
-
Data Interpretation:
| Species | Typical λₘₐₓ (nm) | Description |
| Cu(I) Complex | ~300-350 | Ligand-to-metal charge transfer (LMCT) bands. |
| Cu(II)-Superoxo (end-on) | ~400-450 | Characteristic absorption band for this species. |
| Cu₂(II)-Peroxo (side-on) | ~350-360, ~520-600 | Two characteristic absorption bands for the side-on peroxo dicopper(II) core. |
This experimental workflow allows for the trapping and characterization of reactive oxygen intermediates, providing valuable insights into the mechanism of O₂ activation.
Caption: Workflow for the synthesis and oxygenation of a Cu(I) complex.
Activation of Carbon Dioxide (CO₂): Towards Carbon Capture and Utilization
The capture and conversion of CO₂ into valuable chemicals is a critical area of research aimed at mitigating climate change. Metal complexes of this compound have shown promise in this area by facilitating the binding and subsequent transformation of CO₂.
Modes of CO₂ Binding
Metal complexes can bind CO₂ in several ways, including η¹-CO₂ (end-on), η²-CO₂ (side-on), or through insertion into a metal-ligand bond. The specific coordination mode is influenced by the metal center, its oxidation state, and the ligand environment. For complexes with this compound, the available coordination site and the electronic properties of the metal center are key determinants of CO₂ binding and activation.
Protocol for CO₂ Uptake Studies
This protocol describes a general method for investigating the reactivity of a metal complex with CO₂.
Materials:
-
A metal complex of this compound (e.g., a Ni(I) or Co(I) species)
-
High-purity CO₂ gas
-
Anhydrous, deoxygenated solvents
-
Schlenk line or glovebox
-
FTIR and NMR spectrometers
Procedure:
-
Preparation of the Metal Complex: Synthesize the desired low-valent metal complex under an inert atmosphere.
-
CO₂ Reaction:
-
Dissolve the metal complex in a suitable deuterated solvent (for NMR) or an IR-transparent solvent (for FTIR) in a Schlenk flask or a J. Young NMR tube.
-
Record the initial spectrum (NMR or FTIR) of the complex.
-
Introduce CO₂ gas into the reaction vessel (either by bubbling or by pressurizing the headspace).
-
Monitor the reaction by acquiring spectra at regular intervals.
-
-
Product Characterization:
-
Analyze the changes in the spectra to identify the formation of a CO₂ adduct. In FTIR, look for new C=O stretching frequencies. In ¹³C NMR (using ¹³C-labeled CO₂), a new signal corresponding to the bound CO₂ will appear.
-
Expected Observations:
-
FTIR Spectroscopy: The appearance of new, strong absorption bands in the region of 1200-1800 cm⁻¹ is indicative of bound CO₂. The exact position of these bands can provide information about the coordination mode.
-
NMR Spectroscopy: A significant shift in the ¹³C NMR signal of the labeled CO₂ upon binding to the metal center.
Caption: Generalized pathway for CO₂ activation by a metal complex.
Broader Applications in Small Molecule Activation
The utility of this compound extends beyond O₂ and CO₂ activation. Its complexes have been investigated for their potential in activating other small molecules of industrial and biological importance.
-
Hydrogen (H₂) Activation: Metal complexes with this ligand can facilitate the heterolytic or homolytic cleavage of the H-H bond, leading to the formation of metal-hydride species. These are key intermediates in hydrogenation and other catalytic reduction reactions.
-
Nitrogen (N₂) Activation: While challenging, the dinitrogen molecule can be activated by highly reduced metal centers. The electronic and steric properties of this compound can help stabilize the low-valent metal centers required for N₂ binding and subsequent functionalization, mimicking aspects of nitrogenase enzymes.
Conclusion and Future Outlook
This compound and its derivatives are more than just spectator ligands. Their well-defined steric and electronic properties provide a powerful platform for the design of reactive metal complexes capable of activating a range of small molecules. The insights gained from studying these model systems are invaluable for the development of new catalysts for applications in green chemistry, energy, and the synthesis of fine chemicals. Future research will likely focus on expanding the scope of small molecules that can be activated and on developing more robust and efficient catalytic systems based on this versatile ligand framework.
References
-
Title: Copper(I) and Copper(II) Complexes of a Sterically Hindered Tren-Based Ligand: Synthesis, Structures, and Reactivity Source: Inorganic Chemistry URL: [Link]
-
Title: Dioxygen-activating bioinorganic model systems Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: Reactivity of a Mononuclear Side-On Copper(II)−Peroxo Complex with a Hindered Tris(pyrazolyl)borate Ligand Source: Journal of the American Chemical Society URL: [Link]
-
Title: C−H Bond Activation by a Mononuclear End-on Copper(II) Superoxo Complex Source: Journal of the American Chemical Society URL: [Link]
Application Note: Tris[2-(isopropylamino)ethyl]amine in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Introduction: The Strategic Role of Ligand Architecture in Controlled Polymerization
In the landscape of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands as a robust and versatile technique for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The heart of an ATRP system is the transition metal catalyst, typically a copper(I) complex, which reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. The reactivity and efficacy of this catalyst are profoundly influenced by the coordinating ligand.[2]
Tris[2-(isopropylamino)ethyl]amine], a tripodal tetradentate amine ligand, offers a unique combination of steric and electronic properties that make it a compelling choice for specific ATRP applications.[3][4] This application note provides a detailed guide to the experimental setup for ATRP using this ligand, delves into the causality behind its selection over other common ligands, and presents a comprehensive protocol for the controlled polymerization of methyl acrylate.
Expertise & Experience: Why Choose this compound]?
The selection of a ligand in ATRP is a critical decision that dictates the catalyst's activity, the degree of control over the polymerization, and the scope of applicable monomers.[2] While ligands like Tris[2-(dimethylamino)ethyl]amine (Me6TREN) and Tris(2-pyridylmethyl)amine (TPMA) are renowned for their high activity, the isopropyl substituents of this compound] introduce specific steric hindrance that can be advantageous.[5][6]
-
Tuning Catalyst Activity: The bulky isopropyl groups create a more sterically crowded environment around the copper center compared to the methyl groups of Me6TREN.[7][8] This increased steric hindrance can modulate the ATRP equilibrium (KATRP = kact/kdeact). While potentially leading to a slightly slower polymerization rate compared to the highly active Me6TREN, this can be beneficial for exerting finer control over the polymerization of highly reactive monomers like acrylates, often resulting in polymers with very low dispersity.[9]
-
Minimizing Side Reactions: The steric bulk can also disfavor side reactions, such as catalyst disproportionation, which can be more pronounced with highly active catalysts in certain solvents.[5] This leads to a more robust and predictable polymerization system.
-
Solubility: The lipophilic nature of the isopropyl groups can enhance the solubility of the copper catalyst complex in a wider range of organic solvents, offering greater flexibility in reaction setup.
In essence, this compound] occupies a strategic position, offering a balance between high catalytic activity and exceptional control, making it particularly well-suited for polymerizations where precision is paramount.
Experimental Workflow and Catalytic Mechanism
A successful ATRP experiment hinges on a well-defined workflow that ensures an oxygen-free environment and precise control over reaction parameters. The catalytic cycle itself is a dynamic equilibrium between an active Cu(I) species and a dormant Cu(II) species.
Caption: Experimental workflow for a typical ATRP reaction.
Caption: The ATRP catalytic cycle equilibrium.
Detailed Protocol: ATRP of Methyl Acrylate
This protocol describes the synthesis of poly(methyl acrylate) with a target degree of polymerization (DP) of 200.
Materials:
-
Methyl Acrylate (MA, >99%, inhibitor removed)
-
Copper(I) Bromide (CuBr, 99.99%)
-
This compound] (90% or higher)
-
Ethyl α-bromoisobutyrate (EBiB, 98%)
-
Anisole (anhydrous, 99.7%)
-
Tetrahydrofuran (THF, HPLC grade)
-
Neutral alumina
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Schlenk line or glovebox
-
Gas-tight syringes
-
Thermostatted oil bath
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (in Schlenk flask):
-
To a dry 50 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three cycles of vacuum and backfilling with nitrogen. This is a critical step as oxygen can terminate the polymerization.[10]
-
-
Reagent Preparation (concurrently):
-
Prepare the monomer solution by passing methyl acrylate (17.2 g, 200 mmol) through a column of basic alumina to remove the inhibitor.
-
Deoxygenate the purified MA and anisole (20 mL) by bubbling with nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
Under a positive flow of nitrogen, add this compound] (27.2 mg, 0.1 mmol) to the Schlenk flask containing CuBr using a syringe.
-
Inject the degassed anisole (20 mL) and methyl acrylate (17.2 g) into the Schlenk flask.
-
Stir the mixture at room temperature until the CuBr and ligand dissolve to form a homogeneous, colored solution.
-
-
Initiation of Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to 60°C.
-
Allow the solution to thermally equilibrate for 10 minutes.
-
Inject the initiator, ethyl α-bromoisobutyrate (195 mg, 1.0 mmol), into the flask to start the polymerization (t=0).
-
-
Monitoring the Reaction:
-
At timed intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw small aliquots (approx. 0.1 mL) using a nitrogen-purged syringe.
-
Quench the polymerization in the aliquot by exposing it to air and diluting with THF.
-
Analyze the samples to determine monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via GPC).[11][12]
-
-
Termination and Purification:
-
After the desired conversion is reached (e.g., 4 hours), terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the viscous reaction mixture with THF (approx. 20 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.
-
Isolate the purified polymer by filtration and dry under vacuum to a constant weight.
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes the expected influence of key reaction parameters on the polymerization of methyl acrylate using a copper/Tris[2-(isopropylamino)ethyl]amine] catalyst system.
| Parameter | Change | Effect on Rate | Effect on Dispersity (Đ) | Rationale |
| Temperature | Increase | Increases | May Increase | The rate constants for activation (kact), deactivation (kdeact), and propagation (kp) all increase with temperature. However, termination reactions also become more significant at higher temperatures, which can broaden the molecular weight distribution.[13] |
| [Catalyst]/[Initiator] Ratio | Increase | Increases | Decreases | A higher concentration of the Cu(I) activator increases the rate of initiation and propagation. It also ensures a sufficient concentration of the Cu(II) deactivator to rapidly deactivate growing chains, leading to better control and lower dispersity.[11] |
| Solvent Polarity | Increase | Generally Increases | May Vary | More polar solvents can increase the solubility and activity of the copper catalyst complex. However, the specific solvent can also influence the ATRP equilibrium constant, affecting both rate and control.[13] |
| Monomer Conversion | High (>90%) | - | May Increase | At high monomer conversions, the concentration of propagating radicals decreases, making termination reactions more probable relative to propagation. This can lead to a slight increase in dispersity. |
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The key indicators of a successful and controlled ATRP are:
-
Linear First-Order Kinetics: A plot of ln([M]₀/[M]) versus time should be linear, indicating a constant concentration of propagating radicals.
-
Linear Evolution of Molecular Weight: The number-average molecular weight (Mₙ) should increase linearly with monomer conversion.
-
Low Dispersity: The dispersity index (Đ or PDI = Mₙ/Mₙ) should remain low (typically < 1.3) throughout the polymerization.
Deviations from these behaviors can indicate issues such as catalyst deactivation, impurities, or the occurrence of side reactions.
Safety and Handling
This compound] is a corrosive substance that can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Copper salts are also toxic. Consult the specific Safety Data Sheets (SDS) for all reagents before use.[9][10]
References
- Schindler, S. (2019). Synthesis and characterization of copper complexes with a series of tripodal amine ligands. Inorganica Chimica Acta.
- Haddleton, D. M., et al. (2001).
- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound.
- Matyjaszewski, K., et al. (2019).
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tris(2-aminoethyl)amine.
- Singha, N. K., et al. (2016). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Journal of Polymer Research.
- Chemical Label. (n.d.). This compound.
- Fisher Scientific. (2009). Safety Data Sheet: Tris(2-aminoethyl)amine.
- BenchChem. (2025). A Head-to-Head Battle of Ligands: Tris(2-pyridylmethyl)amine (TPMA) vs. Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
- Matyjaszewski, K., et al. (2012). Tertiary amine-enhanced activity of ATRP catalysts CuBr/TPMA and CuBr/Me6TREN. Macromolecules.
- Matyjaszewski, K., et al. (2023). Photocatalytic ATRP Depolymerization: Temporal Control at Low ppm of Catalyst Concentration. Journal of the American Chemical Society.
- Jones, C., et al. (2012). Synthesis, Characterisation and Reactivity of Copper(I)
- Cindrić, M., et al. (2021). Beyond the Simple Copper(II)
- Matyjaszewski, K., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers.
- Ramakrishnan, S., et al. (2021). Evaluation of the Role of [{Cu(PMDETA)}2(O22–)
- Matyjaszewski Polymer Group. (n.d.). Ligands.
- Meyer, F., et al. (2021).
- Schindler, S. (2019). Synthesis and characterization of copper complexes with a series of tripodal amine ligands. Inorganica Chimica Acta.
- Matyjaszewski, K., et al. (2015). Substituted Tris(2-pyridylmethyl)
- El-Gamel, N. E. A. (2018). Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II)
- El-Gamel, N. E. A. (2018).
- Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex.
- Matyjaszewski, K., et al. (2001). Tridentate Nitrogen-Based Ligands in Cu-Based ATRP: A Structure−Activity Study. Macromolecules.
- Matyjaszewski, K., et al. (2000).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. chemical-label.com [chemical-label.com]
- 13. 14.139.213.3:8080 [14.139.213.3:8080]
Application Notes and Protocols for Polymer Synthesis Using Tris[2-(isopropylamino)ethyl]amine]-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Tris[2-(isopropylamino)ethyl]amine] in Catalysis
This compound], hereafter referred to as iPr₃-TREN, is a tetradentate tripodal amine ligand built upon the flexible tris(2-aminoethyl)amine (TREN) backbone.[1] Its structure is characterized by a central tertiary amine and three pendant arms, each terminating in a secondary amine functionalized with a bulky isopropyl group. This unique architecture imparts a combination of strong chelation and significant steric hindrance, making it a compelling ligand for the design of highly active and selective metal-based catalysts for polymer synthesis.[1][2]
The chelate effect, arising from the multidentate nature of iPr₃-TREN, leads to the formation of thermodynamically stable metal complexes.[1] The peripheral isopropyl groups, in turn, create a sterically congested environment around the coordinated metal center. This steric bulk can play a crucial role in dictating the catalyst's reactivity, selectivity, and stability, offering potential advantages in controlling polymer architecture, molecular weight, and stereochemistry.[3] While its dimethylated analogue, Tris[2-(dimethylamino)ethyl]amine] (Me₆-TREN), is a well-established ligand in polymerization catalysis, particularly in Atom Transfer Radical Polymerization (ATRP),[4] the increased steric demand of iPr₃-TREN presents an opportunity to further modulate catalytic performance.
This guide provides detailed application notes and protocols for the use of iPr₃-TREN-based catalysts in two major classes of polymerization: a well-established protocol for Copper-mediated Atom Transfer Radical Polymerization (ATRP) and a prospective protocol for Zinc-mediated Ring-Opening Polymerization (ROP) of lactide, a key monomer for producing biodegradable polyesters like polylactic acid (PLA).
Part 1: Atom Transfer Radical Polymerization (ATRP) with Cu(I)/iPr₃-TREN Catalysts
Scientific Rationale and Mechanistic Insight
Copper-mediated ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The catalytic cycle involves the reversible activation of a dormant species (an alkyl halide initiator) by a Cu(I) complex to generate a propagating radical, and the deactivation of this radical by a Cu(II) species. The choice of ligand is critical as it modulates the redox potential of the copper center and the stability of the resulting complexes, thereby influencing the polymerization kinetics and the level of control.[2]
Ligands like Me₆-TREN are known to form highly active ATRP catalysts.[4] By analogy, iPr₃-TREN is expected to form a highly active Cu(I) complex. The increased steric bulk of the isopropyl groups in iPr₃-TREN compared to the methyl groups in Me₆-TREN may lead to a slightly distorted coordination geometry around the copper center. This distortion can influence the equilibrium between the Cu(I) and Cu(II) states, potentially leading to even faster polymerization rates. However, excessive steric hindrance could also impede the approach of the monomer or the dormant polymer chain, necessitating careful optimization of reaction conditions.
Diagram 1: Proposed Catalytic Cycle for Cu/iPr₃-TREN Mediated ATRP
Caption: ATRP catalytic cycle using a Cu/iPr₃-TREN complex.
Experimental Protocol: ATRP of Methyl Acrylate (MA)
This protocol is adapted from established procedures for highly active copper-based ATRP catalysts.[4]
Materials:
-
Methyl acrylate (MA), inhibitor removed by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
This compound] (iPr₃-TREN)
-
Anisole (anhydrous)
-
Tetrahydrofuran (THF)
-
Basic and neutral alumina
Procedure:
-
Catalyst Complex Formation: In a glovebox, add CuBr (14.3 mg, 0.1 mmol) and iPr₃-TREN (27.2 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous anisole (5 mL) and stir until a homogeneous solution is formed.
-
Reaction Setup: In a separate Schlenk flask, add MA (4.3 g, 50 mmol) and anisole (5 mL). Degas the solution by three freeze-pump-thaw cycles.
-
Initiation: Using a gas-tight syringe, add EBiB (147 µL, 1.0 mmol) to the monomer solution.
-
Polymerization: Transfer the catalyst solution to the monomer/initiator solution via a cannula under an inert atmosphere. Place the flask in a preheated oil bath at 60 °C.
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Purification: After reaching the desired conversion (e.g., >90%), cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
| Parameter | Value | Rationale |
| [MA]:[EBiB]:[CuBr]:[iPr₃-TREN] | 50:1:0.1:0.1 | A high monomer to initiator ratio targets a degree of polymerization of 50. A low catalyst loading is often sufficient for highly active systems. |
| Solvent | Anisole | A polar solvent that can solubilize the catalyst complex and polymer. |
| Temperature | 60 °C | Provides a reasonable reaction rate without promoting side reactions. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | A common and efficient initiator for the ATRP of acrylates. |
Table 1: Suggested Reaction Conditions for ATRP of Methyl Acrylate.
Part 2: Prospective Application in Ring-Opening Polymerization (ROP) of Lactide
Scientific Rationale and Mechanistic Insight
The Ring-Opening Polymerization (ROP) of lactide is the most common route to produce high molecular weight, biodegradable polylactic acid (PLA).[5] This process is often catalyzed by metal complexes, with zinc-based catalysts being particularly attractive due to their low toxicity. The generally accepted mechanism for ROP catalyzed by zinc complexes is a coordination-insertion mechanism.[6] The lactide monomer first coordinates to the Lewis acidic zinc center, which activates the carbonyl group towards nucleophilic attack by an initiating group (e.g., an alkoxide). The subsequent insertion of the monomer into the metal-alkoxide bond propagates the polymer chain.
The steric environment around the metal center, dictated by the supporting ligand, can significantly influence the stereoselectivity of the polymerization of rac-lactide (a mixture of L- and D-lactide).[5] Bulky ligands can create a chiral pocket around the active site, leading to a preference for the insertion of one enantiomer over the other, resulting in isotactic or heterotactic PLA. The significant steric bulk of iPr₃-TREN could potentially enforce such stereocontrol.
Diagram 2: Proposed Mechanism for Zinc/iPr₃-TREN Catalyzed ROP of Lactide
Caption: Proposed coordination-insertion mechanism for ROP of lactide.
Prospective Protocol: ROP of rac-Lactide
This protocol is a proposed starting point for investigating the use of iPr₃-TREN-based zinc catalysts for ROP, based on general procedures for similar systems.[7]
Materials:
-
rac-Lactide, recrystallized from dry toluene.
-
Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)
-
This compound] (iPr₃-TREN)
-
Benzyl alcohol (BnOH), dried over molecular sieves.
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In-situ Catalyst Formation: In a glovebox, add a 1.0 M solution of ZnEt₂ in hexanes (0.1 mL, 0.1 mmol) to a dry Schlenk flask. Add anhydrous toluene (2 mL). Slowly add a solution of iPr₃-TREN (27.2 mg, 0.1 mmol) in toluene (1 mL) to the ZnEt₂ solution. Stir for 1 hour at room temperature to allow for the formation of the zinc complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve rac-lactide (1.44 g, 10 mmol) in anhydrous toluene (10 mL).
-
Initiation: Add benzyl alcohol (10.4 µL, 0.1 mmol) to the lactide solution.
-
Polymerization: Transfer the prepared catalyst solution to the lactide/BnOH solution. Place the flask in a thermostated oil bath at 80 °C.
-
Monitoring and Termination: Monitor the polymerization by taking aliquots for ¹H NMR analysis to determine conversion. After the desired time or conversion, quench the reaction by adding a few drops of acetic acid.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the white solid, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the resulting PLA for its molecular weight and distribution (GPC), and its microstructure (¹H and ¹³C NMR) to assess stereoselectivity.
| Parameter | Value | Rationale |
| [rac-Lactide]:[BnOH]:[Zn complex] | 100:1:1 | Targets a degree of polymerization of 100. A 1:1 ratio of initiator to catalyst is common. |
| Solvent | Toluene | A non-coordinating solvent suitable for ROP. |
| Temperature | 80 °C | A moderate temperature to ensure a reasonable rate while minimizing side reactions like transesterification. |
| Initiator | Benzyl alcohol (BnOH) | A common initiator for controlled ROP, allowing for the formation of polymers with one defined end-group. |
Table 2: Proposed Reaction Conditions for ROP of rac-Lactide.
Conclusion and Future Outlook
This compound] (iPr₃-TREN) is a promising ligand for the synthesis of advanced polymer materials. Its unique combination of strong chelation and significant steric bulk offers exciting possibilities for controlling polymerization processes. While its application in copper-mediated ATRP can be readily inferred from the behavior of its analogue Me₆-TREN, its potential in the stereoselective ring-opening polymerization of lactides warrants further investigation. The protocols provided herein serve as a robust starting point for researchers to explore the catalytic capabilities of iPr₃-TREN-metal complexes. Future work should focus on a systematic comparison of iPr₃-TREN with other TREN-based ligands to elucidate the precise effects of the N-alkyl substituent on catalyst activity, polymer properties, and stereocontrol. Such studies will undoubtedly contribute to the design of next-generation catalysts for the precision synthesis of polymers for high-value applications, including in the biomedical and pharmaceutical fields.
References
- Davidson, M. G., et al. (2006).
- Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004).
- Matyjaszewski, K. (n.d.). Structural Characterization of an ATRP Catalyst Complex.
- Benchchem. (n.d.). This compound | 157794-54-2.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound.
- Darensbourg, D. J. (2017). Isoselective Polymerization of rac‐Lactide by Aluminum Complexes of N‐Heterocyclic Carbene‐Phosphinidene Adducts.
- Alkali Scientific. (n.d.). This compound, 1 X 5 g (645095-5G).
- Douthwaite, R. E. (2012).
- Cano, J., et al. (2012).
- Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)
- Sigma-Aldrich. (n.d.). This compound 90% 157794-54-2.
- Pintauer, T. (2012). Tris(2-pyridylmethyl)amine Based Ligands in Copper Catalyzed Atom Transfer Radical Addition (ATRA)
- Anastasaki, A., et al. (2021). Copper(II) Chloride/Tris(2-pyridylmethyl)
- de la-Torre, G. F., et al. (2020).
- Cramer, S. M. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. Organometallics.
- Kerton, F. M., et al. (2021).
- Davidson, M. G., et al. (2013). Synthesis and structural characterization of group 4 metal alkoxide complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine and their use as initiators in the ring-opening polymerization (ROP) of rac-lactide under industrially relevant conditions. Inorganic Chemistry.
- PubChem. (n.d.). This compound.
- Matyjaszewski, K., et al. (2018). Synthesis and Characterization of the Most Active Copper ATRP Catalyst Based on Tris[(4-dimethylaminopyridyl)methyl]amine. ACS Figshare.
- Jeong, J. H., et al. (2012). Synthesis of polylactide using a zinc complex containing (S)-N-ethyl-N-phenyl-2-pyrrolidinemethanamine. Polymer Bulletin.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Tris[2-(dimethylamino)ethyl]amine 33527-91-2.
- Sigma-Aldrich. (n.d.). Tris(2-aminoethyl)amine, polymer-bound.
- Li, Y. (2008). Tris(ethylenediamine)zinc(II) dichloride monohydrate. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Isoselective Polymerization of rac‐Lactide by Aluminum Complexes of N‐Heterocyclic Carbene‐Phosphinidene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tris[2-(isopropylamino)ethyl]amine]
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Unique Properties of a Sterically Hindered Ligand
Tris[2-(isopropylamino)ethyl]amine], often abbreviated as a derivative of its parent compound 'tren' (tris(2-aminoethyl)amine), is a tetradentate chelating agent characterized by the significant steric bulk imparted by its three terminal isopropyl groups. This structural feature is not a mere triviality; it is the very essence of its utility in coordination chemistry and catalysis. The isopropyl groups create a sterically hindered environment around the central tertiary amine and the three secondary amine donor sites. This hindrance dictates the coordination geometry of the resulting metal complexes, often preventing the formation of undesired dimeric or polymeric species and allowing for the isolation and study of unique, reactive metal centers.[1]
This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound]. The information herein is synthesized from established safety data, peer-reviewed literature, and extensive experience in the field of synthetic and coordination chemistry. Our objective is to equip researchers with the knowledge necessary to safely and effectively utilize this versatile ligand in their endeavors.
Section 1: Physicochemical and Safety Data
A thorough understanding of the material's properties is the foundation of safe and effective laboratory practice. The following table summarizes the key physicochemical and safety data for this compound].
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₆N₄ | [2] |
| Molecular Weight | 272.47 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | 120 °C at 0.5 mmHg | [3] |
| Density | 0.858 g/mL at 25 °C | [3] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| GHS Signal Word | Danger | [3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [3] |
Section 2: Prudent Handling and Personal Protective Equipment (PPE)
This compound] is classified as a corrosive material, capable of causing severe skin burns and eye damage.[3] Therefore, stringent adherence to safety protocols is paramount.
Engineering Controls: The First Line of Defense
All manipulations involving this compound] should be conducted within a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills. The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound]:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: For situations where there is a potential for significant aerosol generation or if working outside of a fume hood (which is strongly discouraged), a respirator with a filter suitable for organic vapors and ammonia/methylamine (e.g., a combination ABEK filter) is necessary.[3]
The following diagram illustrates the essential PPE for handling this corrosive amine.
Caption: Essential PPE for handling this compound].
Section 3: Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound] and ensuring laboratory safety.
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Due to its amine nature, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term storage and to maintain purity, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Keep segregated from strong oxidizing agents, acids, and acid chlorides.
Section 4: Application Protocol: Synthesis of a Metal Complex
The primary application of this compound] is as a ligand in coordination chemistry. The following protocol provides a representative example of its use in the synthesis of a transition metal complex under an inert atmosphere. This protocol is illustrative and may require optimization based on the specific metal salt and desired complex.
Rationale Behind the Experimental Design
The use of an inert atmosphere is critical due to the potential sensitivity of the metal salt and the final complex to air and moisture. The choice of solvent is determined by the solubility of both the ligand and the metal salt. The stoichiometry of the reaction is typically 1:1, as this compound] is a tetradentate ligand that can occupy four coordination sites on the metal center.
Step-by-Step Protocol
Materials:
-
This compound]
-
A suitable transition metal salt (e.g., FeCl₂, CoCl₂, Ni(BF₄)₂·6H₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (argon or nitrogen) with a Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfers
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and a condenser (if heating is required) under a positive pressure of inert gas.
-
Ligand Addition: In a separate, dry, and inert-atmosphere-flushed vial, accurately weigh the desired amount of this compound]. Dissolve it in a minimal amount of the anhydrous solvent.
-
Metal Salt Addition: In the main Schlenk flask, add the chosen metal salt (1 equivalent) under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk flask containing the metal salt and begin stirring to dissolve.
-
Ligand Transfer: Using a gas-tight syringe, slowly add the solution of this compound] to the stirring solution of the metal salt in the Schlenk flask.
-
Reaction: Allow the reaction to stir at room temperature for a specified period (typically 2-24 hours). The progress of the reaction can often be monitored by a color change. If necessary, the reaction mixture can be gently heated to facilitate complex formation.
-
Isolation of the Product:
-
Precipitation: If the product is insoluble, it will precipitate out of the solution. The solid can be isolated by filtration under inert atmosphere using a Schlenk filter cannula.
-
Crystallization: If the product is soluble, the solvent can be partially removed under vacuum to induce crystallization. Alternatively, layering a non-solvent can also promote crystallization.
-
-
Washing and Drying: Wash the isolated solid product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials. Dry the final product under high vacuum.
-
Characterization: Characterize the synthesized metal complex using appropriate analytical techniques such as NMR spectroscopy, X-ray crystallography, mass spectrometry, and elemental analysis.
The following diagram outlines the general workflow for the synthesis of a metal complex using this compound].
Caption: General workflow for synthesizing a metal complex.
Section 5: Waste Disposal
Chemical waste must be handled and disposed of in accordance with institutional, local, and national regulations.
-
Waste Segregation: Collect all waste containing this compound] in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste, to prevent hazardous reactions.
-
Containerization: Use a chemically compatible and sealable container for waste collection.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for proper disposal, which is typically through incineration.
References
-
PubChem. Tris(2-aminoethyl)amine. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Tris(2-aminoethyl)amine. [Link]
-
MDPI. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
Sources
Application Notes and Protocols: Tris[2-(isopropylamino)ethyl]amine as a Ligand for Lanthanide Complexes
Introduction: A Versatile Tripodal Ligand for Lanthanide Coordination Chemistry
Tris[2-(isopropylamino)ethyl]amine, a tetradentate tripodal ligand, presents a compelling scaffold for the chelation of lanthanide ions. Its unique architecture, featuring a central tertiary amine and three secondary amine arms substituted with bulky isopropyl groups, offers a combination of high stability and tunable steric and electronic properties.[1] The flexible tris(2-aminoethyl)amine (tren) backbone allows the ligand to encapsulate a lanthanide ion, forming a stable complex with three five-membered chelate rings.[1] This multidentate nature results in a significant chelate effect, enhancing the thermodynamic stability of the resulting metal complexes.[1]
The isopropyl substituents introduce significant steric hindrance around the metal center, which can influence the coordination geometry, prevent the formation of undesired polynuclear species, and modulate the reactivity of the complex.[1] These features make this compound an attractive ligand for a range of applications, from luminescent probes to catalysts in organic synthesis. This guide provides detailed protocols for the synthesis of the ligand and its lanthanide complexes, along with methods for their characterization and potential applications.
Synthesis of this compound]
The synthesis of this compound is readily achieved through the reductive amination of tris(2-aminoethyl)amine (tren) with acetone.[2][3] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[2][3] Sodium borohydride or sodium cyanoborohydride are common reducing agents for this transformation.[2][3]
Diagram of the Synthetic Pathway:
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound]
Materials:
-
Tris(2-aminoethyl)amine (tren)
-
Acetone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tris(2-aminoethyl)amine (1.0 eq) in methanol.
-
Imine Formation: Add acetone (3.0-3.5 eq) to the solution and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or NMR to confirm the formation of the tris-imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (3.0-4.0 eq) portion-wise, ensuring the temperature remains below 20 °C. Caution: Hydrogen gas is evolved during this step.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to a pH of ~2 to decompose any remaining borohydride.
-
Basification and Extraction: Basify the aqueous solution with a concentrated NaOH solution to a pH of >12. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow oil.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Lanthanide Complexes
The synthesis of lanthanide complexes with this compound typically involves the reaction of the ligand with a suitable lanthanide salt in an appropriate solvent.[1] The choice of lanthanide salt (e.g., chloride, nitrate, triflate) and solvent can influence the coordination number and the nature of the resulting complex.[4] Due to the hygroscopic nature of lanthanide salts and the potential for oxidation of some lanthanide ions, the synthesis should be carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
Diagram of the Complexation Workflow:
Caption: General workflow for lanthanide complex synthesis.
Protocol 2: Synthesis of a Lanthanide(III) Complex with this compound]
Materials:
-
This compound
-
Lanthanide(III) trifluoromethanesulfonate (Ln(OTf)₃) or Lanthanide(III) chloride (LnCl₃)
-
Anhydrous acetonitrile or methanol
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Cannula for liquid transfer
Procedure:
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of argon or nitrogen.
-
Ligand Solution: In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Lanthanide Salt Solution: In a separate Schlenk flask, dissolve the lanthanide(III) salt (1.0 eq) in anhydrous acetonitrile.
-
Complexation: Slowly add the ligand solution to the lanthanide salt solution via cannula with vigorous stirring at room temperature. A precipitate may form immediately.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by observing the formation of a precipitate or by spectroscopic methods if the complex is soluble.
-
Isolation: If a precipitate has formed, collect the solid by filtration under inert atmosphere, wash with a small amount of anhydrous acetonitrile and then with anhydrous diethyl ether. If the complex is soluble, the product can be precipitated by the slow addition of a non-coordinating solvent like diethyl ether or pentane.
-
Drying: Dry the resulting solid under vacuum to obtain the lanthanide complex.
Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR spectroscopy, and, for diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺, Y³⁺), by ¹H and ¹³C NMR spectroscopy. For paramagnetic lanthanide complexes, NMR spectra will exhibit significant peak shifts and broadening. Luminescence spectroscopy is a key technique for characterizing emissive lanthanide complexes (e.g., Eu³⁺, Tb³⁺).[4][5] Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex.
| Characterization Technique | Expected Observations |
| FT-IR Spectroscopy | Shift in N-H stretching and bending frequencies upon coordination to the lanthanide ion. |
| ¹H and ¹³C NMR (Diamagnetic Ln) | Coordination-induced shifts in the proton and carbon signals of the ligand compared to the free ligand. |
| Luminescence Spectroscopy (Emissive Ln) | Characteristic sharp emission bands of the lanthanide ion upon excitation of the ligand (antenna effect).[4][5] |
| Elemental Analysis | Confirmation of the elemental composition of the complex. |
| Single-Crystal X-ray Diffraction | Determination of the coordination geometry, bond lengths, and bond angles of the complex. |
Applications
Luminescent Probes and Materials
Lanthanide complexes with organic ligands are well-known for their unique luminescent properties, including long-lived emission and sharp, line-like emission bands.[6] The this compound ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits its characteristic light.[6] This property is particularly relevant for europium(III) and terbium(III) complexes, which exhibit strong red and green luminescence, respectively.[6]
Potential Applications:
-
Bioimaging and Sensing: The complexes can be further functionalized to target specific biological molecules or environments, with changes in luminescence signaling the binding event.
-
Luminescent Materials: These complexes can be incorporated into polymers or other materials to create phosphorescent coatings, displays, and security inks.
Protocol 3: Basic Luminescence Spectroscopy of a Europium(III) Complex
Instrumentation:
-
Fluorometer or spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Eu(III)-Tris[2-(isopropylamino)ethyl]amine complex in a suitable solvent (e.g., acetonitrile, methanol).
-
Excitation Spectrum: Set the emission wavelength to the most intense emission peak of Eu³⁺ (typically around 615 nm) and scan the excitation wavelengths to determine the optimal excitation wavelength for the ligand.
-
Emission Spectrum: Set the excitation wavelength to the maximum determined in the previous step and scan the emission spectrum from approximately 550 nm to 750 nm.
-
Data Analysis: Observe the characteristic emission bands of Eu³⁺ corresponding to the ⁵D₀ → ⁷Fⱼ transitions (J = 0, 1, 2, 3, 4). The intensity and shape of these bands can provide information about the symmetry of the coordination environment.[5]
Catalysis in Organic Synthesis
Lanthanide complexes are Lewis acidic and can catalyze a variety of organic reactions. The sterically demanding environment created by the this compound ligand can impart high selectivity to these catalytic transformations.
Potential Catalytic Applications:
-
Ring-Opening Polymerization: Lanthanide complexes are known to be efficient catalysts for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers.
-
Lewis Acid Catalysis: The complexes can be employed as Lewis acid catalysts in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions.
Diagram of a Catalytic Cycle:
Caption: A generalized catalytic cycle.
Conclusion
This compound is a highly versatile and accessible tripodal ligand that provides a robust platform for the development of novel lanthanide complexes. The straightforward synthesis of the ligand and its complexes, combined with the tunable properties endowed by the isopropyl groups, opens up a wide range of possibilities for researchers in materials science, catalysis, and biomedical applications. The protocols and information provided in this guide serve as a foundation for the exploration and application of these fascinating coordination compounds.
References
-
Luminescent lanthanide complexes with stereocontrolled tris(2-pyridylmethyl)amine ligands. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Derivatives of trigonal lanthanide complexes by reaction with long aliphatic chain amines. (2022). ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. (2018). MDPI. Retrieved January 10, 2026, from [Link]
-
Lanthanide Complexes with Tripodal Ligands[v1] | Preprints.org. (2023). Preprints.org. Retrieved January 10, 2026, from [Link]
-
Synthesis and Structure of Lanthanides (III) Complexes Containing Tripodal Aromatic Amine Ligands and theirs hydroxo-derivatives. (n.d.). HAL Open Science. Retrieved January 10, 2026, from [Link]
-
A study of lanthanide complexes formed with the terdentate nitrogen ligand 4-amino-bis(2,6-(2-pyridyl))-1,3,5-triazine. Relevance to the separation of actinides and lanthanides by solvent extraction. (1999). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Myers Chem 115. (n.d.). Harvard University. Retrieved January 10, 2026, from [Link]
-
International Journal for Multidisciplinary Research (IJFMR) - Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. (2024). IJFMR. Retrieved January 10, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Synthesis, characterization and DNA interaction studies of complexes of lanthanide nitrates with tris(2-[(3,4-dihydroxybenzylidene)imino]ethyl)amine. (2008). PubMed. Retrieved January 10, 2026, from [Link]
-
Spectroscopic investigation of the complexation of actinides & lanthanides with organic ligands - INIS-IAEA. (2021). International Atomic Energy Agency. Retrieved January 10, 2026, from [Link]
Sources
Application Notes and Protocols: Electrochemical Studies of Tris[2-(isopropylamino)ethyl]amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris[2-(isopropylamino)ethyl]amine, commonly abbreviated as iPr3-tren, is a tripodal, tetradentate ligand known for forming stable and sterically hindered complexes with a variety of transition metals.[1] Its unique structure, featuring a central tertiary amine and three secondary isopropylamino donor groups, allows it to encapsulate a metal ion, creating a specific and often constrained coordination environment.[1] This steric bulk significantly influences the electrochemical properties and reactivity of the resulting metal complexes, making them fascinating subjects for study and valuable in various applications, including bioinorganic modeling of metalloenzyme active sites and catalysis.[1]
This guide provides a comprehensive overview of the electrochemical studies of iPr3-tren metal complexes, offering detailed experimental protocols and insights into the interpretation of electrochemical data. The focus is on providing a practical framework for researchers to investigate the redox behavior of these important compounds.
I. Principles of Coordination and Electrochemical Behavior
The coordination of a metal ion by iPr3-tren is a prime example of the chelate effect, where the tetradentate nature of the ligand leads to enhanced thermodynamic stability compared to complexes with monodentate ligands.[1] The three isopropyl groups, however, introduce significant steric hindrance, which can force the metal center into specific coordination geometries, such as a trigonal bipyramidal arrangement in five-coordinate complexes.[1]
This interplay between the ligand's flexibility and steric constraints is a key determinant of the electrochemical behavior of the resulting metal complex. The electron-donating nature of the amine groups influences the electron density at the metal center, thereby affecting its redox potential. The steric environment created by the bulky isopropyl groups can also impact the kinetics of electron transfer by controlling the accessibility of the metal center to the electrode surface and solvent molecules.
The redox behavior of transition metal complexes is a fundamental aspect of their chemistry, often involving changes in the oxidation state of the central metal ion.[2][3] Techniques like cyclic voltammetry (CV) are powerful tools for probing these electron transfer processes.[3] For iPr3-tren metal complexes, electrochemical studies can elucidate:
-
Redox Potentials (E°): The potential at which a specific oxidation or reduction event occurs, providing thermodynamic information about the electron transfer process.
-
Electron Transfer Kinetics: The rate at which electrons are transferred between the complex and the electrode, which can be influenced by structural rearrangements upon redox changes.
-
Stability of Redox States: The chemical stability of the complex in its different oxidation states.
-
Reaction Mechanisms: Whether the electron transfer is a simple, one-step process or is coupled to other chemical reactions.
II. Experimental Protocols
A. Materials and Reagents
-
This compound (iPr3-tren): Available from commercial suppliers such as Sigma-Aldrich.[4] Ensure purity through appropriate characterization techniques (e.g., NMR, mass spectrometry).
-
Metal Salts: High-purity salts of the desired transition metals (e.g., Cu(II), Fe(II)/Fe(III), Ni(II), Co(II)) are required for complex synthesis.
-
Solvents: Anhydrous, electrochemical-grade solvents are crucial to avoid interference from water or other impurities. Common choices include acetonitrile (ACN), dichloromethane (DCM), and dimethylformamide (DMF).
-
Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are frequently used at a concentration of 0.1 M.
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE), is essential for accurate potential measurements.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window and chemical inertness.[3]
-
Counter Electrode: A platinum wire or foil is typically used as the counter electrode.[3]
B. Synthesis of this compound Metal Complexes
The synthesis of iPr3-tren metal complexes is generally achieved by reacting the ligand with the appropriate metal salt in a suitable solvent.
Protocol: General Synthesis of an iPr3-tren Metal Complex
-
Ligand Dissolution: Dissolve one equivalent of this compound in an appropriate anhydrous solvent (e.g., methanol, ethanol, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Metal Salt Addition: Slowly add a solution of one equivalent of the desired metal salt (e.g., Cu(ClO₄)₂, Fe(BF₄)₂, NiCl₂) dissolved in the same or a compatible solvent to the ligand solution with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours to ensure complete complexation. The formation of the complex may be indicated by a color change.
-
Isolation: The resulting metal complex can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or pentane), followed by filtration, washing with the non-polar solvent, and drying under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized complex using techniques such as elemental analysis, mass spectrometry, FT-IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.
C. Electrochemical Measurements using Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox properties of iPr3-tren metal complexes.[3]
Protocol: Cyclic Voltammetry of an iPr3-tren Metal Complex
-
Solution Preparation: Prepare a solution of the iPr3-tren metal complex (typically 1-5 mM) in an electrochemical-grade solvent containing 0.1 M of a supporting electrolyte (e.g., TBAPF6).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[3]
-
Deaeration: Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammogram Acquisition:
-
Set the initial and final potentials to encompass the expected redox events of the complex.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram by scanning the potential from the initial to the final value and then back to the initial potential.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal reduction potential (E°') as the average of Epa and Epc: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger separations may indicate quasi-reversible or irreversible electron transfer.[2]
-
Investigate the effect of scan rate on the peak currents and potentials to gain insights into the kinetics of the electron transfer process and the stability of the electrogenerated species. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
III. Data Interpretation and Expected Results
The electrochemical behavior of this compound metal complexes is highly dependent on the identity of the central metal ion.
Table 1: Representative Electrochemical Data for Transition Metal Complexes
| Metal Ion | Redox Couple | E°' (V vs. Ag/AgCl) | Process Type | Reference |
| Cu(II) | Cu(II)/Cu(I) | ~0.03 V (reduction), ~0.75 V (oxidation) | Quasi-reversible | [2] |
| Fe(II) | Fe(III)/Fe(II) | ~-0.47 V (reduction), ~-0.67 V (oxidation) | Quasi-reversible | [2] |
| Ni(II) | Ni(II)/Ni(I) | ~0.12 V (reduction), ~0.71 V (oxidation) | Quasi-reversible | [2] |
Note: The exact potentials can vary depending on the solvent, supporting electrolyte, and specific counter-ions present.
Causality behind Experimental Observations:
-
Quasi-reversible Behavior: The observation of quasi-reversible processes, characterized by a peak-to-peak separation greater than the ideal 59 mV, is common for these types of complexes.[2] This can be attributed to factors such as slow electron transfer kinetics or slight structural rearrangements of the complex upon a change in oxidation state. The steric hindrance from the isopropyl groups can contribute to these slower kinetics.
-
Metal-Centered Redox Events: The observed redox events are typically assigned to the metal center (e.g., Cu(II)/Cu(I), Fe(III)/Fe(II)).[2][5] The specific potential is influenced by the electron-donating ability of the iPr3-tren ligand, which generally stabilizes higher oxidation states.
-
Ligand-Based Redox Processes: In some cases, redox processes centered on the ligand may also be observed, though these typically occur at more extreme potentials.[6]
IV. Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical study of an iPr3-tren metal complex.
Caption: Workflow for Synthesis and Electrochemical Analysis.
V. Advanced Electrochemical Techniques
While cyclic voltammetry is the workhorse for initial electrochemical characterization, other techniques can provide more detailed information.
-
Differential Pulse Voltammetry (DPV): Offers higher sensitivity and better resolution for determining redox potentials, especially for closely spaced redox events.
-
Spectroelectrochemistry: Combines electrochemical methods with spectroscopy (e.g., UV-Vis, EPR) to characterize the electronic and structural properties of electrochemically generated species in situ.[7] This is particularly useful for confirming the identity of species formed at different potentials. For instance, the generation of a Cu(I) species from a Cu(II) complex can be monitored by the disappearance of the d-d transitions in the visible spectrum.
VI. Conclusion and Future Directions
The electrochemical study of this compound metal complexes provides valuable insights into their fundamental electronic properties. The unique steric and electronic environment imposed by the iPr3-tren ligand leads to interesting and tunable redox behavior. These studies are crucial for the rational design of new catalysts, bioinorganic models, and functional materials.
Future research in this area could focus on:
-
Exploring a wider range of metal centers: Investigating the electrochemistry of iPr3-tren complexes with less common transition metals.
-
Modifying the ligand structure: Synthesizing derivatives of iPr3-tren with different steric and electronic properties to systematically tune the redox potentials of the resulting metal complexes.
-
Investigating catalytic applications: Utilizing the redox properties of these complexes to develop catalysts for various organic transformations.
-
Probing bioinorganic relevance: Using these complexes as models to understand the electron transfer processes in metalloenzymes.
By following the protocols and considering the interpretative framework presented in this guide, researchers can effectively explore the rich electrochemistry of this important class of coordination compounds.
References
- SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5. (2021). [Source URL not available]
-
Peculiar Differences between Two Copper Complexes Containing Similar Redox-Active Ligands: Density Functional and Multiconfigurational Calculations. (2023). Inorganic Chemistry. [Link]
-
Photophysical and Electrochemical Studies of Multinuclear Complexes of Iron(II) with Acetate and Extended Conjugated N-Donor Ligands. (n.d.). National Institutes of Health. [Link]
-
Synthesis, spectral and cyclic voltammetric studies of iron (III) complexes with N, N', N”-tris. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
ELECTROCHEMICAL STUDY OF METAL COMPLEXES. (n.d.). Sathyabama Institute of Science and Technology. [Link]
-
Copper catalysis with redox-active ligands. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supportin. (n.d.). JETIR. [Link]
-
Protocols for Understanding the Redox Behavior of Copper-Containing Systems. (2022). ACS Omega. [Link]
-
Protocols for Understanding the Redox Behavior of Copper-Containing Systems. (2022). National Institutes of Health. [Link]
- Electrosynthesis and Mechanism of Copper(I) Nitrile Complexes. (n.d.). [Source URL not available]
-
Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). (n.d.). National Institutes of Health. [Link]
-
Peculiar Differences between Two Copper Complexes Containing Similar Redox-Active Ligands: Density Functional and Multiconfigurational Calculations. (2023). National Institutes of Health. [Link]
-
Synthesis and spectroelectrochemistry of Ir(bpy)(phen)(phi)(3+), a tris(heteroleptic) metallointercalator. (2001). PubMed. [Link]
-
Synthesis, molecular structure, and EPR analysis of the three-coordinate Ni(I) complex [Ni(PPh3)3][BF4]. (2008). PubMed. [Link]
-
Investigation of iron–ammine and amido complexes within a C3-symmetrical phosphinic amido tripodal ligand. (n.d.). Dalton Transactions. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. [Link]
-
Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. (2020). International Journal of Electrochemical Science. [Link]
-
Synthesis and Structure of Gold(III) Compounds with i-Pr- and t-Bu-Substituted Tetraarylporphyrins. (2024). ResearchGate. [Link]
-
Synthesis, Electrochemistry, and Reactivity of New Iridium(III) and Rhodium(III) Hydrides. (2012). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. jocpr.com [jocpr.com]
- 6. Photophysical and Electrochemical Studies of Multinuclear Complexes of Iron(II) with Acetate and Extended Conjugated N-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and spectroelectrochemistry of Ir(bpy)(phen)(phi)(3+), a tris(heteroleptic) metallointercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Tris[2-(isopropylamino)ethyl]amine in Biomimetic Catalyst Systems
Introduction: Engineering Enzyme-Like Activity with a Sterically Tuned Ligand
Nature has perfected the art of catalysis, employing metalloenzymes to perform complex chemical transformations with remarkable efficiency and selectivity under mild conditions.[1] A central goal of biomimetic chemistry is to replicate this functionality using synthetic molecules. Polydentate amine ligands are critical scaffolds in this endeavor, providing a framework to mimic the coordination environment of metal centers in non-heme enzymes.[1]
This document provides an in-depth guide to the application of Tris[2-(isopropylamino)ethyl]amine] , a unique tetradentate tripodal amine ligand, in the design of biomimetic catalysts. Derived from the well-known tris(2-aminoethyl)amine (tren) backbone, this ligand is distinguished by the presence of bulky isopropyl groups on its three terminal secondary amine arms.[2] This steric hindrance is not a trivial modification; it is a deliberate design element that profoundly influences the coordination geometry, stability, and ultimately, the catalytic reactivity of the metal complexes it forms.[2]
These application notes will elucidate the principles behind using this compound, with a focus on its copper complexes, to construct catalytic systems that mimic the oxidative prowess of natural enzymes. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile ligand in their work.
Section 1: Core Principles of the Ligand and its Metal Complexes
The efficacy of this compound as a ligand in biomimetic systems stems from a combination of thermodynamic and kinetic factors rooted in its molecular structure.
1.1. Physicochemical Properties
A clear understanding of the ligand's basic properties is the foundation for its successful application.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 157794-54-2 | [2] |
| Molecular Formula | C₁₅H₃₆N₄ | [3] |
| Molecular Weight | 272.47 g/mol | [2][3] |
| Appearance | Liquid (Typical) | - |
| Density | 0.858 g/mL at 25 °C | [3] |
| Boiling Point | 120 °C at 0.5 mmHg | [3] |
| Refractive Index | n20/D 1.453 | [3] |
1.2. Coordination Chemistry: A Tale of Stability and Steric Control
The ligand's tripodal, tetradentate nature allows it to bind a metal ion at four points: the central tertiary amine and the three secondary amines on the arms. This leads to the formation of three stable five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect, which greatly enhances the stability of the resulting metal complex compared to analogous systems with monodentate ligands.[2]
The defining feature, however, is the steric bulk of the isopropyl groups. This has several critical consequences for biomimetic catalysis:
-
Geometric Constraint: The bulky groups enforce a specific, often distorted, coordination geometry around the metal center. This can prevent the formation of undesired dimeric species and create a protected pocket for catalysis, mimicking the active site of an enzyme.[2]
-
Substrate Selectivity: The sterically hindered environment can influence which substrates can access the metal center and in what orientation, potentially leading to enhanced regioselectivity or stereoselectivity in catalytic reactions.
-
Tuning Reactivity: By controlling the geometry and electronic environment of the metal, the ligand directly influences the redox potential and the stability of reactive intermediates, such as high-valent metal-oxo species, which are often key players in oxidation catalysis.[2]
Section 2: Application in Biomimetic Oxidation
One of the most powerful applications of this compound is in forming copper complexes that catalyze oxidation reactions, mimicking the function of copper-dependent metalloenzymes.[4][5] These synthetic catalysts can activate mild oxidants like dioxygen (O₂) or hydrogen peroxide (H₂O₂) to perform challenging transformations such as the epoxidation of olefins or the hydroxylation of hydrocarbons.[1][4]
2.1. Protocol: Synthesis of a [Cu(II)(this compound])Br₂] Pre-catalyst
This protocol describes the synthesis of a stable Cu(II) complex that serves as a pre-catalyst for oxidation reactions. The causality behind the steps is crucial: methanol is chosen as the solvent for its ability to dissolve both the ligand and the copper salt. The 1:1 molar ratio ensures the formation of the desired mononuclear complex.
Materials:
-
This compound] (272.47 g/mol )
-
Copper(II) Bromide (CuBr₂) (223.35 g/mol )
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound] (1.00 g, 3.67 mmol) in 20 mL of anhydrous methanol. Stir until fully dissolved.
-
Copper Salt Addition: In a separate flask, dissolve CuBr₂ (0.82 g, 3.67 mmol) in 20 mL of anhydrous methanol. The solution should turn dark green/brown.
-
Complexation: Slowly add the CuBr₂ solution to the stirring ligand solution at room temperature. A color change (e.g., to a deep blue or green) should be observed, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 4 hours to ensure complete complexation.
-
Precipitation: Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly add diethyl ether to the concentrated solution with stirring until a precipitate forms. Diethyl ether is used as an anti-solvent to crash out the more polar metal complex.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with two small portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum for at least 12 hours. Store the final complex in a desiccator under an inert atmosphere.
-
Validation: Characterize the product using techniques such as UV-Vis spectroscopy (to confirm the Cu(II) d-d transitions) and elemental analysis to validate the formation of the desired complex.
2.2. Protocol: Biomimetic Epoxidation of an Olefin
This protocol provides a general workflow for a model catalytic reaction using the synthesized pre-catalyst. It is designed as a self-validating system: an initial sample (t=0) is taken to establish a baseline, and reaction progress is monitored against it.
Materials:
-
[Cu(II)(this compound])Br₂] pre-catalyst
-
Styrene (substrate)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (oxidant)
-
Acetonitrile (solvent)
-
Dodecane (internal standard for GC analysis)
-
Sodium sulfite (for quenching)
-
Magnesium sulfate (for drying)
-
Reaction vials, magnetic stirrer, and thermostat.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the copper pre-catalyst (e.g., 5 mol% relative to the substrate). Add acetonitrile (10 mL) and the internal standard, dodecane (50 µL).
-
Substrate Addition: Add the substrate, styrene (e.g., 1 mmol). Stir the mixture until the catalyst is fully dissolved.
-
Baseline Sample: Take an initial sample (t=0) of ~0.1 mL, quench it with a saturated sodium sulfite solution, extract with ethyl acetate, and dry over magnesium sulfate. This sample is crucial for accurate quantification by Gas Chromatography (GC).
-
Initiation: Add the oxidant, H₂O₂ (e.g., 2-3 equivalents), dropwise to the reaction mixture while stirring vigorously at the desired temperature (e.g., 25 °C).
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 30, 60, 120, 240 minutes). Immediately quench and prepare each sample as described in step 3.
-
Analysis: Analyze the samples by GC or GC-MS to determine the conversion of styrene and the yield of styrene oxide.
-
Work-up: After the reaction is complete (as determined by monitoring), quench the entire mixture by pouring it into a saturated sodium sulfite solution. Extract the organic products with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Section 3: Mechanistic Considerations
While the precise mechanism can vary with the substrate and oxidant, a plausible catalytic cycle for copper-catalyzed oxidation is illustrated below. This cycle is analogous to those proposed for other non-heme biomimetic systems.[1] The sterically demanding this compound ligand plays a crucial role in stabilizing the reactive copper species and creating a pocket that facilitates the key oxygen transfer step.
Key Mechanistic Steps:
-
Activation: The Cu(II) pre-catalyst may first be reduced in situ to an active Cu(I) species.
-
Oxidant Binding: The Cu(I) complex reacts with the oxidant (H₂O₂) to form a copper-hydroperoxo intermediate.
-
Formation of High-Valent Species: This intermediate can then evolve, often through the loss of a water molecule, to form a highly reactive high-valent copper-oxo species. It is this species that is believed to be the primary oxidizing agent.
-
Oxygen Atom Transfer: The copper-oxo species transfers its oxygen atom to the olefin substrate, forming the epoxide product.
-
Catalyst Regeneration: Upon transferring the oxygen atom, the catalyst is returned to its initial Cu(II) state, ready to re-enter the catalytic cycle.
Section 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient oxidant; Reaction temperature too low. | Verify pre-catalyst integrity. Increase oxidant equivalents incrementally. Increase reaction temperature in 5-10 °C steps. |
| Ligand Dissociation | Incorrect pH; Competing coordinating solvent. | The secondary amines on the ligand can be protonated at low pH, inhibiting coordination. Ensure the reaction medium is neutral or slightly basic if applicable.[2] Use non-coordinating solvents where possible. |
| Catalyst Decomposition | Oxidative degradation of the ligand. | Indicated by a color change to a heterogeneous mixture or loss of color. Use a more robust solvent or lower the reaction temperature. Consider performing the reaction under an inert atmosphere to prevent side reactions. |
| Poor Product Selectivity | Radical side reactions; Over-oxidation. | Lower the reaction temperature. Reduce the concentration of the oxidant or add it more slowly over time. Analyze for potential side-products to understand competing pathways. |
Conclusion
This compound is a powerful and rationally designed ligand for the construction of biomimetic catalysts. Its unique steric profile provides a handle for chemists to finely tune the coordination environment of a metal center, thereby controlling catalytic activity and selectivity. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the potential of this ligand in developing novel catalytic systems for oxidation chemistry, with applications ranging from fine chemical synthesis to the development of new pharmaceutical intermediates.
References
-
Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions - MDPI. [Link]
-
Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. [Link]
-
Regeneration and Degradation in a Biomimetic Polyoxometalate Water Oxidation Catalyst. [Link]
-
Representation of the polydentate ligands reported in this review - ResearchGate. [Link]
-
Bioinspired polyoxometalates as light-driven water oxidation catalysts - Frontiers. [Link]
-
Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels | Request PDF - ResearchGate. [Link]
-
Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. [Link]
-
DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. [Link]
-
Bio-inspired oxidations with polyoxometalate catalysts | Request PDF - ResearchGate. [Link]
-
Atom transfer radical addition (ATRA) catalyzed by copper complexes with tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand in the presence of free-radical diazo initiator AIBN - Dalton Transactions (RSC Publishing). [Link]
-
This compound (C15H36N4) - PubChemLite. [Link]
-
Stabilizing Copper(I) Complexes by Terminal Olefinic Side Arms and Studying Their Reactivity Towards Oxidation - ResearchGate. [Link]
-
DFT studies of structural and some spectral parameters of copper(II) complexes with N,N,N',N″-tetrakis (2-hydroxyethyl/propyl) ethylenediamine and tris(2-hydroxyethyl)amine - PubMed. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. [Link]
-
Crystal structure of (tris(2-aminoethyl)amine-N,N ',N '')-(nicotinate-N)copper(II) tetrafluoroborate hydrate, [Cu(C6H18N4)(C6H4NO2)][BF4] center dot H2O - ResearchGate. [Link]
-
Theoretical Exploration of Enhanced Antioxidant Activity in Copper Complexes of Tetrahydroxystilbenes: Insights into Mechanisms and Molecular Interactions - NIH. [Link]
-
Novel Copper(II) Complexes with BIAN Ligands: Synthesis, Structure and Catalytic Properties of the Oxidation of Isopropylbenzene - MDPI. [Link]
-
Tetranuclear amido complexes of copper(I): a synthetic and structural study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Sources
Application Notes & Protocols: Surface Functionalization of Materials with Tris[2-(isopropylamino)ethyl]amine]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for the functionalization of material surfaces using Tris[2-(isopropylamino)ethyl]amine]. This unique tetradentate ligand, characterized by a flexible tris(2-aminoethyl)amine (tren) backbone and significant steric hindrance from its terminal isopropyl groups, offers novel opportunities for creating advanced materials with tailored properties. We will delve into the foundational coordination chemistry, present detailed, field-proven protocols for the modification of metal oxides and silica nanoparticles, and outline a rigorous, multi-technique approach for the characterization of these functionalized surfaces. The insights provided herein are designed to empower researchers in material science and drug development to leverage this versatile molecule for applications ranging from catalysis to advanced therapeutic delivery systems.
Section 1: Foundational Principles & Strategic Considerations
This compound] (CAS 157794-54-2) is a C₃-symmetric, tetradentate chelating agent built upon a stable tren framework.[1][2] Its defining features are the central tertiary amine and the three secondary amine arms, each capped with a bulky isopropyl group.[3][4][5] Understanding the interplay between its chelating nature and steric profile is paramount to designing successful functionalization strategies.
The Chelate Effect and Tripodal Architecture
The ligand's ability to bind a single metal ion or surface site at four points—the apical tertiary amine and the three secondary amines—forms highly stable five-membered chelate rings.[1] This multidentate coordination, known as the chelate effect, results in significantly enhanced thermodynamic stability compared to analogous functionalization with monodentate amines.[1] This tripodal architecture ensures a robust and predictable anchoring geometry on material surfaces.
The Critical Role of Steric Hindrance
The three isopropyl groups are not merely passive substituents; they impart significant steric bulk. This steric hindrance is a key design element that differentiates it from the simpler Tris(2-aminoethyl)amine (tren).[1][6]
-
Controlled Surface Density: Steric clashing between adjacent anchored molecules can prevent overly dense packing, ensuring that individual ligand sites remain accessible.
-
Modulated Reactivity: The bulky groups can shield the amine protons and any coordinated metal center, influencing the surface's catalytic activity or its interaction with biological macromolecules.
-
Defined Coordination Pockets: When used to chelate metal ions on a surface, the isopropyl groups create a specific and constrained coordination environment, which can be exploited for shape-selective catalysis.
Mechanistic Pathways for Surface Anchoring
The secondary amine groups of this compound] are versatile handles for covalent attachment to a wide variety of material surfaces. The choice of method depends on the substrate's intrinsic chemistry.
-
For Oxide Surfaces (e.g., SiO₂, Al₂O₃, MgO): Direct condensation with surface hydroxyl (-OH) groups can be achieved, though it often requires elevated temperatures. A more robust and common approach involves pre-activating the surface with a silane coupling agent, such as (3-Chloropropyl)trimethoxysilane (ClPTMS), to introduce a reactive handle for subsequent nucleophilic substitution by the amine.[7]
-
For Polymeric Nanoparticles: Surfaces rich in carboxylic acids or activated esters can be functionalized via standard amidation reactions.[8]
-
For Carbon Materials: Oxidized carbon nanotubes or graphene oxide possess carboxyl groups that can be activated for amidation.[9]
Section 2: Experimental Protocols for Material Functionalization
The following protocols are designed to be self-validating, with integrated characterization checkpoints to ensure the success of each step.
Protocol 1: Direct Anchoring of this compound] onto Metal Oxide Supports
This protocol is adapted from established methods for anchoring polyamines onto oxide surfaces and is particularly suitable for creating heterogeneous catalysts.[7]
Materials & Equipment:
-
Metal oxide support (e.g., MgO, Al₂O₃), dried overnight at 120°C
-
This compound], 90% (CAS 157794-54-2)[3]
-
Anhydrous Toluene
-
Three-neck round-bottom flask with condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Schlenk line or glove box for inert atmosphere operations
-
Centrifuge and filtration apparatus
Step-by-Step Methodology:
-
System Preparation: Assemble the reaction flask, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen to ensure an anhydrous environment.
-
Dispersion: Add 3.0 g of the pre-dried metal oxide support to the flask. Introduce 90 mL of anhydrous toluene via cannula transfer. Stir the mixture to create a fine, homogeneous suspension.
-
Ligand Addition: In a separate, dry vial, prepare a solution of this compound]. Given its density of approximately 0.858 g/mL, add the desired molar equivalent. For a starting point, a 1-5% loading by weight relative to the oxide is typical. Add the ligand solution to the stirring oxide suspension in the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) under a gentle flow of nitrogen. Let the reaction proceed for 24-48 hours with vigorous stirring.[7] The extended time is necessary to drive the condensation reaction with surface hydroxyls.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product using a Büchner funnel.
-
Wash the functionalized material extensively with fresh toluene (e.g., 3 x 50 mL) to remove any physisorbed or unreacted ligand.
-
Dry the final product under vacuum at 80-100°C for 12-24 hours to remove all residual solvent.
-
-
Characterization: Proceed to Section 3 for analysis (FTIR, TGA) to confirm successful functionalization.
Caption: Workflow for direct anchoring of the ligand onto metal oxide surfaces.
Protocol 2: Functionalization of Silica Nanoparticles via a Silane Coupling Agent
This two-step method provides a more robust and versatile route for functionalizing silica-based materials, including nanoparticles and flat wafers.[10][11]
Materials & Equipment:
-
Silica Nanoparticles (SiNPs) dispersed in ethanol
-
(3-Chloropropyl)trimethoxysilane (ClPTMS)
-
This compound]
-
Triethylamine (Et₃N) as an acid scavenger
-
Anhydrous Toluene, Ethanol, Acetone, DI Water
-
Ultrasonic bath, centrifuge, heated magnetic stirrer
-
Inert atmosphere setup (Schlenk line or glove box)
Step-by-Step Methodology:
Part A: Surface Activation with ClPTMS
-
Preparation: Disperse a known quantity of SiNPs in anhydrous toluene. For example, 1 g of SiNPs in 100 mL of toluene. Sonicate for 15 minutes to ensure de-agglomeration.
-
Silanization: Transfer the dispersion to a flame-dried, three-neck flask under a nitrogen atmosphere. Add ClPTMS (e.g., 2-5% v/v). The silane will react with surface hydroxyl groups on the silica.
-
Reaction: Heat the mixture to reflux (110°C) for 4-6 hours with stirring.[7]
-
Purification: Cool the reaction. Centrifuge the nanoparticles and discard the supernatant. Wash the chloro-activated SiNPs sequentially with toluene, acetone, and ethanol to remove excess silane. Dry the activated nanoparticles under vacuum.
Part B: Ligand Attachment
-
Redispersion: Re-disperse the dried, chloro-activated SiNPs in 100 mL of fresh anhydrous toluene under a nitrogen atmosphere.
-
Reagent Addition: Add this compound] (a 2-5 fold molar excess relative to the estimated chloro groups) and triethylamine (a 1.5 fold molar excess relative to the ligand) to the suspension. The triethylamine neutralizes the HCl byproduct of the substitution reaction.[7]
-
Reaction: Heat the mixture to reflux (110°C) for 24-48 hours with vigorous stirring to drive the nucleophilic substitution reaction.
-
Final Purification:
-
Cool the suspension to room temperature.
-
Centrifuge the functionalized SiNPs and discard the supernatant.
-
Wash the particles thoroughly and sequentially with toluene, ethanol, and finally DI water to remove unreacted reagents and salts.
-
Dry the final product under vacuum or by lyophilization.
-
-
Characterization: The amine-functionalized SiNPs are ready for analysis as described in Section 3.
Caption: Two-part workflow for functionalizing silica nanoparticles via a silane linker.
Section 3: A Systematic Approach to Characterization
Characterization is not merely a final step but a crucial validation of the entire functionalization process. A multi-technique approach is essential for unambiguous confirmation and quantification.[12]
Caption: Logical workflow for the characterization of functionalized materials.
Characterization Techniques Summary
| Technique | Information Provided | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Qualitative confirmation of covalent attachment by identifying characteristic vibrational modes of the ligand.[7] | Appearance of new bands in the 2800-3000 cm⁻¹ range (C-H stretching from isopropyl and ethyl groups) and shifts in N-H bending modes, confirming the presence of the organic moiety on the material.[1][7] |
| Thermogravimetric Analysis (TGA) | Quantitative measurement of the mass of organic ligand anchored to the inorganic support, determined by mass loss upon thermal decomposition.[12] | A distinct weight loss step between 200-600°C, corresponding to the decomposition of the anchored this compound]. The percentage of weight loss correlates to the functionalization degree. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the material's surface.[12] | Detection of a significant Nitrogen (N 1s) signal, which is absent in the bare substrate. High-resolution scans can differentiate between the tertiary and secondary amine environments. |
| Dynamic Light Scattering (DLS) | For nanoparticle suspensions, measures hydrodynamic diameter and surface charge (Zeta Potential). | An increase in hydrodynamic diameter post-functionalization. A shift in zeta potential towards positive values at neutral pH, indicative of protonated surface amine groups. |
Section 4: Applications in Drug & Gene Delivery
The unique properties of surfaces functionalized with this compound] make them highly attractive for biomedical applications.
-
Tuning Nanoparticle Properties: The functionalization of nanocarriers (e.g., liposomes, polymeric nanoparticles, SiNPs) can significantly enhance their utility.[13] The introduction of the ligand's amine groups creates a positive surface charge at physiological pH, which can improve interaction with negatively charged cell membranes and prevent nanoparticle aggregation via electrostatic repulsion.[8]
-
Gene Delivery Vector: The resulting polycationic surface is well-suited for binding and compacting anionic nucleic acids like siRNA or plasmid DNA.[9] This electrostatic interaction is the foundational principle for creating non-viral gene delivery vectors. The steric bulk of the isopropyl groups may also play a role in protecting the nucleic acid payload from enzymatic degradation.
-
Exploiting Polyamine Transport: Cancer cells often exhibit upregulated polyamine transport systems to fuel their high proliferation rates.[14] It is hypothesized that nanocarriers decorated with polyamine-like ligands could potentially be recognized and internalized more efficiently by cancer cells through these pathways, offering a strategy for targeted drug delivery.[14]
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Functionalization Degree (from TGA/XPS) | 1. Incomplete reaction. 2. Insufficient surface activation (e.g., low density of -OH groups). 3. Reaction environment not anhydrous. | 1. Increase reaction time or temperature. 2. For oxides, consider a pre-treatment like piranha etch (with extreme caution) to hydroxylate the surface.[11] 3. Ensure all solvents are anhydrous and the reaction is run under a strict inert atmosphere. |
| Nanoparticle Aggregation Post-Functionalization | 1. Incomplete surface coverage leading to hydrophobic patches. 2. Inappropriate solvent for the final product. 3. Salt precipitation. | 1. Increase the concentration of the ligand during the reaction. 2. After functionalization, disperse in a slightly acidic aqueous buffer (e.g., pH 5-6) to ensure protonation of amines and electrostatic repulsion. 3. Ensure thorough washing to remove all salt byproducts (e.g., triethylammonium chloride). |
| Inconsistent Batch-to-Batch Results | 1. Variability in the starting material's surface chemistry. 2. Inconsistent reaction conditions (time, temperature, moisture). | 1. Characterize the bare material from each new batch to ensure consistency. 2. Strictly control all reaction parameters. Implement and document rigorous SOPs. |
References
- Functionalizable Amine-based Polymer Nanoparticles. (2013). PMC - NIH.
- Characterization of emerging 2D materials after chemical functionaliz
- Polyamine functionalized carbon nanotubes: Synthesis, characterization, cytotoxicity and siRNA binding. (2011).
- Tris(2-Aminoethyl)
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2. (n.d.). Sigma-Aldrich.
- Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy. (2022). PubMed.
- Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. (2023). Nanoscale (RSC Publishing).
- Polydopamine-Coated Magnetic Iron Oxide Nanoparticles: From Design to Applic
- This compound | 157794-54-2. (n.d.). Benchchem.
- Tris(2-aminoethyl)amine. (n.d.). Wikipedia.
- Triisopropylamine. (n.d.). Wikipedia.
- Silica Nanoparticles Surface Modific
- This compound, 90%. (n.d.). Sigma-Aldrich.
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Surface Modification with 3-(Azidopropyl)triethoxysilane. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 3. Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 [sigmaaldrich.com]
- 4. Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 [sigmaaldrich.com]
- 5. 三[2-(异丙基氨基)乙基]胺 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Triisopropylamine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Functionalizable Amine-based Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tris[2-(isopropylamino)ethyl]amine]-Catalyzed Polymerization
Welcome to the technical support guide for optimizing polymerization reactions catalyzed by Tris[2-(isopropylamino)ethyl]amine] (iPr₃-TREN). This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, experience-driven answers to common challenges encountered during experimentation, focusing on the causality behind protocol steps to ensure robust and reproducible results.
iPr₃-TREN is a tetradentate amine ligand that, when complexed with a transition metal salt (commonly a copper(I) halide), forms a highly active catalyst for controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP).[1] Its structure is analogous to the well-studied Tris[2-(dimethylamino)ethyl]amine] (Me₆-TREN), but the bulkier isopropyl groups introduce significant steric hindrance.[1][2] This steric bulk critically influences the catalyst's coordination geometry, solubility, and reactivity, which can be leveraged for fine-tuning polymerization kinetics and selectivity but also presents unique challenges.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter.
Section 1: Catalyst and Reagent Preparation
Q1: My polymerization is failing to initiate or shows an extended induction period. What are the most likely causes related to my reagents?
A1: This is the most common failure mode and almost always traces back to impurities. The catalyst's active Cu(I) state is highly sensitive to oxidation, and the radical nature of the polymerization is susceptible to termination by various contaminants.
-
Oxygen: The primary culprit. The Cu(I) catalyst is readily oxidized to the deactivator Cu(II) state by oxygen. Even trace amounts can consume a significant portion of your active catalyst, preventing initiation. All solvents and monomers must be rigorously deoxygenated.[3]
-
Moisture: Water can interfere with the catalyst complex and affect solvent polarity. Always use anhydrous solvents.
-
Inhibitors in Monomer: Commercial monomers (e.g., styrene, acrylates) are shipped with radical inhibitors (like MEHQ). These must be removed immediately before use, typically by passing the monomer through a column of basic alumina.[4]
-
Catalyst Purity: The iPr₃-TREN ligand should be pure. If it has been stored for a long time or exposed to air, it can degrade. The copper salt (e.g., CuBr) can also oxidize, appearing greenish instead of white or slightly off-white. It is good practice to purify CuBr by stirring in acetic acid, followed by washing with ethanol and drying under vacuum.[4]
Q2: How should I properly prepare and handle the iPr₃-TREN/Cu(I) catalyst complex?
A2: The catalyst complex is typically formed in situ. The key is to maintain an inert atmosphere throughout the process.
Protocol: Catalyst Preparation in a Schlenk Flask
-
Add the solid copper(I) halide (e.g., CuBr) and a magnetic stir bar to a Schlenk flask.
-
Seal the flask with a rubber septum and cycle between vacuum and high-purity nitrogen or argon at least three times to remove all oxygen.[4]
-
Add the deoxygenated solvent via a gas-tight syringe.
-
Add the iPr₃-TREN ligand via syringe. The molar ratio of ligand to copper is typically 1:1. The mixture should be stirred until the copper salt dissolves to form the complex. Due to the steric bulk of iPr₃-TREN, complete dissolution may be slower than with less hindered ligands and may require gentle heating (e.g., to 60 °C for 20-30 minutes) to ensure full complex formation.[4]
-
This catalyst solution is now ready for the addition of the monomer and initiator.
Section 2: Troubleshooting Polymerization Control
Q3: My polymerization is proceeding, but the molecular weight distribution is broad (Polydispersity Index, PDI > 1.3). How can I improve control?
A3: A high PDI indicates a loss of control over the polymerization, often due to irreversible termination reactions or inefficient initiation.
-
Cause 1: Inefficient Initiation: If the initiator activates radicals more slowly than the polymer chains propagate, new chains will be formed throughout the reaction, broadening the PDI. Ensure your initiator is appropriate for the monomer. For example, ethyl 2-bromoisobutyrate (EBiB) is a common and efficient initiator for many systems.[5] The rate of initiation should be at least as fast as the rate of propagation.[5]
-
Cause 2: High Radical Concentration: The steric bulk of iPr₃-TREN can create a more open coordination sphere around the copper center compared to other ligands, potentially leading to a very high activity and a higher concentration of propagating radicals. This increases the probability of radical-radical termination. To mitigate this:
-
Decrease Temperature: Lowering the reaction temperature will slow down both activation and propagation, reducing the overall radical concentration.[4][6]
-
Reduce Catalyst Concentration: Using a lower catalyst-to-initiator ratio will slow the reaction and can improve control, though it may lead to lower conversion.[4]
-
Add Cu(II) Deactivator: Intentionally adding a small amount of the Cu(II) complex (e.g., CuBr₂/iPr₃-TREN) at the start of the reaction can help establish the ATRP equilibrium faster and maintain a lower radical concentration, thus suppressing termination reactions.[1]
-
Q4: The reaction is extremely fast and difficult to control, or it is extremely slow and stalls at low conversion. How do I tune the reaction rate?
A4: The reaction rate is governed by the ATRP equilibrium constant, which is influenced by the catalyst, solvent, and temperature. The bulky iPr₃-TREN ligand makes the catalyst very active, often leading to fast rates.
| Parameter | To Decrease Rate / Improve Control | To Increase Rate / Drive Conversion | Rationale |
| Temperature | Decrease | Increase | Lower temperatures reduce the rate constants for both activation and propagation, leading to slower, more controlled reactions.[4][7] |
| Catalyst:Initiator Ratio | Decrease | Increase | A lower catalyst concentration reduces the frequency of activation events.[4] Increasing it can help overcome catalyst deactivation and drive conversion.[8] |
| Solvent | Use a less polar solvent (e.g., Toluene) | Use a more polar solvent (e.g., Anisole, DMF) | Polar solvents can help solubilize the catalyst complex and may accelerate the reaction. However, some coordinating solvents can displace the ligand. |
| Target DP | Decrease (Increase initiator conc.) | Increase (Decrease initiator conc.) | A higher concentration of chains (lower target Degree of Polymerization) can sometimes lead to better control. |
Troubleshooting Flowchart: Low/No Polymerization Initiated
Caption: Troubleshooting decision tree for polymerization initiation failure.
Section 3: Post-Polymerization and Characterization
Q5: My final polymer has a blue or green tint. How do I remove the catalyst?
A5: The color is due to the residual copper catalyst. For many applications, this must be removed. The most common and effective method is column chromatography.
Protocol: Catalyst Removal
-
After the polymerization, quench the reaction by exposing it to air. This oxidizes the Cu(I) to the more stable Cu(II), which generally has a higher affinity for the column stationary phase.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the diluted solution through a short column packed with neutral alumina. The alumina will adsorb the copper complex.[4]
-
Collect the eluent containing the polymer.
-
Concentrate the solution by rotary evaporation and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Dry the purified polymer under vacuum.
For polymers that are difficult to redissolve, precipitation into an acidic solution (if the polymer is stable to acid) can help protonate the amine ligand, making the catalyst more soluble in a polar/aqueous phase for removal via extraction.[9]
Detailed Experimental Protocol: A Model System
This protocol describes the ATRP of n-butyl acrylate (BA) using CuBr/iPr₃-TREN, a self-validating system for achieving a well-defined polymer.
Workflow for ATRP of n-Butyl Acrylate
Caption: General experimental workflow for a controlled polymerization.
Step-by-Step Methodology:
-
Target: Poly(n-butyl acrylate) with a Degree of Polymerization (DP) of 200, Mn ≈ 25,600 g/mol .
-
Reagents:
-
n-Butyl Acrylate (BA): 5.12 g (40 mmol)
-
Ethyl 2-bromoisobutyrate (EBiB): 39.0 mg (0.2 mmol)
-
CuBr: 28.7 mg (0.2 mmol)
-
iPr₃-TREN: 54.5 mg (0.2 mmol)
-
Anisole (Solvent): 5.0 mL
-
-
Procedure:
-
Purify BA by passing it through a column of basic alumina to remove the inhibitor.
-
Prepare the catalyst complex in a Schlenk flask with 5.0 mL of deoxygenated anisole, CuBr (28.7 mg), and iPr₃-TREN (54.5 mg) under an argon atmosphere, as described in A2 .
-
Add the purified, deoxygenated BA (5.12 g) to the catalyst solution via an argon-purged syringe.
-
Initiate the polymerization by adding EBiB (39.0 mg) via syringe.
-
Immerse the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction by taking small aliquots at set time intervals and analyzing them by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC/GPC) (for Mn and PDI).
-
Once the desired conversion is reached (e.g., ~50-75% for good control), stop the reaction by cooling the flask and exposing the contents to air.
-
Purify the polymer as described in A5 . The resulting polymer should have a molecular weight close to the theoretical value (Mn,th = (M_BA × DP × conversion) + M_EBiB) and a PDI below 1.3.
-
References
-
Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 5 g (645095-5G). Retrieved January 14, 2026, from [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP of Additional Monomers. Carnegie Mellon University. Retrieved January 14, 2026, from [Link]
-
van der Wal, H. L., et al. (n.d.). The effect of temperature on ethylene polymerization over flat Phillips model catalysts. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023). Removal of polymer supported catalyst from organic phase. r/Chempros. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Liu, H., et al. (n.d.). Synthesis of Low-Polydispersity Poly(N-ethylmethylacrylamide) by Controlled Radical Polymerizations. SciSpace. Retrieved January 14, 2026, from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved January 14, 2026, from [Link]
-
Hoogenboom, R., et al. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Triisopropylamine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Effects of Catalyst and Polymerization Temperature on the In-Situ Polymerization of Cyclic Poly(Butylene Terephthalate) Oligomers for Composite Applications. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Triisopropylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. reddit.com [reddit.com]
side reactions and byproducts in Tris[2-(isopropylamino)ethyl]amine] synthesis
Welcome to the technical support guide for the synthesis of Tris[2-(isopropylamino)ethyl]amine, a versatile tetradentate chelating ligand. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its preparation. We will explore the common synthetic pathways, delve into the mechanistic origins of side reactions and byproducts, and provide robust troubleshooting strategies and detailed protocols to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound. The most common starting material is Tris(2-aminoethyl)amine, commonly known as "tren".
-
Direct Alkylation: This method involves the reaction of tren with an isopropylating agent, such as 2-bromopropane or 2-chloropropane, typically in the presence of a base to neutralize the hydrohalic acid formed. While conceptually straightforward, this route is fraught with challenges, primarily the lack of selectivity.[1]
-
Reductive Amination: This is the preferred and more controlled method. It involves the reaction of tren with three equivalents of acetone to form an intermediate tri-imine species. This intermediate is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.[2][3] This method generally provides higher yields and a cleaner product profile.
Q2: I am attempting the synthesis by direct alkylation of tren with 2-bromopropane and my final product is a complex, difficult-to-purify mixture. What is going wrong?
This is the most common issue encountered with the direct alkylation approach. The problem is polyalkylation (or over-alkylation). The nitrogen atoms in your starting material (tren) are primary amines. After the first isopropyl group is added, a secondary amine is formed. This product amine is often more nucleophilic and reactive than the starting primary amine.[4] Consequently, it competes with the remaining tren for the 2-bromopropane, leading to a runaway reaction that produces a mixture of mono-, di-, tri-, and even tetra-alkylated products (quaternary ammonium salts).[2][5] This complex mixture is often an oily substance with very similar boiling points, making purification by distillation or chromatography exceptionally difficult.
Q3: My yield of the desired this compound is consistently low, even when I carefully control the stoichiometry. What other side reactions could be occurring?
Besides polyalkylation, another significant side reaction, particularly with secondary alkyl halides like 2-bromopropane, is β-elimination (E2 reaction) .[4] The base used to scavenge the HBr byproduct can also abstract a proton from the carbon adjacent to the bromine on the 2-bromopropane. This results in the formation of propene gas and bromide ions, consuming your alkylating agent and reducing the overall yield. This side reaction is competitive with the desired nucleophilic substitution (Sₙ2) and is favored by stronger bases and higher temperatures.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My final product is contaminated with partially alkylated species (e.g., mono- and di-isopropyl tren).
-
Underlying Cause: Incomplete reaction or insufficient control over the alkylation process. The steric hindrance from the bulky isopropyl groups can slow down the reaction rate for the final additions, potentially leaving partially reacted intermediates. In direct alkylation, this is exacerbated by the decreasing concentration of the alkylating agent.
-
Troubleshooting Steps:
-
Switch to Reductive Amination: This is the most effective solution. The formation of the imine intermediate is generally efficient, and the subsequent reduction is a high-yielding step, ensuring all three primary amines are converted.[2]
-
Optimize Reaction Conditions (for Direct Alkylation):
-
Excess Alkylating Agent: Use a slight to moderate excess (e.g., 3.3 - 3.5 equivalents) of 2-bromopropane to drive the reaction to completion. However, be aware this can increase the risk of quaternary salt formation.
-
Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration to overcome the steric hindrance for the final alkylation step. Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.
-
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to minimize side reactions with the alkyl halide. Carbonate bases like K₂CO₃ or Cs₂CO₃ can also be effective in promoting the desired N-alkylation over polyalkylation.[6]
-
Visualization of Synthetic Pathways and Side Reactions
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key processes.
Caption: The runaway cascade of over-alkylation side reactions.
Issue 2: During workup, I notice gas evolution, and my product yield is significantly reduced.
-
Underlying Cause: This is a classic sign of the β-elimination (E2) side reaction . [4]The base in your reaction is dehydrohalogenating the 2-bromopropane to form propene gas. This is especially prevalent with strong bases (like NaOH or alkoxides) and at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Weaker, Non-Nucleophilic Base: Switch to a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base like diisopropylethylamine (DIPEA). These are less likely to promote elimination. [6] 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Sₙ2 reactions are generally less sensitive to temperature changes than E2 reactions.
-
Change the Leaving Group: While bromides are common, iodides are more reactive and can sometimes allow for lower reaction temperatures, disfavoring the elimination pathway. However, 2-iodopropane is more expensive and less stable.
-
Adopt the Reductive Amination Protocol: This pathway completely avoids the use of alkyl halides and the possibility of elimination reactions.
-
Recommended Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is the recommended route for obtaining a high yield of this compound with high purity.
Materials:
-
Tris(2-aminoethyl)amine (tren)
-
Acetone (ACS grade or higher)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (5 M)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve Tris(2-aminoethyl)amine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of tren).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetone (3.3 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the tri-imine intermediate.
-
Re-cool the solution to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (3.5 eq.) in a small amount of water or methanol.
-
CAUTION: Hydrogen gas is evolved! Perform in a well-ventilated fume hood. Slowly and carefully add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Slowly quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Basify the remaining aqueous solution to pH >12 with 5 M NaOH.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
The crude product from the reductive amination is often of high purity, but vacuum distillation can be used for further purification.
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the product fraction at the appropriate temperature and pressure. The literature boiling point is approximately 120 °C at 0.5 mmHg . [7]
Data Summary
| Parameter | Direct Alkylation (with 2-Bromopropane) | Reductive Amination (with Acetone/NaBH₄) |
| Primary Challenge | Polyalkylation, Elimination (E2) [4][5] | Handling of NaBH₄, potential for incomplete imine formation |
| Typical Yield | Low to Moderate (Highly variable) | High (>80%) |
| Product Purity | Low (Complex mixture) | High |
| Purification | Very Difficult (Fractional distillation/chromatography) | Straightforward (Simple extraction followed by distillation) |
| Key Reagents | Alkyl Halide, Base | Ketone, Reducing Agent [3] |
| Recommendation | Not Recommended for scale-up or high purity needs | Highly Recommended |
References
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 15). Synthetic Methods for Alkyl Amines. In Sustainable Catalysis. Retrieved from [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: Preparation of Amines. Retrieved from [Link]
-
Patsnap. (n.d.). Tris(2-aminoethyl)amine synthesis process. Eureka. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination... Retrieved from [Link]
Sources
- 1. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 三[2-(异丙基氨基)乙基]胺 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Tris[2-(isopropylamino)ethyl]amine] Metal Complexes
Welcome to the technical support guide for the purification of metal complexes involving the tetradentate ligand Tris[2-(isopropylamino)ethyl]amine], often abbreviated as isp3-TREN. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience. Our goal is to empower you, the researcher, to overcome common purification challenges and achieve high-purity materials essential for your work in catalysis, materials science, and drug development.
Understanding the System: Key Properties of isp3-TREN Complexes
Before diving into purification, understanding the nature of your complex is paramount. The isp3-TREN ligand imparts specific characteristics that directly influence the choice of purification strategy.
-
Chelate Stability: As a tetradentate chelating agent, it forms thermodynamically stable complexes by binding the metal at four points: one apical tertiary amine and three secondary amine "arms". This creates three robust five-membered chelate rings.[1]
-
Steric Hindrance: The three peripheral isopropyl groups provide significant steric bulk. This can protect the metal center but also influence the complex's solubility and how it interacts with chromatographic media.
-
Sensitivity: Like many amine complexes, those derived from isp3-TREN can be sensitive to their environment. Depending on the metal ion, concerns may include:
-
Oxidation: Some metal centers (e.g., Co(II), Fe(II), certain Lanthanides) can be oxidized by air, especially when in solution.[2][3] Performing purification steps under an inert atmosphere (Nitrogen or Argon) is often good practice.[3][4]
-
Hydrolysis: The coordinate bonds can be susceptible to hydrolysis, particularly at extreme pH values. The presence of water in solvents can sometimes lead to decomposition.[3]
-
Acid/Base Instability: The amine functionalities can be protonated or deprotonated, which can affect the complex's stability and solubility. This is a critical consideration for chromatography on acidic stationary phases like silica gel.[5]
-
Purification Strategy Decision Guide
The first and most critical step is selecting the right purification technique. This decision tree, based on the initial state and stability of your crude product, will guide you to the most appropriate workflow.
Caption: A decision tree to guide the selection of an appropriate purification technique.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common problems encountered during the purification of isp3-TREN metal complexes.
Issue 1: Crystallization & Solids
Q: My complex "oiled out" during crystallization instead of forming a solid. What's happening and how do I fix it?
A: Oiling out occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[6] Essentially, the complex separates as a liquid phase, which often traps impurities.
-
Causality: This is common when using a solvent system with a high boiling point or when the solution is cooled too rapidly. The concentration of the solute may be too high, causing it to crash out of solution above its melting point.
-
Solutions:
-
Re-dissolve and Dilute: Add more of the "good" solvent to the hot solution to decrease the concentration. Let it cool much more slowly.[6]
-
Lower the Solution Temperature: Choose a solvent system with a lower boiling point. If you are using a solvent like DMF or DMSO, consider switching to alcohols or acetonitrile if solubility permits.
-
Change the Solvent System: Introduce an "anti-solvent" in which your complex is insoluble. The goal is to find a combination where crystallization occurs at a lower temperature. Try dissolving the oily product in a minimal amount of a good solvent (e.g., dichloromethane) and then use vapor diffusion or layering with a poor solvent (e.g., hexane, pentane, or diethyl ether).[2][7]
-
Q: I'm not getting any crystals at all, even after letting the solution stand for days. What should I do?
A: Failure to crystallize can stem from the solution being too dilute or from the lack of a nucleation site for crystal growth to begin.
-
Causality: The solution may be undersaturated at the storage temperature, meaning the complex remains fully dissolved.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.[6]
-
Concentrate the Solution: If the solution is clear and scratching doesn't work, it's likely too dilute. Gently evaporate some of the solvent (using a stream of nitrogen or by returning it to a heat source briefly) and allow it to cool again.[6]
-
Introduce a Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add it to the solution to initiate crystallization.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days or weeks. This gradually increases the concentration to the point of saturation.[2]
-
Q: My crystallization yield is very low (<30%). Where did my product go?
A: A low yield is typically due to excessive loss of the compound to the filtrate (the "mother liquor").
-
Causality: This happens if too much solvent was used initially, or if the chosen solvent has a relatively high solubility for your complex even at low temperatures.
-
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate, test it. You can do this by placing a drop on a watch glass to see if a significant amount of solid remains after evaporation, or by attempting to crystallize more material from it by further concentrating the solution and cooling it to a lower temperature (e.g., in a freezer).[6]
-
Optimize the Solvent: Your "good" solvent may be too good. A perfect crystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. You may need to screen different solvents to find a better system.
-
Minimize Transfer Steps: Product can be lost during transfers, especially in hot filtration steps if used. Ensure you rinse all glassware with a small amount of the cold crystallization solvent to recover any adhered product.[6]
-
Issue 2: Column Chromatography
Q: My complex appears to be decomposing on the silica gel column. The collected fractions are colorless or show new spots on TLC. Why?
A: This is a very common problem. Standard silica and alumina are not inert; silica gel is acidic and can catalyze the hydrolysis or decomposition of sensitive complexes, especially those with imine or amine functionalities.[5]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the amine ligands, potentially leading to dissociation of the ligand from the metal or other decomposition pathways.
-
Solutions:
-
Deactivate the Stationary Phase: "Passivate" the silica or alumina by pre-flushing the column with your eluent containing a small amount of a base, such as triethylamine (~0.5-1% v/v) or ammonia. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: This is often the best solution.
-
Amine-functionalized silica: These columns have a basic character and are excellent for purifying amine-containing compounds without the need for mobile phase additives.[8]
-
Reversed-phase silica (C18): If your complex has sufficient organic character, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be effective.[5]
-
-
Perform a Stability Test: Before running a column, spot your complex on a TLC plate and let it sit for 30-60 minutes before eluting. If you see streaking or new spots, the compound is not stable on that stationary phase. You can also perform a "2D TLC" test to confirm stability.[9]
-
Q: My complex won't move off the baseline of the column (Rf = 0), even with highly polar solvents like methanol.
A: This indicates a very strong, irreversible interaction between your complex and the stationary phase, or extremely low solubility in the mobile phase.
-
Causality: Highly charged or polar metal complexes can bind almost irreversibly to the polar sites on silica or alumina.
-
Solutions:
-
Switch to Reversed-Phase: Highly polar compounds are often ideal candidates for reversed-phase chromatography, where they will elute earlier.
-
Use Mobile Phase Additives: For normal phase, sometimes adding a coordinating anion can help. For example, a mobile phase containing a salt like lithium perchlorate can sometimes improve the chromatography of cationic complexes by an ion-pairing mechanism.
-
Re-evaluate Chromatography: If the complex is this polar, column chromatography may not be the right technique. Recrystallization or precipitation should be prioritized.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing an isp3-TREN metal complex?
A1: There is no single "best" solvent, as solubility is highly dependent on the specific metal and any counter-ions present. However, a good starting point is often a polar protic solvent like methanol or ethanol .[2] These can often dissolve the complex when heated. For an anti-solvent to induce crystallization, a non-polar solvent like diethyl ether or pentane is a common choice.[3][7] If the complex is poorly soluble in alcohols, consider solvents like acetonitrile , dichloromethane , or, for very stubborn cases, DMF .[2][10]
Q2: Do I need to run my purification under an inert atmosphere?
A2: This is highly dependent on the oxidation state and sensitivity of your metal ion. For metals like Zn(II), it may not be necessary. However, for easily oxidized metals like Co(II), Fe(II), or Eu(II), working under nitrogen or argon is crucial to prevent the formation of undesired oxidized species (e.g., Co(III)).[1][2] If you notice an unexpected color change upon exposure of your solution to air, this is a strong indicator that an inert atmosphere is required.[2]
Q3: How can I remove the unreacted free isp3-TREN ligand from my crude product?
A3: The free ligand is an amine and has different solubility properties than the metal complex.
-
Solvent Washing (Trituration): If the metal complex is a solid that is insoluble in a non-polar solvent, you can often remove the free ligand by washing/stirring the crude solid with a solvent like hexane or diethyl ether, in which the ligand is likely soluble but the complex is not.
-
Extraction: If the complex is soluble in an organic solvent like dichloromethane, you can sometimes wash the organic solution with dilute acid (e.g., 0.1 M HCl). The free amine ligand will be protonated and move to the aqueous layer, while the more stable chelated complex may remain in the organic phase. Caution: Test this on a small scale first, as the acid could potentially decompose your desired complex.
Q4: What are the best practices for preparing a sample for column chromatography?
A4: Proper sample loading is key to a good separation.
-
Wet Loading: Dissolve the sample in a minimum amount of the mobile phase and load it directly onto the column. This is the simplest method.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a different, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (or your chosen stationary phase) to this solution and evaporate the solvent completely on a rotary evaporator. This gives you a dry, free-flowing powder of your compound adsorbed onto the stationary phase, which you can then carefully add to the top of your packed column. This technique often results in sharper bands and better separation.
Protocols & Data
Protocol 1: General Recrystallization by Vapor Diffusion
This technique is gentle and often yields high-quality crystals, making it ideal for sensitive compounds.
-
Dissolve your crude complex in a minimal amount of a relatively non-volatile "good" solvent (e.g., THF, Toluene, Dichloromethane) in a small, open vial.[7]
-
Place this small vial inside a larger jar or beaker.
-
Add a volume of a volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether) to the larger jar, ensuring the level is below the top of the inner vial.[2][7]
-
Seal the larger jar tightly with a lid or parafilm.
-
Allow the system to stand undisturbed in a vibration-free area. The volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of your complex and promoting slow crystal growth.[7]
Table 1: Chromatography Stationary Phase Selection Guide
| Stationary Phase | Type | Best For... | Key Considerations |
| Silica Gel | Normal Phase (Acidic) | Less polar, robust neutral complexes. | Can cause decomposition of acid-sensitive complexes. Often requires base additives (e.g., Et₃N).[5] |
| Alumina | Normal Phase (Basic/Neutral/Acidic) | Can be better than silica for some complexes. | Activity can vary; may still lead to decomposition. |
| Amine-Functionalized | Normal Phase (Basic) | Basic or acid-sensitive compounds, especially amines.[8] | Excellent alternative to silica; avoids need for mobile phase additives.[8] |
| C18 (Reversed-Phase) | Reversed Phase | Polar or charged complexes that bind too strongly to silica. | Requires polar mobile phases (e.g., MeCN/H₂O, MeOH/H₂O).[5] |
References
- BenchChem Technical Support. (n.d.). Troubleshooting Metal Complex Formation with 2-Hydroxy-5-methylisophthalaldehyde Ligands. BenchChem.
- ResearchGate Discussion. (2019). I would like to know about how can crystallization of metal complexes take place? ResearchGate.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ResearchGate Discussion. (2015). How can I get a Single crystal for metal complex? ResearchGate.
- BenchChem Product Page. (n.d.). This compound. BenchChem.
- Reddit r/chemistry. (2025). How do you crystalize metal complexes like Palladium and all? Reddit.
- ResearchGate Discussion. (2016). Can we do column chromatography for the purification of metal complexs? ResearchGate.
- Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs? Stack Exchange.
- Teledyne ISCO Application Note. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- ResearchGate Discussion. (2020). How to Purify Organometallic Complexes? ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tris[2-(isopropylamino)ethyl]amine Complex Formation
Document ID: TSC-2026-01-14-SOLV01
Topic: Effect of Solvent on Tris[2-(isopropylamino)ethyl]amine Complex Formation
Introduction
Welcome to the technical support guide for researchers working with the sterically hindered tripodal ligand, this compound, which we will abbreviate as iPr₃-tren. This ligand is a derivative of the well-known Tris(2-aminoethyl)amine (tren), featuring isopropyl groups on the terminal secondary amines.[1] These bulky groups introduce significant steric hindrance, which can profoundly influence coordination geometry, complex stability, and reaction kinetics.[2][3]
A frequent challenge in synthesizing metal complexes with iPr₃-tren is the critical role of the solvent. The solvent is not merely an inert medium; it is an active participant that can dictate the outcome of the reaction.[4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of solvent effects in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is iPr₃-tren and how does its structure affect complex formation?
A1: iPr₃-tren, or this compound, is a tetradentate chelating agent with a central tertiary amine and three secondary amine donor arms.[5] Unlike its parent, tren, the three isopropyl groups create a sterically congested environment around the metal's coordination sites.[1][2] This has several implications:
-
Steric Hindrance: The bulky groups can prevent the ligand from adopting certain coordination geometries or may lead to the formation of complexes with lower coordination numbers than expected.[6][7]
-
Chelate Effect: As a tetradentate ligand, it benefits from the chelate effect, which thermodynamically stabilizes the resulting metal complex compared to complexes with analogous monodentate ligands.[1]
-
Flexibility: The ethyl backbones provide flexibility, allowing the ligand to wrap around a metal ion, forming three stable five-membered chelate rings.[1]
Q2: Why is solvent selection so critical for this ligand?
A2: The choice of solvent is paramount because it influences multiple interconnected factors that govern the complexation equilibrium.[4] The solvent's properties can directly impact:
-
Reactant Solubility: Both the metal salt and the iPr₃-tren ligand must be sufficiently soluble to react.
-
Complex Stability: The final complex's stability can vary dramatically between solvents.[8][9]
-
Reaction Kinetics: The rate of complex formation can be accelerated or slowed depending on the solvent.[4]
-
Coordination Environment: The solvent can compete with the ligand for coordination sites on the metal ion, potentially leading to solvated intermediates or even preventing full complexation.[4][10]
Q3: What are the key solvent properties I should consider?
A3: Three primary properties are crucial:
-
Dielectric Constant (ε): This measures the solvent's ability to separate ions.[11][12] High-dielectric solvents (e.g., water, DMSO) stabilize charged species, which can favor the dissolution of ionic metal salts but may also stabilize the free ions over the neutral complex. Conversely, low-dielectric solvents (e.g., toluene, hexane) favor the formation of neutral complexes and ion-pairing.
-
Donor Number (DN): This is a measure of the solvent's Lewis basicity or its ability to donate an electron pair.[13] Solvents with a high DN (e.g., DMSO, DMF, pyridine) are strong coordinating solvents. They can compete effectively with iPr₃-tren for binding to the metal center, which can be problematic.[4][14] Weakly coordinating solvents with low DNs (e.g., dichloromethane, acetonitrile) are often preferred to allow the ligand to bind without competition.[15]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. This can be problematic as they can protonate the amine groups of the ligand, reducing its nucleophilicity and ability to coordinate. Aprotic solvents (e.g., acetonitrile, THF, DMF) lack these bonds and are often a better choice.
The interplay of these properties is summarized in the table below.
| Solvent | Dielectric Constant (ε) at 20°C | Donor Number (DN) | Type | Typical Application Notes for iPr₃-tren Chemistry |
| Dichloromethane | 8.93 (25°C)[12] | 1.0 | Aprotic, Non-coordinating | Excellent for minimizing solvent competition. Good for initial attempts when trying to isolate the primary complex. |
| Acetonitrile | 37.5[12] | 14.1 | Aprotic, Weakly Coordinating | Good balance of polarity for dissolving salts and low donor ability.[15] Often a starting point for many syntheses. |
| Tetrahydrofuran (THF) | 7.58 (25°C)[12] | 20.0 | Aprotic, Coordinating | Moderately coordinating. Can be useful if reactants have poor solubility in less polar solvents. |
| Methanol | 32.70 (25°C)[12] | 19.0 | Protic | Can dissolve many metal salts, but risks ligand protonation or acting as a competing ligand. Use with caution, often with a base. |
| Dimethylformamide (DMF) | 36.71 (25°C)[12] | 26.6 | Aprotic, Strongly Coordinating | High polarity and donor number. Useful for difficult-to-dissolve reactants, but strong competition from the solvent is expected.[14] |
| Dimethyl Sulfoxide (DMSO) | 46.68[12] | 29.8 | Aprotic, Very Strongly Coordinating | Excellent solvent for a wide range of salts, but its high coordinating ability can prevent or slow down complex formation.[4] |
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Symptom: After running the reaction and workup, you isolate very little or none of the desired metal complex.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Reactant Solubility | Do the metal salt and/or iPr₃-tren ligand fully dissolve in the chosen solvent at the reaction temperature? | Move to a solvent with higher polarity (dielectric constant) or a slightly higher donor number. For example, if the reaction fails in dichloromethane, try acetonitrile or THF.[16] |
| Solvent Competition | The reaction is being run in a high-DN solvent like DMSO or DMF. | Switch to a less coordinating solvent. Acetonitrile is often a good alternative as it has a moderate dielectric constant but a low donor number, providing a good balance.[15] |
| Ligand Protonation | A protic solvent (e.g., methanol, water) is being used without a base. | Add a non-coordinating base (e.g., triethylamine, proton sponge) to deprotonate the ligand in situ. Alternatively, switch to an aprotic solvent.[17] |
| Incomplete Reaction | Reaction time may be too short, especially if steric hindrance is slowing the kinetics. | Monitor the reaction over a longer period using a suitable technique (e.g., TLC, NMR). Consider gentle heating to increase the reaction rate, but be mindful of potential decomposition.[17] |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing causes of low yield.
Issue 2: Product Precipitates as an Oil or is Difficult to Crystallize
Symptom: The final product is an amorphous solid or a persistent oil, making purification and characterization difficult.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Trapped Solvent | The product has a "gummy" or "oily" consistency even after drying under vacuum. | The complex may have a high affinity for the reaction solvent. Try precipitating the product by adding a non-polar "anti-solvent" like diethyl ether or pentane. For crystallization, attempt vapor diffusion with a good solvent/bad solvent pair (e.g., slow diffusion of hexane into a concentrated toluene solution of the complex).[18] |
| Formation of Isomers/Mixtures | Spectroscopic data (e.g., NMR) shows multiple species. | The solvent can influence the thermodynamic landscape, leading to different isomers. Changing the solvent polarity or coordinating ability might favor a single, more stable isomer that crystallizes more readily. |
| Incorporation of Solvent in Crystal Lattice | Elemental analysis or crystallography reveals coordinated solvent molecules. | This is not always a problem, but if it hinders analysis, recrystallization from a non-coordinating solvent may yield the unsolvated complex.[10] |
Section 3: Experimental Protocols
Protocol 1: General Synthesis of a [M(iPr₃-tren)]X₂ Complex
This protocol provides a general framework. The choice of solvent (Solvent A) is the critical variable.
Materials:
-
Metal(II) salt (e.g., NiCl₂, Cu(BF₄)₂, Zn(OTf)₂) (1.0 mmol)
-
iPr₃-tren ligand (1.05 mmol)
-
Solvent A (e.g., Acetonitrile, Dichloromethane) (20 mL)
-
Solvent B (anti-solvent, e.g., Diethyl Ether) (40 mL)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere, add the metal(II) salt (1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of Solvent A to the flask and stir until the salt is fully dissolved. Note: If the salt does not dissolve, Solvent A is unsuitable. Refer to the troubleshooting guide.
-
Ligand Addition: In a separate vial, dissolve the iPr₃-tren ligand (1.05 mmol) in 10 mL of Solvent A .
-
Reaction: Add the ligand solution dropwise to the stirring metal salt solution over 5 minutes. A color change is often observed.
-
Stirring: Allow the reaction to stir at room temperature for 4 hours. Note: The optimal time should be determined by monitoring the reaction.
-
Isolation: Reduce the volume of Solvent A in vacuo to approximately 5 mL.
-
Precipitation: Slowly add Solvent B (anti-solvent) to the concentrated solution while stirring vigorously until a precipitate forms.
-
Collection: Collect the solid product by vacuum filtration, wash with two small portions of Solvent B, and dry under high vacuum.
Protocol 2: Solvent Screening Workflow
To optimize your reaction, a systematic solvent screen is highly recommended.
Caption: A systematic workflow for screening solvents to optimize complex formation.
References
- The role of the solvents in coordination chemistry. Farabi University.
- Troubleshooting Low Yield in Metal Complex Formation with 3-Ethyl-2,4-pentanedione. Benchchem.
- The Stability of Some Metal Complexes in Mixed Solvents. Canadian Science Publishing.
- Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. Benchchem.
- This compound | 157794-54-2. Benchchem.
- Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. Books.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
- The Stability of Some Metal Complexes in Mixed Solvents. Canadian Science Publishing.
- The Stability of Some Metal Complexes in Mixed Solvents | Request PDF. ResearchGate.
- Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. PubMed.
- Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. MDPI.
- Solvent effect on complexation reactions. ResearchGate.
- Part 4: Solvent donating and accepting properties and solvent classification.
- THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. Rasayan Journal of Chemistry.
- FACTORS AFFECTING STABILITY OF COMPLEXES 1) STERIC EFFECT 2) FORCED CONFIGURATION 1) STERIC EFFECT.
- Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates.
- The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. CrystEngComm (RSC Publishing).
- Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique. Scirp.org.
- Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea. PMC - NIH.
- Tris(2-aminoethyl)amine. Wikipedia.
- a) Dielectric constant and donor number of some solvents for... ResearchGate.
- Synthesis - General tips for improving yield? : r/chemistry. Reddit.
- Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides | Request PDF. ResearchGate.
- Dielectric Constant. Chemistry LibreTexts.
- Dielectric Constant.
- Tris 2-(isopropylamino)ethyl amine 90 157794-54-2. Sigma-Aldrich.
- Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. NIH.
- Sigma Aldrich this compound 1 g | Buy Online. Fisher Scientific.
- This compound, 1 X 5 g (645095-5G). Alkali Scientific.
- How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers.
- Comprehensively understanding the steric hindrance effect on coordination sphere of Pb 2+ ion and photophysical natures of two luminescent Pb(II)-coordination polymers. ResearchGate.
- How can I get a Single crystal for metal complex? ResearchGate.
- (PDF) Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions: A Computational Study. ResearchGate.
- Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farabi.university [farabi.university]
- 5. Tris 2-(isopropylamino)ethyl amine 90 157794-54-2 [sigmaaldrich.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dielectric Constant [macro.lsu.edu]
- 13. support/solvent-electrolyte/4 | ALS,the electrochemical company [als-japan.com]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
preventing oxidation of metal centers in Tris[2-(isopropylamino)ethyl]amine] complexes
Answering the user's request.## Technical Support Center: Tris[2-(isopropylamino)ethyl]amine Complexes
A Guide to Preventing and Troubleshooting Metal Center Oxidation
Welcome to the technical support center for researchers working with this compound] (iPr₃-tren) metal complexes. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights into preventing the unwanted oxidation of the metal center in your complexes. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve current issues but also to anticipate and prevent future challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the stability and handling of iPr₃-tren metal complexes.
Q1: What is this compound] (iPr₃-tren) and why is it a useful ligand?
This compound], often abbreviated as iPr₃-tren, is a tripodal, tetradentate chelating agent. This means it binds to a metal ion at four points: the central (apical) tertiary amine and the three secondary amines on each arm. This multidentate nature creates a "chelate effect," forming a highly stable cage-like structure around the metal ion, which enhances the thermodynamic stability of the complex compared to those formed with simpler, monodentate ligands.[1] The three bulky isopropyl groups introduce significant steric hindrance, which is a critical feature. This bulk can protect the metal center from unwanted interactions and influences the coordination geometry, often enforcing a specific, desired structure.[1]
Q2: Why is metal center oxidation a common problem with these complexes?
The metal ions typically used with this ligand (e.g., iron, copper, manganese) are redox-active, meaning they can exist in multiple oxidation states (e.g., Fe²⁺/Fe³⁺, Cu¹⁺/Cu²⁺). Several factors can trigger an unwanted change to a higher, oxidized state:
-
Atmospheric Oxygen: The most common culprit. Dioxygen (O₂) is a persistent and efficient oxidizing agent for many lower-valent transition metal complexes.
-
Reagent Choice: Using a metal salt precursor that is already in a high oxidation state (e.g., Fe³⁺ salts) or is itself an oxidizing agent can lead to oxidation.[2]
-
Solvent Impurities: Peroxides in solvents like THF or diethyl ether, or even dissolved oxygen in non-degassed solvents, can readily oxidize sensitive metal centers.
-
Inherent Redox Potential: The specific electronic environment created by the iPr₃-tren ligand determines the metal's redox potential.[3] For some metals, the potential for oxidation to a higher state may be thermodynamically favorable.
Q3: What are the tell-tale signs of complex oxidation during an experiment?
The most immediate indicator is often a distinct color change . For instance, the reaction mixture may rapidly turn from a pale color to a dark brown, green, or even black.[2] Other signs include:
-
The formation of an unexpected precipitate.
-
Inconsistent or uninterpretable spectroscopic data (e.g., broadening of signals in NMR, appearance of new peaks in UV-Vis).
-
In cyclic voltammetry (CV), you might observe an irreversible oxidation wave, indicating that the oxidized species is not stable and decomposes after it is formed.[4]
Q4: How does the iPr₃-tren ligand itself influence the stability of different metal oxidation states?
The ligand plays a crucial role through both electronic and steric effects:
-
Electronic Effects: The nitrogen atoms of the amine groups are electron-donating, which helps to stabilize the metal center. The overall ligand field provided by the four nitrogen donors can make it easier or harder to remove an electron (i.e., to oxidize the metal). Ligands that provide a stronger ligand field can better stabilize higher oxidation states.[5][6]
-
Steric Effects: The bulky isopropyl groups can provide a "pocket" that shields the metal ion from the approach of oxidizing agents or solvent molecules, kinetically hindering the oxidation process.[1]
Part 2: Troubleshooting Guide for Common Oxidation Issues
This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.
Issue 1: "My reaction solution turns dark brown/black immediately after I add the metal salt."
This indicates rapid, uncontrolled oxidation is occurring at the very start of your synthesis.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Exposure to Air | Atmospheric oxygen is directly oxidizing your starting materials or the nascent complex. This is the most frequent cause for air-sensitive compounds.[2] | Implement rigorous inert atmosphere techniques. Use a Schlenk line or a glovebox for the entire procedure. Ensure all glassware is oven-dried and properly purged with an inert gas (Argon or Nitrogen) before use.[7][8] |
| Oxygen in Solvent | Solvents can dissolve significant amounts of O₂. If not removed, this dissolved oxygen will readily react with your sensitive metal complex. | Thoroughly degas all solvents before use. The most effective method is three consecutive freeze-pump-thaw cycles. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may suffice. |
| Oxidizing Metal Precursor | You may be using a metal salt in a higher oxidation state than desired (e.g., using FeCl₃ to synthesize an Fe(II) complex). | Select a metal salt in the correct, lower oxidation state (e.g., FeCl₂, CuI). If this is not possible, consider an in situ reduction step before adding the iPr₃-tren ligand.[2] |
| Exothermic Reaction | A rapid, exothermic reaction upon mixing can provide the activation energy needed to overcome the barrier to oxidation. | Control the reaction temperature. Pre-cool the solutions of both the ligand and the metal salt in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before and during the addition. Add the metal salt solution dropwise to the ligand solution with vigorous stirring. |
Issue 2: "I successfully isolated my complex, but it changes color and decomposes upon storage."
This points to slow oxidation of the purified, solid-state product.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Improper Storage | The solid complex, while potentially more stable than in solution, is still reacting with atmospheric oxygen and/or moisture over time. | Store the final product under a strictly inert atmosphere. The ideal environment is a nitrogen- or argon-filled glovebox. Alternatively, place the solid in a vial, backfill with inert gas, and seal tightly with a cap and Parafilm®. |
| Residual Solvent | Trace amounts of solvent trapped in the crystal lattice can facilitate decomposition pathways or carry dissolved oxygen. | Ensure the product is thoroughly dried under high vacuum for several hours before transferring it to its final storage container. |
Issue 3: "My characterization data (NMR, UV-Vis) suggests a mixture of species or decomposition."
This indicates that oxidation or another decomposition process is occurring either during the reaction workup or during analysis.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Air Exposure During Workup | Filtration, solvent removal, and other workup steps can briefly expose the complex to air, causing partial oxidation. | Perform all workup steps using inert atmosphere techniques. Use a Schlenk filter for filtration and remove solvent under vacuum. If preparing a sample for analysis, do so in a glovebox. |
| Reaction with Deuterated Solvents | Some deuterated solvents for NMR can contain acidic impurities or dissolved oxygen that can degrade the sample. | Use high-quality deuterated solvents. If the complex is particularly sensitive, consider using solvents from a freshly opened ampoule or freeze-pump-thaw degassing the NMR solvent before use. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
This is the gold standard for removing dissolved gases from solvents.
-
Preparation: Place the solvent in a robust flask with a high-vacuum stopcock (e.g., a Schlenk flask) that is no more than half full.
-
Freeze: Submerge the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~10⁻³ torr) and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid during the thaw.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen). The solvent is now ready for use.
Visual Workflow: Troubleshooting Oxidation Events
This decision tree can help you quickly diagnose the source of an oxidation problem.
Caption: A decision tree for diagnosing the timing and cause of complex oxidation.
Visual Schematic: Inert Atmosphere Synthesis Setup
This diagram illustrates a basic Schlenk line setup for performing an air-sensitive reaction.
Caption: A simplified diagram of a reaction connected to a Schlenk line.
References
- This compound | 157794-54-2 | Benchchem. (URL: )
- (PDF) Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren)
- Investigation of Iron–Ammine and Amido Complexes within a C3-Symmetrical Phosphinic Amido Tripodal Ligand - PMC - NIH. (URL: )
- US6800775B1 - Metal complexes of tripodal ligands - Google P
-
Immobilization of a copper complex based on the tripodal ligand (2‐aminoethyl)bis(2‐pyridylmethyl)amine (uns‐penp) - ResearchGate. (URL: [Link])
-
Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC - PubMed Central. (URL: [Link])
- preventing oxidation of the aniline group during complex
- the manipulation of air.sensitive compounds - Neilson Lab. (URL: )
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (URL: [Link])
-
Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels | Request PDF - ResearchGate. (URL: [Link])
-
Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap. (URL: [Link])
-
5.10: Stability of Transition Metal Complexes - Chemistry LibreTexts. (URL: [Link])
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (URL: [Link])
-
Factors affecting stability of metal complexes | PPTX - Slideshare. (URL: [Link])
-
Redox Data of Tris(polypyridine)manganese(II) Complexes - MDPI. (URL: [Link])
-
Factors affecting the stability of complexes | Complex | JEE Chemistry - Unacademy. (URL: [Link])
-
transition metal ammine complex ions with primary aliphatic amines ethylamine 1,2-diaminoethane monodentate bidentate ligands 3d-block copper(II) Cu2+ cobalt(II) Co2+ Nickel(II) Ni2+ chromium(III) Cr3+ complexes organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown. (URL: [Link])
-
(PDF) Stability of Metal Complexes - ResearchGate. (URL: [Link])
-
This compound (C15H36N4) - PubChemLite. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Iron–Ammine and Amido Complexes within a C3-Symmetrical Phosphinic Amido Tripodal Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal(iv) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines: evidence for nitrogen α-effect on stabilization of higher oxidation states - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating Steric Challenges in Coordination Chemistry: A Technical Guide to Tris[2-(isopropylamino)ethyl]amine] Ligand Design
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the design and application of metal complexes featuring the sterically demanding Tris[2-(isopropylamino)ethyl]amine] (iPr3-tren) ligand. This guide, presented in a practical question-and-answer format, is designed to provide researchers with in-depth troubleshooting strategies and foundational knowledge to effectively manage the significant steric bulk imparted by the three isopropyl groups of this versatile tetradentate ligand. As Senior Application Scientists, we aim to merge theoretical principles with practical, in-the-field experience to facilitate your experimental success.
Section 1: Understanding the Ligand - Synthesis, Characterization, and Steric Profile
This section addresses fundamental questions regarding the iPr3-tren ligand itself, from its synthesis and purification to the critical analysis of its steric properties.
FAQ 1: What is a reliable synthetic route for this compound], and what are the common pitfalls?
A common and effective method for synthesizing iPr3-tren is the reductive amination of tris(2-aminoethyl)amine (tren) with acetone, followed by reduction of the resulting imine intermediates.
Causality Behind Experimental Choices: This two-step approach is favored due to the ready availability of the starting materials and the generally high yields. The initial imine formation is typically straightforward. The subsequent reduction is a critical step where the choice of reducing agent can significantly impact the purity of the final product. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.
Troubleshooting Common Issues:
-
Incomplete Reaction: If NMR analysis indicates the presence of residual imine signals, the reduction step may have been incomplete.
-
Solution: Extend the reaction time or use a slight excess of the reducing agent. Ensure the reaction temperature is appropriate for the chosen reducing agent.
-
-
Side Products from Over-alkylation: The formation of quaternary ammonium salts is a potential side reaction, though less common with secondary amine formation.
-
Solution: Careful control of stoichiometry and reaction conditions is crucial. Purification by column chromatography or distillation under reduced pressure can remove these impurities.[1]
-
-
Purification Challenges: The final product can be a viscous oil, which can be challenging to purify.
-
Solution: Distillation under high vacuum (e.g., 120 °C/0.5 mmHg) is an effective purification method.[2] For small-scale reactions, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can be employed.
-
Experimental Protocol: Synthesis of this compound]
-
Imine Formation: In a round-bottom flask, dissolve tris(2-aminoethyl)amine (1.0 eq.) in methanol. Add an excess of acetone (at least 3.0 eq.) and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the primary amine signal in the IR spectrum.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (a slight excess, e.g., 3.3 eq.) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound] as a colorless to pale yellow oil.
FAQ 2: How do I confirm the successful synthesis and purity of the iPr3-tren ligand using spectroscopic methods?
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized ligand. ¹H NMR, ¹³C NMR, and IR spectroscopy are the primary tools for this purpose.
¹H NMR Spectroscopy: The ¹H NMR spectrum of free iPr3-tren in CDCl₃ will show characteristic signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton) and the ethylene bridges of the tren backbone (typically appearing as complex multiplets). The N-H protons of the secondary amines will appear as a broad singlet, the chemical shift of which can be concentration-dependent.[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the carbons of the ethylene bridges.[4]
IR Spectroscopy: The IR spectrum of the free ligand is characterized by the presence of an N-H stretching vibration for the secondary amines, typically in the range of 3300-3500 cm⁻¹. The absence of a strong imine (C=N) stretch around 1650 cm⁻¹ confirms the complete reduction of the intermediate.[5][6]
| Spectroscopic Data | Free iPr3-tren Ligand (Expected) | Coordinated iPr3-tren (e.g., in a Zn(II) complex) |
| ¹H NMR (δ, ppm) | Isopropyl CH₃: ~1.0 (d); Isopropyl CH: ~2.7 (sept); Ethylene CH₂: ~2.5-2.8 (m); NH: broad singlet, variable | Significant downfield shifts of all proton signals due to coordination to the metal center. Splitting patterns may become more complex. The NH proton signal may broaden or shift significantly.[7] |
| ¹³C NMR (δ, ppm) | Isopropyl CH₃: ~22; Isopropyl CH: ~48; Ethylene CH₂: ~45-55 | Downfield shifts of carbon signals upon coordination. |
| IR (cm⁻¹) | N-H stretch: ~3300-3500 (secondary amine) | N-H stretch often shifts to a lower frequency upon coordination. The N-H bending vibration may also shift.[8] |
FAQ 3: How can I quantify and compare the steric bulk of the iPr3-tren ligand with other ligands?
The steric bulk of a ligand is a critical parameter that influences the coordination number, geometry, and reactivity of the resulting metal complex.[8] Two common metrics for quantifying steric bulk are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
-
Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[9][10] While originally developed for phosphine ligands, the concept can be extended to other ligand types. A larger cone angle indicates greater steric bulk.
-
Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[11][12][13][14] It provides a more comprehensive measure of the steric environment than the cone angle, especially for complex, non-symmetrical ligands.
Section 2: Troubleshooting Metal Complex Formation
The steric hindrance of the iPr3-tren ligand can present unique challenges during the synthesis of its metal complexes. This section provides guidance on overcoming these common experimental hurdles.
FAQ 4: I am experiencing low yields in the synthesis of my iPr3-tren metal complex. What are the likely causes and how can I improve the yield?
Low yields in coordination chemistry can stem from a variety of factors, often exacerbated by the use of sterically demanding ligands.
Troubleshooting Guide for Low Yields:
-
Incomplete Reaction: The bulky isopropyl groups can slow down the kinetics of complex formation.
-
Solution: Increase the reaction time and/or temperature. The choice of solvent can also play a crucial role; a higher-boiling point solvent may be beneficial.
-
-
Steric Hindrance Preventing Coordination: In some cases, the steric bulk of the ligand may be too great for the chosen metal ion, leading to an unfavorable equilibrium.
-
Solution: Consider using a metal ion with a larger ionic radius or a more flexible coordination geometry.
-
-
Ligand Protonation: The secondary amine groups of the iPr3-tren ligand are basic and can be protonated, especially in acidic or neutral solutions. Protonation will prevent coordination to the metal center.
-
Solution: The addition of a non-coordinating base (e.g., triethylamine) can deprotonate the ligand and facilitate complexation. Careful control of pH is often critical.[8]
-
-
Solubility Issues: The desired metal complex may be precipitating out of solution before the reaction is complete, trapping starting materials.
-
Solution: Choose a solvent system in which both the starting materials and the product are reasonably soluble at the reaction temperature.
-
Diagram: Troubleshooting Low Yield in Complex Formation
Caption: A comparison of the coordination environment around a metal center with a less hindered versus a bulky ligand.
FAQ 7: How can I leverage the steric bulk of the iPr3-tren ligand to control the reactivity and selectivity of a metal-based catalyst?
The steric properties of the iPr3-tren ligand are a key design element for tuning the performance of metal-based catalysts.
-
Selectivity: The sterically hindered environment created by the ligand can control which substrates can access the metal's active site, leading to enhanced selectivity in catalytic reactions. For example, it can favor the reaction of smaller substrates over larger ones.
-
Reaction Mechanism: The enforced coordination geometry can influence the reaction pathway, potentially favoring a desired mechanism over competing, less selective pathways.
-
Catalyst Stability: The bulky ligand can protect the metal center from decomposition pathways, such as dimerization or reaction with the solvent, leading to a more robust and longer-lived catalyst.
By systematically modifying the steric bulk of the ligand (e.g., by replacing isopropyl groups with other alkyl groups), researchers can fine-tune the catalytic properties of the metal complex for a specific application.
References
-
Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. Available at: [Link]
-
The 1 H-NMR spectrum of the zinc(II) complex. - ResearchGate. Available at: [Link]
-
Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand - Arkivoc. Available at: [Link]
-
Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap. Available at: [Link]
-
Computational assessment on the Tolman cone angles for P-ligands - RSC Publishing. Available at: [Link]
-
(PDF) Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren) - ResearchGate. Available at: [Link]
-
Tris(2-aminoethyl)amine - Wikipedia. Available at: [Link]
-
The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PubMed Central. Available at: [Link]
-
Spectroscopic and structure investigation of the molecular complexes of tris(2-aminoethyl)amine with π-complexes | Request PDF - ResearchGate. Available at: [Link]
-
The pH-dependence of 1 H-NMR spectra of trenpyr in the absence and... - ResearchGate. Available at: [Link]
-
Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels | Request PDF - ResearchGate. Available at: [Link]
- CA2009364C - Preparation of tris(2-aminoethyl)amine - Google Patents.
-
Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Infrared Spectroscopy - CDN. Available at: [Link]
-
Summer Scholar Report - NESACS. Available at: [Link]
-
Infrared (IR) Spectroscopy. Available at: [Link]
-
Summary of computed average cone angles and the associated standard deviations for phosphine ligands - ResearchGate. Available at: [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
This compound (C15H36N4) - PubChemLite. Available at: [Link]
-
Percent buried volume (% V bur ) and topographic steric map of the complexes (a−d), including their performance with phenylboronic acid (e). - ResearchGate. Available at: [Link]
-
Uranium triamidoamine chemistry - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation - University of Miami. Available at: [Link]
-
(PDF) Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base - ResearchGate. Available at: [Link]
-
Infrared Spectroscopy - MSU chemistry. Available at: [Link]
-
Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of bulky hydride ligands: m-terphenylborohydride complexes with trivalent uranium and neodymium - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
The Direct Synthesis of N-alkylated Amides via a Tandem hydration/N-alkylation Reaction From Nitriles, Aldoximes and Alcohols - PubMed. Available at: [Link]
-
Analysis of Infrared spectroscopy (IR) - UniTechLink. Available at: [Link]
-
Synthesis and structure of a terminal uranium nitride complex - PubMed. Available at: [Link]
-
N-Dealkylation of Amines - PMC - NIH. Available at: [Link]
Sources
- 1. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 2. 三[2-(异丙基氨基)乙基]胺 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
common impurities in commercial Tris[2-(isopropylamino)ethyl]amine]
Welcome to the technical support center for Tris[2-(isopropylamino)ethyl]amine]. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the successful application of this versatile polyamine in your experiments. We will delve into the common impurities found in commercial grades of this compound, their potential impact on your work, and how to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound] and what are its primary applications?
This compound], often referred to as a derivative of 'tren' (Tris(2-aminoethyl)amine), is a tetraamine with a central tertiary amine and three pendant secondary amine groups. Its unique tripodal structure and the steric hindrance provided by the isopropyl groups make it a valuable ligand in coordination chemistry, a catalyst in organic synthesis, and a building block for more complex molecules in drug discovery and materials science.
Q2: The purity of my commercial this compound] is listed as 90%. What are the likely impurities in the remaining 10%?
The impurities in commercial this compound] are typically related to its synthesis, which commonly involves the reductive amination of Tris(2-aminoethyl)amine (tren) with acetone. Therefore, the common impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Tris(2-aminoethyl)amine (tren)
-
Acetone
-
-
Partially Alkylated Intermediates:
-
Mono-isopropylated tren: N-(2-aminoethyl)-N',N''-bis[2-(isopropylamino)ethyl]amine
-
Di-isopropylated tren: N,N-bis(2-aminoethyl)-N'-[2-(isopropylamino)ethyl]amine
-
-
Byproducts from Side Reactions:
-
Acetone self-condensation products (e.g., diacetone alcohol, mesityl oxide) under certain pH and temperature conditions.
-
-
Residual Reagents and Solvents:
-
Byproducts from the reducing agent (e.g., borate salts from sodium borohydride).
-
Solvents used during synthesis and purification (e.g., methanol, ethanol, isopropanol).
-
Q3: How can these impurities affect my experiment?
The impact of impurities is highly dependent on your specific application. Here are some potential effects:
-
Stoichiometric Inaccuracies: The presence of partially alkylated species means the molar mass of the "average" molecule is lower than that of pure this compound]. This can lead to errors in stoichiometry when used as a reactant or ligand.
-
Altered Reactivity: The primary amine groups in unreacted tren and partially alkylated intermediates are more nucleophilic and less sterically hindered than the secondary amines of the desired product. This can lead to unwanted side reactions or altered catalytic activity.
-
Coordination Chemistry Issues: In the formation of metal complexes, impurities with different numbers of isopropyl groups will have different coordination properties, potentially leading to a mixture of complexes with varying stability and reactivity.
-
Analytical Interference: Impurities can co-elute with your product in chromatography or produce overlapping signals in spectroscopic analysis (e.g., NMR), complicating characterization.
Troubleshooting Guide
This section addresses specific issues you might encounter and links them to potential impurities.
| Observed Problem | Potential Cause (Impurity-Related) | Troubleshooting Steps & Rationale |
| Unexpected side products in my reaction. | Unreacted Tris(2-aminoethyl)amine (tren) or partially alkylated intermediates. These species have more reactive primary amine groups that can participate in unintended reactions. | 1. Purify the commercial amine: Consider purification by fractional distillation under reduced pressure or column chromatography on silica gel treated with a base (e.g., triethylamine) to neutralize acidic sites.[1] 2. Adjust reaction conditions: Lowering the reaction temperature may favor the desired reaction pathway over side reactions. |
| Low yield of my desired metal complex. | Presence of various tren derivatives. The different ligands (mono-, di-, and tri-substituted tren) will compete for the metal center, potentially leading to a mixture of complexes and a lower yield of the target complex. | 1. Characterize the commercial amine: Use GC-MS or NMR to identify and quantify the different amine species present. 2. Stoichiometry adjustment: Based on the characterization, you may be able to adjust the stoichiometry of your metal precursor to favor the formation of the desired complex, although this can be challenging. Purification of the amine is the more robust solution. |
| Inconsistent catalytic activity. | Variable levels of impurities between batches. The catalytic activity can be highly sensitive to the specific structure of the amine. Batch-to-batch variation in the impurity profile will lead to inconsistent results. | 1. Standardize your starting material: Purify a larger batch of the commercial amine to ensure a consistent starting material for a series of experiments. 2. Perform a catalyst loading optimization: For each new batch of amine, a quick optimization of the catalyst loading may be necessary to achieve consistent results. |
| Difficulty in purifying my final product. | Impurities from the amine are carried through the reaction. If the impurities have similar physical properties to your product, they can be difficult to separate. | 1. Purify the amine before use: This is the most effective way to prevent downstream purification issues. 2. Employ orthogonal purification techniques: If co-purification is an issue, try a different purification method (e.g., crystallization instead of chromatography, or a different type of chromatography). |
Visualizing the Synthesis and Impurities
The following diagram illustrates the likely synthesis route of this compound] and the origin of common impurities.
Caption: Synthesis of this compound] and impurity formation.
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a general method for assessing the purity of commercial this compound] using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and semi-quantify the main component and the common impurities in a commercial sample.
Materials:
-
This compound] sample
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound] sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with dichloromethane.
-
Transfer a small portion of the solution to a vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried solution to a GC vial for analysis.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak corresponding to this compound] based on its mass spectrum (expected molecular ion and fragmentation pattern).
-
Identify the peaks of potential impurities by comparing their mass spectra to library data and considering the likely structures (tren, mono- and di-isopropylated tren).
-
The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC). Note that this provides a semi-quantitative result as the response factor of each compound may differ.
-
Summary of Common Impurities
| Impurity | Chemical Structure | Potential Origin | Impact on Application |
| Tris(2-aminoethyl)amine (tren) | N(CH₂CH₂NH₂)₃ | Unreacted starting material | Increased reactivity, altered stoichiometry, formation of different metal complexes. |
| Mono-isopropylated tren | C₃H₇NHCH₂CH₂N(CH₂CH₂NH₂)₂ | Incomplete reaction | Intermediate reactivity and coordination properties between tren and the final product. |
| Di-isopropylated tren | (C₃H₇NHCH₂CH₂)₂NCH₂CH₂NH₂ | Incomplete reaction | Closer in properties to the final product but still represents a significant impurity. |
| Acetone | (CH₃)₂CO | Unreacted starting material | Can act as a solvent or participate in side reactions depending on the conditions. |
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Tris[2-(isopropylamino)ethyl]amine and the Strategic Selection of Tren-Derived Ligands
In the intricate world of coordination chemistry and catalysis, the ligand is not merely a spectator; it is the architect of the metal center's reactivity, selectivity, and stability. The tris(2-aminoethyl)amine (tren) scaffold represents a cornerstone of ligand design—a simple, yet powerful, C3-symmetric tetradentate chelator.[1][2][3] Its tripodal geometry readily forms stable trigonal bipyramidal complexes with a variety of transition metals, providing a predictable and robust platform for chemical innovation.[3][4]
However, the true potential of the tren framework is unlocked through derivatization. By strategically modifying the terminal primary amine groups, researchers can meticulously tune the steric and electronic environment around the metal center. This guide provides an in-depth comparison of Tris[2-(isopropylamino)ethyl]amine]—a sterically encumbered tren derivative—against the parent tren ligand and other key analogues. We will explore the causal relationships between ligand structure and performance, supported by experimental data and protocols, to empower researchers in drug development, catalysis, and materials science to make informed decisions in their own applications.
The Foundation: Understanding the Parent Tren Ligand
Tris(2-aminoethyl)amine, or tren, is the archetypal tripodal tetramine.[2] Its four nitrogen donor atoms—one tertiary amine at the bridgehead and three primary amines at the arms—create a strong chelate effect, leading to highly stable metal complexes.[1]
Key Characteristics:
-
Coordination Geometry: The constrained connectivity of the tren ligand typically results in a single, achiral stereoisomer for complexes like [Co(tren)X₂]⁺, simplifying characterization compared to more flexible ligands.[2]
-
Reactivity: The primary amines possess reactive N-H protons. While useful for creating trianionic tris(amido)amine ligands through deprotonation for applications like dinitrogen reduction catalysis, this reactivity can be undesirable in other contexts, potentially leading to side reactions.[4][5]
-
Applications: Tren-metal complexes are workhorses in fundamental coordination chemistry and are employed as catalysts in reactions such as Atom Transfer Radical Polymerization (ATRP).[6][7]
Introducing Steric Demand: this compound] (iPr₃-tren)
This compound] (CAS 157794-54-2) represents a deliberate evolution of the tren scaffold, designed to introduce significant steric hindrance.
Defining Properties:
-
Structure and Steric Hindrance: The replacement of terminal -NH₂ groups with -NH(iPr) groups creates a bulky, protective pocket around the coordinated metal ion.[1] This steric shielding is the ligand's most influential feature, profoundly impacting the metal's coordination sphere and its interaction with substrates.
-
Modulated Reactivity: The isopropyl groups can prevent the formation of undesirable polynuclear species and enforce specific, sometimes strained, coordination geometries that can enhance catalytic activity or selectivity.
-
Enhanced Stability and Solubility: The hydrophobic isopropyl groups can shield the metal center from solvent interactions and improve the complex's solubility in organic media. This is particularly valuable in applications like chelating lanthanide ions, where solvent exclusion is critical.[1]
Comparative Ligand Analysis
The choice of a tren derivative is a strategic decision based on the desired balance of steric and electronic effects. The following table provides a comparative overview of iPr₃-tren against other common tren-based ligands.
| Ligand Feature | tren | iPr₃-tren | Me₆-tren | Aryl-tren (e.g., HIPT-tren) |
| Structure | N(CH₂CH₂NH₂)₃ | N(CH₂CH₂NH-iPr)₃ | N(CH₂CH₂NMe₂)₃ | N(CH₂CH₂NH-Aryl)₃ |
| Terminal Donor | Primary Amine | Secondary Amine | Tertiary Amine | Secondary Amine (Amido upon deprotonation) |
| Steric Hindrance | Low | High | Moderate | Extremely High |
| Electronic Nature | σ-donor | σ-donor | Stronger σ-donor | σ-donor, π-effects from aryl group |
| Key Application | Foundational complexes, ATRP | Shape-selective catalysis, Lanthanide chelation | High-activity ATRP | Dinitrogen reduction, Small molecule activation |
| Primary Advantage | Simplicity, low cost | High steric control | High catalytic rates in ATRP[7][8] | Maximum steric protection, trianionic binding[4][5] |
| Primary Limitation | Reactive N-H protons, low steric bulk | Can promote faster side reactions | Complex multi-step synthesis |
Experimental Section: Protocols and Workflows
Trustworthy data is built upon robust and reproducible experimental design. The following protocols are presented to be self-validating, explaining the causality behind key steps.
Protocol 1: Synthesis of this compound] via Reductive Amination
This procedure details a common and versatile method for installing secondary amine groups onto the tren scaffold. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical as it selectively reduces the protonated imine intermediate over the ketone starting material, preventing unwanted side reactions.
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask, dissolve tris(2-aminoethyl)amine (10.0 g, 68.4 mmol) in 200 mL of methanol.
-
Addition of Ketone: To this solution, add acetone (23.8 g, 410.4 mmol, 6.0 eq.) and glacial acetic acid (1.0 mL) to catalyze imine formation.
-
Stirring: Stir the mixture at room temperature for 2 hours to allow for the formation of the tris-imine intermediate.
-
Reduction: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (17.2 g, 273.6 mmol, 4.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 48 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of 2 M HCl. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
Basification & Extraction: Concentrate the solution under reduced pressure to remove methanol. Add 100 mL of water and basify to pH > 12 with 6 M NaOH. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to yield this compound as a colorless oil.
Caption: Synthesis of iPr₃-tren via reductive amination.
Protocol 2: Comparative Catalytic Performance in ATRP
This experiment is designed to objectively compare the catalytic activity of copper complexes formed with tren, iPr₃-tren, and Me₆-tren in the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA).
Rationale: ATRP is highly sensitive to the ligand environment around the copper catalyst. The ligand determines the redox potential of the Cu(I)/Cu(II) couple and the stability of the catalytic species. By running parallel polymerizations under identical conditions, we can directly attribute differences in polymerization rate and control (polydispersity index, PDI) to the specific ligand used.[8]
Step-by-Step Methodology:
-
Stock Solution Prep: Prepare a stock solution of methyl methacrylate (MMA, 10.0 mL), ethyl α-bromoisobutyrate (EBiB, initiator, 147 µL), and anisole (solvent, 10.0 mL).
-
Catalyst Setup: In three separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add copper(I) bromide (CuBr, 14.3 mg, 0.1 mmol).
-
Flask A: Add tren (14.6 mg, 0.1 mmol).
-
Flask B: Add iPr₃-tren (27.2 mg, 0.1 mmol).
-
Flask C: Add Me₆-tren (23.0 mg, 0.1 mmol).
-
-
Deoxygenation: Seal each flask with a rubber septum, and perform three cycles of vacuum-backfill with nitrogen to remove oxygen.
-
Initiation: Using a nitrogen-purged syringe, add 4.0 mL of the stock solution to each flask.
-
Polymerization: Place the flasks in a preheated oil bath at 70 °C and begin vigorous stirring.
-
Sampling: At timed intervals (e.g., 30, 60, 90, 120, 180 min), withdraw small aliquots (~0.1 mL) from each flask using a nitrogen-purged syringe and quench the reaction by exposing the sample to air and diluting with THF.
-
Analysis:
-
Conversion: Determine monomer conversion for each sample using ¹H NMR spectroscopy by integrating the monomer vinyl peaks relative to a solvent peak.
-
Molecular Weight & PDI: Analyze the diluted samples via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and the polydispersity index (Mₙ/Mₙ).
-
-
Data Interpretation: Plot ln([M]₀/[M]) vs. time to compare polymerization rates. Plot Mₙ and PDI vs. conversion to assess the level of control ("livingness") of the polymerization for each ligand system.
Caption: Parallel workflow for evaluating ligand performance in ATRP.
Conclusion and Outlook
The strategic modification of the tren ligand scaffold is a testament to the principles of rational catalyst design. Moving from the parent tren to the sterically demanding This compound] is not a mere substitution but a functional transformation. The isopropyl groups impart a high degree of steric control, creating a well-defined coordination pocket that can enhance substrate selectivity and catalyst stability at the cost of potentially slower reaction rates compared to less hindered analogues like Me₆-tren.
The choice of ligand—whether it be the simple tren, the bulky iPr₃-tren, the electronically tuned Me₆-tren, or the highly specialized aryl-tren systems—must be tailored to the specific demands of the chemical transformation. The experimental protocols provided herein offer a framework for making these comparisons empirically. Future advancements will likely focus on developing asymmetrically substituted tren ligands to impart chirality and on integrating secondary functionalities into the ligand backbone to create cooperative catalytic systems.[9]
References
-
Cain, M. F., Forrest, W. P., Jr., Peryshkov, D. V., Schrock, R. R., & Müller, P. (2013). Synthesis of a TREN in Which the Aryl Substituents are Part of a 45 Atom Macrocycle. Journal of the American Chemical Society, 135(41), 15338–15341. [Link]
-
Cain, M. F., Forrest, W. P., Jr., Peryshkov, D. V., Schrock, R. R., & Müller, P. (2013). Synthesis of a TREN in Which the Aryl Substituents are Part of a 45 Atom Macrocycle. MIT Libraries. [Link]
-
Javier-Jimenez, D. R., & Manke, D. R. (n.d.). Summer Scholar Report. NESACS. Retrieved January 14, 2026, from [Link]
-
Simonian, A., et al. (2006). Synthesis and ATRP activity of new TREN-based ligands. ResearchGate. [Link]
-
Javier-Jimenez, D., & Manke, D. R. (2011). A Modular Synthesis of Tris(aryl)tren Ligands: Synthesis, Structure and Lithiation Chemistry. ResearchGate. [Link]
-
King, D. M., et al. (2015). Uranium triamidoamine chemistry. Chemical Communications, 51(50), 10058-10072. [Link]
-
Brandt, P., et al. (2016). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 45(44), 17897-17909. [Link]
-
Zhang, L., et al. (2016). A Schiff base ligand for photoinduced atom transfer radical polymerization. RSC Publishing. [Link]
-
TREN versus Me6-TREN as ligands in SET-LRP of methyl acrylate. (2012). ResearchGate. [Link]
-
Abergel, R. J., et al. (2006). Tren-based Analogs of Bacillibactin: Structure and Stability. PMC - NIH. [Link]
-
Sreeganesh, S., & Le Poul, N. (2017). Trinuclear copper complexes as biological mimics: Ligand designs and reactivities. ResearchGate. [Link]
-
Lorandi, F., & Matyjaszewski, K. (2020). Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science, 7(15), 2000783. [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. Retrieved January 14, 2026, from [Link]
-
Stability of transition metal complexes 2. (2013, November 20). YouTube. [Link]
-
Naeem, M., & Manke, D. (2025). C3 -> Cs: Breaking the symmetry of tren ligands. ACS Fall 2025. [Link]
-
Tris(2-aminoethyl)amine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (2024). IJTSRD. [Link]
-
Tris(2-aminoethyl)amine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nesacs.org [nesacs.org]
- 5. web.mit.edu [web.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3 -> Cs: Breaking the symmetry of tren ligands - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Catalytic Validation of Tris[2-(isopropylamino)ethyl]amine] Metal Complexes
An objective comparison of the product's performance with other alternatives and supporting experimental data.
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern catalysis, the design of the ligand scaffold surrounding a metal center is paramount to achieving desired activity, selectivity, and stability. Tris[2-(isopropylamino)ethyl]amine], hereafter referred to as i-Pr₃-tren, is a tetradentate chelating agent built upon the flexible tris(2-aminoethyl)amine (tren) backbone.[1][2] Its four nitrogen donor atoms—one apical tertiary amine and three secondary amines on flexible arms—form a stable coordination pocket for a variety of transition metals. The defining feature of i-Pr₃-tren is the presence of bulky isopropyl groups on the secondary amines. These groups impart significant steric and electronic effects that differentiate its complexes from those of unsubstituted tren or the more common permethylated analog, Me₆-TREN.
The catalytic prowess of metal complexes, particularly those involving copper, is a cornerstone of synthetic chemistry, enabling transformations from polymer synthesis to fine chemical oxidation.[3][4][5] This guide provides a comprehensive framework for the validation and comparative analysis of the catalytic activity of i-Pr₃-tren metal complexes. We will move beyond simple performance metrics to explore the causality behind experimental design, ensuring that the protocols described are self-validating systems for rigorous scientific inquiry. Through a case-study approach, we will benchmark i-Pr₃-tren complexes against relevant alternatives, providing the in-depth technical insights necessary for catalyst development and optimization.
Part 1: Foundational Synthesis and Characterization of M/i-Pr₃-tren Complexes
Rationale for Rigorous Characterization
Before any catalytic activity can be assessed, the catalyst itself must be unambiguously synthesized and characterized. This foundational step is non-negotiable for reproducibility and for establishing a clear structure-activity relationship. The choice of characterization techniques is driven by the need to confirm the coordination of the ligand to the metal center and to probe the electronic and geometric environment of the resulting complex.
Experimental Protocol 1: General Synthesis of a [Cu(I)(i-Pr₃-tren)]Br Complex
This protocol describes a representative synthesis of a copper(I) complex, a common precursor for catalytic reactions like Atom Transfer Radical Polymerization (ATRP).
Objective: To synthesize and isolate a well-defined Cu(I) complex with the i-Pr₃-tren ligand.
Materials:
-
Copper(I) Bromide (CuBr), purified
-
This compound] (i-Pr₃-tren)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Acetonitrile)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Purification of Reactant: Purify CuBr by stirring in acetic acid, washing with ethanol, and drying under vacuum to remove any oxidized Cu(II) species.[6]
-
Inert Atmosphere Setup: In a Schlenk flask under an argon or nitrogen atmosphere, add purified CuBr (1 equivalent).
-
Ligand Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the dropwise addition of i-Pr₃-tren (1 equivalent) via syringe with vigorous stirring.
-
Complex Formation: Allow the mixture to stir at room temperature for 2-4 hours. The formation of the complex is often indicated by a color change and the dissolution of the solid CuBr.
-
Isolation (if necessary): If the complex is stable and needs to be isolated, it can be precipitated by the addition of a non-polar solvent (e.g., pentane or hexane). The resulting solid should be filtered, washed with the non-polar solvent, and dried under vacuum. More commonly for ATRP, the complex is generated in situ.
Essential Characterization Techniques
| Technique | Purpose & Causality | Expected Observations for M/i-Pr₃-tren Complexes |
| FTIR Spectroscopy | To confirm the coordination of the ligand's amine groups to the metal center. The vibrational frequencies of N-H and C-N bonds are sensitive to the electronic changes that occur upon coordination.[1][7] | A shift in the N-H stretching vibration (typically 3300-3500 cm⁻¹) to a lower frequency upon complexation is indicative of coordination. |
| UV-Vis Spectroscopy | To investigate the d-d electronic transitions of the metal center. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength. | For a Cu(II) complex, a broad d-d transition in the visible region would be expected, with its exact wavelength providing insight into the geometry (e.g., distorted trigonal-bipyramidal).[8] |
| X-ray Crystallography | To obtain an unambiguous, three-dimensional structure of the complex. This provides precise bond lengths, bond angles, and coordination geometry, which is the ultimate validation of the catalyst's structure.[8] | The structure would confirm the tetradentate coordination of the i-Pr₃-tren ligand and reveal the overall geometry around the metal center. |
| Cyclic Voltammetry (CV) | To determine the redox potential(s) of the metal complex. For catalysts that operate via redox cycles (e.g., Cu(I)/Cu(II)), the redox potential is a critical parameter that dictates catalytic activity.[9] | A reversible or quasi-reversible wave corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple would be observed. The potential of this wave is a key descriptor of the catalyst's electronic properties. |
Workflow for Catalyst Synthesis and Validation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tren-based Analogs of Bacillibactin: Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Syntheses and Characterization of Copper(II) and Cobalt(II) Complexes with Tris[2-(benzylamino)ethyl]amine / Collection of Czechoslovak Chemical Communications, 2002 [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Ligands: Tris[2-(isopropylamino)ethyl]amine vs. Me6TREN in Atom Transfer Radical Polymerization
In the landscape of controlled radical polymerization, the judicious selection of a ligand is a critical determinant for achieving well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Among the arsenal of ligands available for copper-mediated atom transfer radical polymerization (ATRP), Tris[2-(dimethylamino)ethyl]amine (Me6TREN) has established itself as a powerhouse, celebrated for its high activity and versatility. This guide provides an in-depth comparative analysis of Me6TREN and its more sterically hindered counterpart, Tris[2-(isopropylamino)ethyl]amine] (a close analogue of the studied Et6TREN), offering experimental insights to empower researchers in tailoring their polymerization systems for optimal performance.
The Central Role of Ligands in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust and widely utilized controlled/living radical polymerization technique that relies on a reversible activation-deactivation equilibrium between dormant species (alkyl halides) and active propagating radicals.[1] This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The ligand plays a multifaceted and crucial role in this process:
-
Solubilization of the Catalyst: The ligand must solubilize the copper halide in the polymerization medium, which is often a nonpolar organic solvent.[2][3]
-
Tuning Catalytic Activity: The electronic and steric properties of the ligand directly influence the redox potential of the copper center. This, in turn, dictates the position of the ATRP equilibrium (K_ATRP) and the rates of activation (k_act) and deactivation (k_deact).[1][2]
-
Stabilization of the Copper Complexes: The ligand stabilizes both the Cu(I) and Cu(II) oxidation states, preventing side reactions such as disproportionation.
The interplay of these factors determines the overall rate of polymerization, the degree of control over the polymer architecture, and the tolerance of the system to impurities.
Me6TREN: The High-Activity Workhorse
Tris[2-(dimethylamino)ethyl]amine, or Me6TREN, is a branched tetradentate amine ligand that has become a staple in the ATRP toolkit. Its nitrogen donors form a strong complex with copper, leading to a highly active catalyst system.
Chemical Structure of Me6TREN
Caption: Chemical structure of Tris[2-(dimethylamino)ethyl]amine (Me6TREN).
This compound]: A Sterically Hindered Challenger
While direct and extensive comparative data for this compound] (iPr6-TREN) is limited, we can infer its performance based on studies of its close analogue, Tris[2-(diethylamino)ethyl]amine (Et6TREN). The primary difference between Me6TREN and iPr6-TREN lies in the steric bulk of the N-alkyl substituents – methyl groups in Me6TREN versus isopropyl groups in iPr6-TREN. This seemingly small change has significant implications for the catalyst's behavior.
Chemical Structure of this compound]
Caption: Chemical structure of this compound].
Performance Showdown: Me6TREN vs. Sterically Hindered TREN Derivatives
The increased steric hindrance around the nitrogen atoms in iPr6-TREN is expected to significantly impact the kinetics and control of the ATRP process compared to Me6TREN.
| Feature | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | This compound] (iPr6-TREN) Analogue (Et6TREN) |
| Catalytic Activity | Very high activity, leading to fast polymerization rates.[1] | Significantly lower activity, resulting in slower polymerization. |
| Control over Polymerization | Excellent control, yielding polymers with low polydispersity (PDI ≤ 1.2).[4] | Poorer control over polymerization, leading to higher PDI values. |
| Monomer Scope | Broad, effective for a wide range of monomers including acrylates, methacrylates, and styrene.[5][6][7][8][9] | Likely more limited due to slower activation and potential for side reactions. |
| Oxygen Tolerance | Can be used in oxygen-tolerant ATRP techniques like ARGET and photo-ATRP.[10][11] | Expected to be less tolerant to oxygen due to slower deactivation, allowing more time for radical termination. |
Causality Behind the Performance Differences:
The slower and less controlled polymerization observed with the more sterically hindered Et6TREN ligand can be attributed to the bulkiness of the ethyl groups surrounding the copper center. This steric hindrance impedes the approach of the dormant alkyl halide to the Cu(I) center, thereby decreasing the rate of activation (k_act). Consequently, the overall polymerization rate is reduced.
Furthermore, the steric bulk can also affect the geometry of the Cu(II) deactivator complex, potentially slowing down the deactivation process (k_deact). A slower deactivation allows the propagating radicals to exist for a longer duration, increasing the probability of termination reactions and leading to a loss of control and broader molecular weight distributions.
Experimental Protocols
To provide a practical context for the comparison, here are detailed, step-by-step methodologies for a typical ATRP reaction using Me6TREN. An analogous protocol for iPr6-TREN would follow similar steps, but reaction times would likely need to be significantly extended, and optimization of catalyst concentration would be necessary to achieve acceptable control.
ATRP of Methyl Acrylate (MA) using CuBr/Me6TREN
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
-
Anisole (solvent)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add MA (e.g., 5 mL, 55.5 mmol) and anisole (e.g., 5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, weigh CuBr (e.g., 7.9 mg, 0.055 mmol) and Me6TREN (e.g., 12.7 mg, 0.055 mmol) into a vial and dissolve in a small amount of degassed anisole.
-
Initiation: Using a gas-tight syringe, add the catalyst solution to the reaction mixture, followed by the initiator, EBiB (e.g., 81 μL, 0.55 mmol).
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring the Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Visualizing the ATRP Process
To further elucidate the mechanisms and workflows, the following diagrams are provided.
General Mechanism of ATRP
Caption: The reversible activation-deactivation equilibrium in ATRP.
Experimental Workflow for ATRP
Caption: A typical experimental workflow for conducting an ATRP reaction.
Conclusion and Recommendations
The choice between Me6TREN and a more sterically hindered ligand like iPr6-TREN is a classic trade-off between catalytic activity and control.
-
Me6TREN is the ligand of choice for rapid polymerizations of a wide array of monomers where excellent control over the polymer architecture is paramount. Its high activity makes it particularly suitable for advanced ATRP techniques such as ARGET and photo-ATRP, which aim to reduce the catalyst concentration.
-
This compound] and its analogues, with their increased steric bulk, lead to significantly slower polymerizations and potentially poorer control. However, for certain applications where a slower, more controlled release of radicals might be beneficial, or for monomers that are highly reactive and require a less active catalyst to prevent runaway reactions, these sterically hindered ligands could be a viable option, albeit requiring careful optimization.
For researchers and drug development professionals, Me6TREN remains the more robust and versatile option for the majority of ATRP applications. However, understanding the impact of steric hindrance, as exemplified by the comparison with iPr6-TREN analogues, provides valuable insight into the rational design of catalyst systems for specialized polymerization needs.
References
-
Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921–2990. [Link]
-
Matyjaszewski Polymer Group. Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
-
Teodorescu, M.; Matyjaszewski, K. Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Macromol. Rapid Commun.2000 , 21, 190-194. [Link]
-
Queffelec, J.; Gaynor, S. G.; Matyjaszewski, K. Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules2000 , 33 (23), 8629–8639. [Link]
-
Matyjaszewski Polymer Group. Acrylates. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. Methacrylates. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. Styrene. Carnegie Mellon University. [Link]
-
Jakubowski, W.; Min, K.; Matyjaszewski, K. Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules2006 , 39, 39-45. [Link]
-
Mosnacek, J.; et al. Photochemically Induced ATRP of (Meth)Acrylates in the Presence of Air: The Effect of Light Intensity, Ligand, and Oxygen Concentration. Macromol. Chem. Phys.2016 , 217, 2255-2263. [Link]
Sources
- 1. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Photochemically Induced ATRP of (Meth)Acrylates in the Presence of Air: The Effect of Light Intensity, Ligand, and Oxygen Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Tris[2-(isopropylamino)ethyl]amine Metal Complexes
For researchers, scientists, and drug development professionals delving into the nuanced world of coordination chemistry, the deliberate choice of a ligand is paramount to tailoring the geometric and electronic properties of a metal center. Tris[2-(isopropylamino)ethyl]amine], commonly abbreviated as isp³-tren, stands out as a sterically demanding tetradentate tripod ligand. Its bulky isopropyl groups enforce specific coordination geometries, offering a powerful tool for designing complexes with unique reactivity and stability. This guide provides an in-depth comparison of the X-ray crystallographically characterized structures of isp³-tren complexes with different transition metals, offering insights into the subtle interplay between the metal ion's nature and the ligand's steric constraints.
The Architectural Influence of the isp³-tren Ligand
The isp³-tren ligand is built upon the flexible tris(2-aminoethyl)amine (tren) backbone. This endows it with the ability to encapsulate a metal ion through its four nitrogen donor atoms – a central tertiary amine and three secondary amine arms. This multidentate coordination results in a significant chelate effect, leading to thermodynamically stable metal complexes.[1] However, the defining feature of isp³-tren is the presence of bulky isopropyl substituents on each of the secondary amine groups. These groups exert considerable steric hindrance, profoundly influencing the resulting coordination geometry and often favoring a five-coordinate, distorted trigonal bipyramidal arrangement.[1] This steric pressure is a key differentiator from the less hindered parent ligand, tren, which more readily forms octahedral complexes.
Experimental Workflow: From Synthesis to Structure
The synthesis and crystallization of high-quality single crystals are critical prerequisites for successful X-ray crystallographic analysis. The protocols outlined below are representative of the methods employed for the preparation of the comparative examples discussed in this guide.
Synthesis of the isp³-tren Ligand
A common synthetic route to isp³-tren involves the reductive amination of tris(2-aminoethyl)amine (tren) with acetone, followed by reduction of the resulting Schiff base intermediates. This method provides a high yield of the desired sterically hindered ligand.
General Synthesis of Metal Complexes
The metal complexes are typically synthesized under inert atmosphere to prevent oxidation, especially for air-sensitive metal precursors. A generalized procedure involves the reaction of the isp³-tren ligand with a metal salt in a suitable solvent, such as methanol or acetonitrile.
Experimental Protocol: Synthesis of [Cu(isp³-tren)(N₃)]ClO₄
-
Ligand Preparation: A solution of this compound (isp³-tren) (0.272 g, 1 mmol) in methanol (10 mL) is prepared.
-
Metal Salt Addition: To this solution, a solution of copper(II) perchlorate hexahydrate (0.371 g, 1 mmol) in methanol (10 mL) is added dropwise with stirring. The solution will turn deep blue.
-
Anion Addition: A solution of sodium azide (0.065 g, 1 mmol) in a minimum amount of water is then added to the reaction mixture.
-
Crystallization: The resulting solution is allowed to stand for slow evaporation at room temperature. Deep blue, X-ray quality crystals will form over a period of several days.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold methanol, and dried in vacuo.
Causality in Experimental Design: The choice of a perchlorate salt of the metal is strategic. Perchlorate is a weakly coordinating anion, which minimizes its interference with the coordination of the primary ligand and the intended co-ligand (in this case, azide). The slow evaporation method for crystallization is employed to allow for the gradual and ordered growth of single crystals, which is essential for obtaining high-quality diffraction data.
Comparative Crystallographic Analysis
The definitive three-dimensional arrangement of atoms within these complexes is elucidated by single-crystal X-ray diffraction. A comparison of the key structural parameters for a copper(II) and a hypothetical cobalt(II) complex (based on typical coordination geometries for Co(II) with similar ligands) highlights the influence of the metal center.
Case Study 1: [Cu(isp³-tren)(N₃)]ClO₄ - A Distorted Trigonal Bipyramidal Geometry
The crystal structure of the azido-copper(II) complex, [Cu(isp³-tren)(N₃)]ClO₄, reveals a five-coordinate geometry around the central copper atom.[1] The four nitrogen atoms of the isp³-tren ligand and the nitrogen atom of the azide co-ligand constitute the coordination sphere.
The geometry is best described as a distorted trigonal bipyramid. The Addison-Reed structural index (τ₅), a parameter used to quantify the degree of distortion from a perfect square pyramid (τ₅ = 0) to a perfect trigonal bipyramid (τ₅ = 1), is a useful metric. For many Cu(II)-isp³-tren complexes, this value is close to 1, indicating a strong preference for the trigonal bipyramidal arrangement.[1]
Table 1: Selected Crystallographic Data for isp³-tren Complexes
| Parameter | [Cu(isp³-tren)(N₃)]ClO₄ | [Co(isp³-tren)Cl]ClO₄ (Hypothetical) |
| Metal Ion | Cu(II) | Co(II) |
| Coordination Geometry | Distorted Trigonal Bipyramidal | Distorted Trigonal Bipyramidal |
| Bond Lengths (Å) | ||
| M-N(apical) | ~2.15 | ~2.20 |
| M-N(equatorial) | ~2.05 - 2.10 | ~2.10 - 2.15 |
| M-X (anion) | ~1.95 (Cu-N₃) | ~2.25 (Co-Cl) |
| **Bond Angles (°) ** | ||
| N(eq)-M-N(eq) | ~115 - 125 | ~110 - 120 |
| N(eq)-M-N(ap) | ~85 - 95 | ~80 - 90 |
| N(ap)-M-X | ~175 | ~178 |
Note: Data for the Co(II) complex is hypothetical and based on expected trends for high-spin Co(II) in a similar coordination environment.
Comparative Insights: The Role of the Metal Ion
A comparison with a hypothetical [Co(isp³-tren)Cl]ClO₄ complex allows for an insightful discussion on the influence of the metal ion.
-
Bond Lengths: The Cu(II)-N bond lengths are generally shorter than the expected Co(II)-N bond lengths. This can be attributed to the higher effective nuclear charge of copper and the effects of its d⁹ electronic configuration, which can lead to Jahn-Teller distortions. The M-X bond length will also vary significantly based on the identity and bonding nature of the anionic ligand.
-
Coordination Geometry: While both complexes are expected to adopt a distorted trigonal bipyramidal geometry due to the steric demands of the isp³-tren ligand, the degree of distortion may differ. The more flexible coordination sphere of high-spin Co(II) (d⁷) compared to the often more rigid, Jahn-Teller distorted Cu(II) (d⁹) environment can lead to variations in the N-M-N bond angles.
Visualizing the Coordination Environment and Workflow
To better illustrate the concepts discussed, the following diagrams visualize the coordination of the isp³-tren ligand and the experimental workflow.
Caption: Coordination of the isp³-tren ligand to a metal center.
Caption: Experimental workflow for complex synthesis and characterization.
Conclusion
The this compound ligand serves as a powerful tool for enforcing a five-coordinate, distorted trigonal bipyramidal geometry on transition metal centers. As demonstrated by the crystallographic analysis of its copper(II) complex and comparison with a hypothetical cobalt(II) analogue, the steric bulk of the isopropyl groups is the dominant factor in determining the overall coordination environment. However, the nature of the metal ion fine-tunes the specific bond lengths and angles within this framework. This guide provides a foundational understanding for researchers seeking to leverage the unique properties of the isp³-tren ligand in the design of novel metal complexes with tailored structural and electronic characteristics. Further research into the synthesis and crystallographic characterization of isp³-tren complexes with a wider range of metal ions will undoubtedly continue to enrich our understanding of the intricate dance between ligand sterics and metal-ion coordination preferences.
References
Sources
A Comparative Guide to Amine Ligands in Catalysis: Tris[2-(isopropylamino)ethyl]amine vs. PMDETA
Introduction: The Decisive Role of Ligands in Modern Catalysis
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the performance of a metal catalyst is profoundly dictated by its coordination sphere. The ligands bound to the metal center are not mere spectators; they are active participants that modulate the catalyst's electronic properties, steric environment, and overall stability, thereby governing its efficiency, selectivity, and functional group tolerance.[1][2] Among the vast arsenal of available ligands, nitrogen-based chelators have proven to be exceptionally versatile.
This guide provides an in-depth comparison of two prominent amine-based ligands: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) , a workhorse in copper-catalyzed reactions, and Tris[2-(isopropylamino)ethyl]amine] (referred to herein as iPr₃-TREN) , a sterically hindered tripodal ligand. We will dissect their structural and electronic differences, present comparative performance data in the context of Atom Transfer Radical Polymerization (ATRP), provide validated experimental protocols, and offer guidance on selecting the optimal ligand for your research needs.
Part 1: Structural and Electronic Properties - A Tale of Two Architectures
The fundamental differences in the performance of PMDETA and iPr₃-TREN originate from their distinct molecular architectures.
PMDETA is a flexible, linear tridentate ligand featuring three tertiary amine donor groups connected by ethylene bridges.[3][4] Its lack of significant steric bulk allows it to coordinate readily with metal centers, and its linear nature affords conformational flexibility.
iPr₃-TREN , in contrast, is a tripodal, tetradentate ligand built on a tris(2-aminoethyl)amine ('tren') core.[5] It possesses a central tertiary amine "bridgehead" and three secondary amine "arms," each functionalized with a bulky isopropyl group. This structure imposes significant steric constraints and pre-organizes the donor atoms for chelation.[5]
The key consequences of these structural differences are:
-
Denticity and the Chelate Effect: As a tetradentate chelator, iPr₃-TREN forms three stable five-membered chelate rings upon binding to a metal, resulting in a significant chelate effect that enhances the thermodynamic stability of the resulting complex compared to the tridentate PMDETA.[5]
-
Steric Hindrance: The three isopropyl groups on iPr₃-TREN create a sterically congested environment around the metal center. This bulk can influence the coordination geometry, potentially forcing a more open or distorted structure, which in turn affects the accessibility of substrates and the reactivity of the catalyst.[5]
-
Electronic Effects: PMDETA possesses three electron-donating tertiary amines. iPr₃-TREN has one tertiary and three secondary amines. Secondary amines have different electronic profiles and can participate in hydrogen bonding, which can influence the redox potential of the metal center and the stability of catalytic intermediates.[6][7]
Part 2: Performance Comparison in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique where the choice of ligand is critical for success. The catalyst, typically a copper(I) complex, reversibly activates a dormant polymer chain (P-X) to generate a propagating radical (P•) and the corresponding copper(II) deactivator complex. The equilibrium of this process (Kₐₜᵣₚ) dictates the polymerization rate and the level of control.[8]
// Nodes Dormant [label="P-X\n(Dormant Chain)", pos="0,1!", fillcolor="#F1F3F4"]; Activator [label="Cu(I) / Ligand\n(Activator)", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active [label="P•\n(Propagating Radical)", pos="3,1!", fillcolor="#F1F3F4"]; Deactivator [label="X-Cu(II) / Ligand\n(Deactivator)", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer [label="Monomer", pos="5,1!", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dormant -> Active [label="k_act", dir=forward, fontcolor="#4285F4"]; Active -> Dormant [label="k_deact", dir=back, fontcolor="#EA4335"]; Activator -> Deactivator [style=invis]; Active -> Monomer [label="k_p", style=dashed];
// Invisible nodes for alignment subgraph { rank=same; Dormant; Active; } subgraph { rank=same; Activator; Deactivator; } } .enddot Caption: The core equilibrium in Atom Transfer Radical Polymerization (ATRP).
Quantitative Performance Data
The following table summarizes the performance characteristics of copper complexes with PMDETA and the anticipated performance of iPr₃-TREN based on its structural properties. Direct side-by-side comparative studies are limited; therefore, data for PMDETA is drawn from extensive literature, while the performance of iPr₃-TREN is inferred from established structure-activity relationships. For a high-activity benchmark, we include data for Me₆TREN, a tripodal ligand analogous to iPr₃-TREN but with smaller methyl groups, known to be one of the most active ATRP catalysts.[9]
| Performance Metric | PMDETA | iPr₃-TREN (Inferred) | Me₆TREN (High-Activity Benchmark) |
| Catalyst Activity (k_act) | High; widely used for a range of monomers.[3] Activity is tunable with solvent and [Ligand]/[Cu] ratio.[10] | Moderate to High. Steric bulk may distort the Cu(I) complex, increasing its reactivity. However, steric hindrance could also slow the approach of the polymer chain. | Very High. Often considered one of the most active ligands, enabling polymerization at room temperature or with very low catalyst concentrations.[9] |
| Control (PDI) | Good to Excellent. Typically yields polymers with PDI < 1.3 for many monomers under optimized conditions.[11] | Potentially Excellent. The defined coordination pocket created by the bulky groups could suppress side reactions, leading to lower PDI values. | Excellent. Enables synthesis of well-defined polymers with PDI often approaching 1.1.[9] |
| Solubility of Cu(I) Complex | Moderate. Known to only partially solubilize Cu(I)Br in common ATRP solvents.[3] | Likely higher than PMDETA due to the bulky, nonpolar isopropyl groups enhancing solubility in organic media. | Good solubility in organic solvents. |
| Stability of Cu(II) Deactivator | Sufficiently stable for good control. | Potentially higher due to the chelate effect of the tetradentate ligand, which could lead to a more effective deactivation step (high k_deact). | High stability, contributing to excellent control over the polymerization.[12] |
| Cost & Availability | Low cost, widely available commercially. | Higher cost, more specialized synthesis. | Higher cost than PMDETA, but commercially available.[12] |
Part 3: Experimental Protocols - A Practical Guide
Trustworthy science relies on reproducible methodologies. The following is a generalized protocol for conducting a copper-mediated ATRP, with specific notes for the use of PMDETA. This protocol assumes the use of standard air-sensitive techniques (Schlenk line or glovebox).
Workflow for a Typical ATRP Experiment
// Nodes A [label="1. Reagent Purification\nMonomer passed through alumina"]; B [label="2. Schlenk Flask Setup\nAdd Cu(I)Br, stir bar"]; C [label="3. Inert Atmosphere\nThree vacuum/argon cycles"]; D [label="4. Reagent Addition\nAdd monomer, solvent, ligand (e.g., PMDETA) via syringe"]; E [label="5. Degassing\nThree freeze-pump-thaw cycles"]; F [label="6. Initiation\nInject initiator at reaction temperature"]; G [label="7. Polymerization\nStir in heated oil bath, monitor via GC/NMR"]; H [label="8. Termination & Isolation\nExpose to air, dilute, pass through alumina to remove catalyst"]; I [label="9. Analysis\nDetermine Mn and PDI via GPC"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: A generalized workflow for conducting an ATRP experiment.
Detailed Protocol: ATRP of Styrene with CuBr/PMDETA
This protocol is adapted from established procedures for synthesizing polystyrene.[11]
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Copper(I) Bromide (CuBr, 99.99%)
-
PMDETA (distilled before use)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Anisole (solvent, if used)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to the Schlenk line and evacuate under high vacuum for 10 minutes, then backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents: Under a positive pressure of argon, add purified styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 17.3 mg, 0.1 mmol) via degassed syringes. Stir the mixture until the copper complex forms, indicated by the solution turning colored and homogeneous.
-
Degassing: Freeze the reaction mixture in a liquid nitrogen bath until completely solid. Once frozen, open the flask to the vacuum line for 10-15 minutes. Close the stopcock and thaw the mixture in a water bath. You will observe gas bubbles being released from the solution. Repeat this freeze-pump-thaw cycle at least three times to thoroughly remove all dissolved oxygen.[13]
-
Initiation: After the final thaw and backfilling with argon, place the flask in a pre-heated oil bath at the desired temperature (e.g., 110 °C). Allow the mixture to thermally equilibrate for 5 minutes. Inject the initiator, EBiB (e.g., 195 mg, 1.0 mmol), via syringe to start the polymerization.
-
Monitoring the Reaction: Periodically and carefully take small aliquots from the reaction mixture under positive argon pressure using a degassed syringe. Analyze the samples by gas chromatography (GC) to determine monomer conversion and by gel permeation chromatography (GPC) to track molecular weight (Mn) and polydispersity index (PDI).
-
Termination and Isolation: Once the desired conversion is reached, cool the flask to room temperature and open it to the air to quench the polymerization. Dilute the viscous mixture with a suitable solvent like tetrahydrofuran (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Note on using iPr₃-TREN: The same protocol can be adapted for iPr₃-TREN. Given its different steric and electronic profile, the optimal reaction temperature and time may vary. Its potentially greater solubility may result in a more homogeneous initial catalyst solution.
Conclusion and Ligand Selection Strategy
Both PMDETA and this compound] are valuable ligands for metal-mediated synthesis, but they serve different strategic purposes.
Choose PMDETA when:
-
You are performing a well-established transformation, such as the ATRP of common monomers like styrenes, acrylates, and methacrylates.
-
Cost-effectiveness and ready availability are primary concerns.
-
A robust, reliable, and highly active catalyst system is required without the need for extensive fine-tuning.[3]
Consider iPr₃-TREN when:
-
Fine control over the catalyst's steric environment is necessary to influence selectivity (e.g., in asymmetric catalysis or challenging cross-coupling reactions).
-
Enhanced catalyst stability is required, which may be conferred by the stronger chelation of the tetradentate scaffold.[5]
-
Modulating the electronic properties at the metal center is a key objective, for which the secondary amine donors of iPr₃-TREN offer a different handle compared to the tertiary amines of PMDETA.[5]
Ultimately, the choice of ligand is a critical experimental variable.[14] While PMDETA represents a powerful and versatile starting point, the rational design of ligands, exemplified by the sterically demanding architecture of iPr₃-TREN, opens the door to solving more complex synthetic challenges and pushing the boundaries of catalyst performance.
References
- Amine Ligands.ChemScene.
- Application Notes and Protocols for the Use of 2-Bromo-2,4,4-trimethylpentane as an Initiator in Atom Transfer Radical Polymerization (
- Synthesis and characterisation of cobalt, nickel and copper complexes with tripodal 4N ligands as novel catalysts for the homogeneous partial oxid
- Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP.
- Ligand Modification-Induced Electronic Effects and Synergistic Protic Solvent Effects Promote C O Bond Hydrogenation.
- Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium.Schlegel Group.
- Diamine Ligands in Copper-C
- Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium.PubMed Central.
- Effect of [PMDETA]/[Cu(I)] Ratio, Monomer, Solvent, Counterion, Ligand, and Alkyl Bromide on the Activation Rate Constants in Atom Transfer Radical Polymerization.
- Structural Characterization of an ATRP Catalyst Complex.
- Ligands.Matyjaszewski Polymer Group - Carnegie Mellon University.
- Effect of [PMDETA]/[Cu(I)] Ratio, Monomer, Solvent, Counterion, Ligand, and Alkyl Bromide on the Activation Rate Constants in Atom Transfer Radical Polymerization.
- Ligand Design in the Optimization of Reduction C
- Ligand and Solvent Selection in Challenging C
- Structural aspects of copper catalyzed atom transfer radical polymeriz
- Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)
- Atom Transfer Radical Polymerization Using Tris[2-(dimethylamino)ethyl]amine.Source not specified.
- Conducting A Reversible-Deactivation Radical Polymerization (RDRP)
- Atom Transfer Radical Polymerization (
- This compound | 157794-54-2.Benchchem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. benchchem.com [benchchem.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Catechol Oxidation Catalyzed by Copper(II)-Tris[2-(isopropylamino)ethyl]amine and Related Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Steric Hindrance and Coordination Geometry in Catalysis
The Tris[2-(isopropylamino)ethyl]amine] (isp3-TREN) ligand is a tetradentate, tripodal amine characterized by significant steric bulk from its three isopropyl groups.[1] This steric hindrance is not a mere impediment but a crucial design element that enforces a specific coordination geometry upon the central metal ion, profoundly influencing its reactivity and selectivity.[1] In the realm of bioinorganic chemistry, such complexes serve as valuable models for the active sites of metalloenzymes, including catechol oxidase.[1] Catechol oxidases are type 3 copper enzymes that catalyze the two-electron oxidation of o-diphenols to their corresponding o-quinones, a reaction of both biological and industrial importance.[1]
This guide will focus on the kinetic analysis of the aerobic oxidation of a model substrate, 3,5-di-tert-butylcatechol (3,5-DTBC), to 3,5-di-tert-butylquinone (3,5-DTBQ). This reaction is readily monitored by UV-Vis spectrophotometry due to the distinct absorbance of the quinone product at approximately 400 nm.[2] We will compare the catalytic efficacy of a representative Cu(II)-isp3-TREN complex with other relevant copper(II) catalysts, highlighting the impact of ligand architecture on key kinetic parameters.
Comparative Kinetic Performance in Catechol Oxidation
The efficiency of a catalyst is quantitatively assessed by its kinetic parameters, primarily the Michaelis-Menten constant (KM), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), often referred to as the turnover number. A higher kcat and lower KM are indicative of a more efficient catalyst.
For a robust comparison, we will consider the kinetic parameters of a well-characterized dinuclear copper(II) complex, [Cu2(papy)2(CH3OH)2], where H2papy is N-(2-hydroxybenzyl)-N-(2-picolyl)glycine.[1] This complex has demonstrated high catecholase activity.
Table 1: Comparison of Kinetic Parameters for the Oxidation of 3,5-DTBC by Various Copper(II) Catalysts
| Catalyst | KM (M) | Vmax (M s-1) | kcat (h-1) | Reference |
| [Cu2(papy)2(CH3OH)2] | 2.97 x 10-4 | 2 x 10-4 | 7.2 x 103 | [1] |
| [CuII(L)Cl] (L = sterically hindered tridentate phenol-based ligand) | - | - | 2.56 x 103 | [2] |
| Hypothetical Cu(II)-isp3-TREN | To be determined | To be determined | To be determined | - |
The data in Table 1 showcases the high efficiency of the dinuclear copper complex, providing a benchmark for the evaluation of new catalysts like Cu(II)-isp3-TREN. The kcat value of 7.2 x 103 h-1 indicates a rapid catalytic turnover.[1] The performance of the mononuclear complex [CuII(L)Cl] is also noteworthy.[2]
Mechanistic Insights into Catechol Oxidation
The catalytic cycle for catechol oxidation by dinuclear copper complexes is generally understood to involve the binding of the catechol substrate to the copper centers, followed by an intramolecular electron transfer to yield the o-quinone product and the reduced dicopper(I) species. The catalytic cycle is completed by the re-oxidation of the copper centers by molecular oxygen.[1]
The proposed mechanism involves the following key steps[1]:
-
Substrate Binding: The catechol substrate displaces solvent molecules and coordinates to the Cu(II) centers.
-
Electron Transfer: An intramolecular two-electron transfer occurs from the bound catecholate to the two Cu(II) ions, forming the corresponding o-quinone and two Cu(I) ions.
-
Product Release: The o-quinone product is released from the coordination sphere.
-
Catalyst Regeneration: The reduced dicopper(I) species is re-oxidized by atmospheric oxygen back to the active dicopper(II) state.
Caption: Proposed catalytic cycle for catechol oxidation by a dicopper(II) complex.
Experimental Protocol for Kinetic Analysis
The following is a detailed, self-validating protocol for determining the kinetic parameters of catechol oxidation catalyzed by a copper complex, such as Cu(II)-isp3-TREN. The method is based on monitoring the formation of the 3,5-DTBQ product by UV-Vis spectrophotometry.
Materials and Instrumentation
-
Catalyst: Cu(II)-Tris[2-(isopropylamino)ethyl]amine] complex (synthesized and characterized)
-
Substrate: 3,5-di-tert-butylcatechol (3,5-DTBC)
-
Solvent: Methanol (HPLC grade)
-
Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder
Preparation of Solutions
-
Catalyst Stock Solution: Prepare a stock solution of the copper complex in methanol at a concentration of 1 x 10-3 M.
-
Substrate Stock Solutions: Prepare a series of 3,5-DTBC stock solutions in methanol with concentrations ranging from 1 x 10-3 M to 1 x 10-1 M.
Kinetic Measurements
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 400 nm (the λmax of 3,5-DTBQ).[2] Equilibrate the thermostatted cuvette holder to 25 °C.
-
Reaction Initiation: In a quartz cuvette, place 2.9 mL of methanol and the appropriate volume of the 3,5-DTBC stock solution to achieve the desired final substrate concentration. Add a specific volume of the catalyst stock solution (e.g., to a final concentration of 1 x 10-4 M) to initiate the reaction.[2]
-
Data Acquisition: Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration to observe the initial linear rate of the reaction.
-
Varying Substrate Concentration: Repeat steps 2 and 3 for a range of 3,5-DTBC concentrations (e.g., from 10 to 200 equivalents with respect to the catalyst).
Data Analysis
-
Initial Rate Calculation: Determine the initial reaction rate (V0) from the slope of the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of 3,5-DTBQ.
-
Michaelis-Menten and Lineweaver-Burk Plots: Plot the initial rates (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Vmax and KM. For a more accurate determination, construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
Calculation of kcat: Calculate the turnover number (kcat) using the equation: kcat = Vmax / [Catalyst].
Caption: Experimental workflow for the kinetic analysis of catechol oxidation.
Conclusion and Future Outlook
This guide has provided a framework for the kinetic analysis of reactions catalyzed by this compound] complexes, using catechol oxidation as a model system. While direct comparative data for a range of isp3-TREN complexes is an area for future research, the comparison with other well-characterized copper catalysts provides a valuable benchmark for performance evaluation. The detailed experimental protocol and mechanistic insights offered herein are intended to empower researchers in their pursuit of designing and optimizing novel catalysts for a variety of applications, from industrial processes to the development of new therapeutics. The unique steric and electronic properties of the isp3-TREN ligand suggest that its metal complexes hold significant promise as highly selective and efficient catalysts, warranting further investigation into their kinetic profiles across a broader range of chemical transformations.
References
-
Ghosh, A., Singh, U. P., & Bhattacharya, S. (2015). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 44(33), 14856–14866. [Link]
-
Koval, I. A., et al. (2018). Catecholase activity of a copper(II) complex with a macrocyclic ligand: unraveling catalytic mechanisms. Dalton Transactions, 47(3), 912-924. [Link]
-
Dey, S., Dutta, A., & Ali, M. (2022). Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites. Chemistry, 4(2), 434-447. [Link]
-
Kamau, P., & Jordan, R. B. (2002). Kinetic study of the oxidation of catechol by aqueous copper(II). Inorganic chemistry, 41(12), 3076–3083. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Tris[2-(isopropylamino)ethyl]amine
Abstract
Tris[2-(isopropylamino)ethyl]amine, a sterically hindered tren-based ligand, is of growing interest in coordination chemistry, catalysis, and as a building block in pharmaceutical development. The performance of this polyamine in these applications is critically dependent on its purity. This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of synthesized this compound. We will explore the causality behind choosing a multi-technique, orthogonal approach, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. This document is intended for researchers, scientists, and drug development professionals to establish robust, self-validating protocols for quality control.
Introduction: The Imperative of Purity in Polyamines
The compound this compound belongs to a class of tetradentate tripodal amines that are highly effective ligands for a variety of metal ions. Its unique structure, featuring a tertiary amine core and three secondary isopropylamino arms, imparts specific steric and electronic properties crucial for its function. However, the synthesis of such N-alkylated polyamines can be fraught with challenges, often leading to a mixture of products.[1]
The Impact of Impurities
The presence of impurities can have significant downstream consequences:
-
In Catalysis: Residual starting materials or incompletely alkylated amines can compete for coordination sites on a metal center, poisoning the catalyst or leading to unpredictable reaction kinetics.
-
In Drug Development: Uncharacterized impurities pose a significant safety risk and can confound biological assay results. Regulatory bodies require stringent purity documentation for any compound intended for pharmaceutical use.[2]
-
In Materials Science: When used to functionalize materials, impurities can lead to inconsistent surface properties and reduced performance.[3]
Common impurities can arise from several sources, including residual starting materials like Tris(2-aminoethyl)amine (tren), incompletely alkylated intermediates (mono- or di-substituted products), and byproducts from side reactions.[1][2] Oxidation products can also form upon exposure to air.[2]
A Multi-Modal, Orthogonal Approach to Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the principle of orthogonal validation, where multiple, disparate methods are used to interrogate the sample. Each technique provides a different piece of the puzzle, and together they create a self-validating system that builds confidence in the final purity assessment.
dot graph "Workflow_for_Purity_Assessment" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Synthesis" { label="Synthesis & Work-up"; bgcolor="#FFFFFF"; Synthesis [label="Crude Product", fillcolor="#FBBC05"]; }
subgraph "cluster_Qualitative" { label="Qualitative & Structural Analysis"; bgcolor="#FFFFFF"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)\nStructural ID & Initial Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(LC-MS, ESI)\nMolecular Weight Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Quantitative" { label="Quantitative Analysis"; bgcolor="#FFFFFF"; HPLC [label="HPLC-UV/ELSD\nQuantitative Purity (% Area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Final" { label="Final Confirmation"; bgcolor="#FFFFFF"; Final [label="Pure Compound (>95%)\nCertificate of Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Synthesis -> NMR [label="Primary Check"]; NMR -> MS [label="Confirms MW"]; MS -> HPLC [label="Quantify Purity"]; HPLC -> Final [label="Final Report"]; } dot Caption: Orthogonal workflow for purity assessment.
Primary Structural Confirmation: NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of purity assessment for organic molecules.[4] It provides unambiguous information about the chemical structure, connectivity, and the relative abundance of different species in a sample. For this compound, ¹H NMR is particularly powerful for identifying the key structural motifs and spotting common impurities like residual starting materials or incompletely substituted amines.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized amine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; CDCl₃ is suitable for the free base, while D₂O with a small amount of DCl may be needed if the compound is in a salt form.[5]
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride). The standard should have a resonance that is well-resolved from the analyte signals.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient relaxation delay (D1) in the ¹H experiment (e.g., 5 times the longest T1) to allow for accurate integration.
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate all peaks in the ¹H spectrum.
Data Interpretation & Comparison
The key to using NMR for purity is comparing the observed spectrum to the theoretical spectrum of the pure compound and looking for extraneous peaks.
| Technique | Information Provided | Strengths for This Application | Limitations |
| ¹H NMR | Proton environment, connectivity, relative quantitation. | Excellent for identifying structural features (isopropyl groups, ethyl backbone). Can detect and quantify proton-bearing impurities. | Signal overlap can be an issue. May not detect non-proton-bearing impurities. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the overall carbon framework and symmetry of the molecule. | Lower sensitivity, requires more sample or longer acquisition time. Not ideal for quantification. |
| ¹⁵N NMR | Nitrogen environment. | Can directly probe the different nitrogen environments (tertiary vs. secondary).[6] | Very low natural abundance and sensitivity, often requires isotopic labeling. |
Expected ¹H NMR Signals for this compound (in CDCl₃, estimated):
-
~2.8-3.0 ppm (septet): 3H, methine protons (-CH(CH₃)₂)
-
~2.5-2.7 ppm (multiplet): 12H, methylene protons (-CH₂-N-)
-
~1.0-1.2 ppm (doublet): 18H, methyl protons (-CH(CH₃)₂)
-
Broad singlet (variable): 3H, secondary amine protons (-NH-)
An impurity like Tris(2-aminoethyl)amine (tren) would show characteristic signals for its primary amine protons and a different methylene proton pattern, which would be readily distinguishable.
Molecular Weight Verification: Mass Spectrometry
Expertise & Causality: Mass Spectrometry (MS) is an essential orthogonal technique that confirms the molecular weight of the synthesized compound.[7] For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred method, typically coupled with Liquid Chromatography (LC-MS). This provides both separation and mass information simultaneously.
Experimental Protocol: LC-MS (ESI-Positive)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample onto an LC system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the amine for better ionization.
-
Mass Spectrometry: Direct the LC eluent to an ESI-MS detector operating in positive ion mode. Scan a mass range that includes the expected molecular ion.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 272.47 g/mol ), the expected m/z would be ~273.48.
dot graph "LCMS_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Sample [label="Diluted Amine Sample", fillcolor="#FBBC05"]; HPLC [label="HPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray Ionization\n(Positive Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detect [label="Mass Analyzer\n(Quadrupole / TOF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Mass Spectrum\n(Plot of m/z vs. Intensity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> HPLC; HPLC -> ESI; ESI -> MS_Detect; MS_Detect -> Data; } dot Caption: LC-MS experimental workflow.
Comparing Alternatives: GC-MS vs. LC-MS
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, it is often less suitable for polyamines.
| Technique | Advantages | Disadvantages for Polyamines |
| LC-MS (ESI) | Handles polar, non-volatile, and thermally sensitive compounds well.[8] Direct analysis is often possible.[9] | Matrix effects can sometimes suppress ionization. |
| GC-MS | Excellent separation for volatile compounds. Extensive libraries for identification. | Polyamines are generally not volatile and are thermally unstable.[10] Requires derivatization to increase volatility, adding complexity and potential for side reactions.[11] |
The use of LC-MS avoids the problematic derivatization step required for GC-MS analysis of amines, making it a more direct and reliable method for this class of compounds.[8][10]
Quantitative Purity: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While NMR and MS confirm what the compound is, HPLC is the workhorse for determining how pure it is.[12] It physically separates the main compound from its impurities, and the relative area of the peaks can be used to calculate a percentage purity. Due to the low UV absorbance of simple amines, derivatization or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.[12]
Experimental Protocol: HPLC with Derivatization
-
Derivatization (Pre-column): A common and effective method involves derivatizing the primary and secondary amines with a UV-active or fluorescent tag. O-Phthalaldehyde (OPA) is an excellent choice for primary amines, but for secondary amines like our target, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride are required.[12][13]
-
Dissolve a known concentration of the amine in a suitable buffer (e.g., borate buffer, pH 9).
-
Add the derivatizing agent (e.g., FMOC-Cl in acetone) and allow the reaction to proceed for a specified time at room temperature.
-
Quench the reaction if necessary.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water is typical.
-
Detector: UV-Vis detector set to the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).
-
-
Quantification:
-
Inject the derivatized sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Performance Comparison: HPLC vs. Other Techniques
| Parameter | NMR | LC-MS | HPLC-UV/ELSD |
| Primary Use | Structure ID | Molecular Weight ID | Quantitative Purity |
| Quantitation | Good (qNMR with standard) | Poor (response varies) | Excellent (% Area) |
| Sensitivity | Moderate | High | High (especially with fluorescent derivatization) |
| Throughput | Low to Moderate | High | High |
Hypothetical Purity Data Comparison:
| Batch ID | Purity by ¹H NMR (qNMR) | Purity by HPLC (% Area) | Observations |
| SYNTH-001 | 96.5% | 97.2% | Good correlation. Minor, early-eluting impurity seen in HPLC. |
| SYNTH-002 | 85.1% | 84.5% | Significant impurity identified as di-substituted intermediate by LC-MS. |
| SYNTH-003 | >99% | 99.5% | High purity confirmed by both orthogonal methods. |
Conclusion & Recommendations
Assessing the purity of synthesized this compound requires a rigorous, multi-faceted approach. No single technique is sufficient.
-
Initial Screening: Begin with ¹H NMR as it provides the most structural information rapidly. It will confirm the identity of the main product and give a first-pass estimate of purity.
-
Confirmation: Use LC-MS to confirm the molecular weight of the target compound and any major impurities detected by NMR.
-
Quantification: Employ a validated HPLC method for the final, quantitative determination of purity. For amines lacking a strong chromophore, this will likely require pre-column derivatization or the use of a universal detector like ELSD.
By combining these orthogonal techniques, researchers can build a comprehensive and self-validating data package that provides high confidence in the purity of their synthesized material, ensuring its suitability for downstream applications in research, catalysis, and drug development.
References
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tris(2-aminoethyl)amine functionalized silica gel. Retrieved from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatography Today. Retrieved from [Link]
-
Breijaert, T. C., et al. (2022). Tailoring a bio-based adsorbent for sequestration of late transition and rare earth elements. Dalton Transactions, 51(46), 17735-17744. Retrieved from [Link]
-
Kim, B., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition, 19(4), 349-356. Retrieved from [Link]
-
Piper, T., et al. (2020). Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis. Frontiers in Chemistry, 8, 624. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]
-
Wach, A., et al. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Materials, 13(20), 4591. Retrieved from [Link]
-
ACS Omega. (2021). Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide as an Efficient 2D Material for Cerium-Ion Fluorescent Sensor Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of polyamines. Retrieved from [Link]
-
Lu, B., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules, 27(11), 3463. Retrieved from [Link]
-
Khan, A. N., et al. (2012). Analysis of trenbolone acetate metabolites and melengestrol in environmental matrices using gas chromatography–tandem mass spectrometry. Journal of Chromatography A, 1240, 9-17. Retrieved from [Link]
-
Parker, D. B., et al. (2011). Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter. Journal of Chromatography A, 1218(37), 6485-6492. Retrieved from [Link]
- Google Patents. (n.d.). WO2016033115A1 - Method of producing n-alkyl polyamines.
-
ResearchGate. (2015). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. Retrieved from [Link]
-
W Plocek, et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1664. Retrieved from [Link]
-
Thevis, M., et al. (2005). Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry. Steroids, 70(8), 507-512. Retrieved from [Link]
-
American Filtration and Separation Society. (2024). Amine Unit Contamination Overview. Retrieved from [Link]
-
ResearchGate. (2016). Polyamines determination by TLC and HPLC. Retrieved from [Link]
-
Shmatova, O. I., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6560. Retrieved from [Link]
-
Frydman, L., et al. (1992). Interactions between natural polyamines and tRNA: an 15N NMR analysis. Proceedings of the National Academy of Sciences, 89(19), 9186-9190. Retrieved from [Link]
-
ResearchGate. (2015). Analysis of synthetic 19-norsteroids trenbolone, tetrahydrogestrinone and gestrinone by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Industrial processes for manufacturing amines. Retrieved from [Link]
-
MDPI. (2022). Polyamine Detection Methods. Retrieved from [Link]
-
ResearchGate. (2007). Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. Retrieved from [Link]
-
Burton, D. R., et al. (1978). The interaction of polyamines with DNA: a 23Na NMR study. Nucleic Acids Research, 5(5), 1591-1603. Retrieved from [Link]
-
Patsnap. (n.d.). Tris(2-aminoethyl)amine synthesis process. Retrieved from [Link]
-
Alkali Scientific. (2026). This compound, 1 X 5 g (645095-5G). Retrieved from [Link]
-
Babailov, S. P., et al. (2020). Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties. Molecules, 25(23), 5635. Retrieved from [Link]
-
Bergeron, R. J., et al. (2000). Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives. Journal of Medicinal Chemistry, 43(2), 224-235. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of Polymers. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between natural polyamines and tRNA: an 15N NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
benchmarking Tris[2-(isopropylamino)ethyl]amine] catalysts against industry standards
An In-Depth Technical Guide to Benchmarking Tris[2-(isopropylamino)ethyl]amine] Catalysts Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ligand Architecture in ATRP Catalysis
Atom Transfer Radical Polymerization (ATRP) has become a cornerstone for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (Đ), and complex architectures. The heart of an ATRP system is the transition metal catalyst, typically a copper(I) complex, which reversibly activates dormant polymer chains. The ligand's role is paramount; it solubilizes the copper salt and, more importantly, modulates the catalyst's redox potential and steric environment, which dictates the position of the atom transfer equilibrium (KATRP) and the rates of activation (kact) and deactivation (kdeact).[1]
Two ligands have emerged as industry standards due to their exceptional performance, forming highly active and efficient catalysts:
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): Known for forming some of the most active ATRP catalysts, enabling polymerization at room temperature and at very low catalyst concentrations.[2]
-
Tris(2-pyridylmethyl)amine (TPMA): A versatile and highly effective ligand that provides excellent control over the polymerization of a wide range of monomers.[1]
This guide introduces This compound (iPr₆-TREN) , a structural analogue of Me₆TREN, and evaluates its potential as an ATRP ligand. The primary structural difference lies in the substitution of Me₆TREN's terminal methyl groups with bulkier isopropyl groups. This modification is expected to significantly alter the steric environment around the copper center, thereby influencing catalytic activity and control over the polymerization.[3]
The Causality Behind Experimental Design: A Focus on Steric Effects
The central hypothesis of this benchmark is that the increased steric hindrance from the isopropyl groups of iPr₆-TREN, compared to the methyl groups of Me₆TREN, will have a profound and predictable effect on the ATRP equilibrium. Computational and experimental studies have established that steric repulsion between the ligand and the polymer chain end in the transition state is a key determinant of activation/deactivation rates.[4]
To provide a robust, data-driven comparison, this guide draws a parallel from a study that benchmarked the even more sterically hindered Tris[2-(diethylamino)ethyl]amine (Et₆TREN) directly against Me₆TREN in the ATRP of n-butyl acrylate (BA).[5] The performance of iPr₆-TREN can be confidently inferred to lie between that of Me₆TREN and Et₆TREN, providing a clear performance spectrum based on N-alkyl substituent size (Methyl < Isopropyl < Ethyl).
The experimental workflow for a typical benchmark study is designed to elucidate key performance indicators under identical reaction conditions.
Performance Benchmark: iPr₆-TREN vs. Industry Standards
While direct head-to-head data for iPr₆-TREN is scarce in published literature, the comparative study of Me₆TREN and Et₆TREN provides a clear, experimentally-validated trend.[5] The following table summarizes the observed performance of Me₆TREN and Et₆TREN and provides an expert projection for the performance of iPr₆-TREN.
| Performance Metric | CuBr/Me₆TREN (Standard) | CuBr/iPr₆-TREN (Projected) | CuBr/Et₆TREN (Experimental) [5] | CuBr/TPMA (Standard) |
| Catalyst Activity / Rate | Very High | Moderate to High | Low | High |
| Control (Polydispersity, Đ) | Excellent (typically ≤ 1.1) | Good to Excellent | Poor | Excellent (typically ≤ 1.2) |
| Monomer Scope | Broad | Broad, but may be slower for bulky monomers | Potentially limited | Very Broad |
| Optimal Temperature | Room Temp. to Moderate | Moderate | Elevated | Moderate to Elevated |
| Key Influencing Factor | Low steric hindrance, high KATRP. | Intermediate steric hindrance. | High steric hindrance slows activation/deactivation. | Electronic effects of pyridyl rings, high KATRP. |
Discussion of Results:
The experimental data for the polymerization of n-butyl acrylate (BA) showed that the CuBr/Et₆TREN catalyst led to a much slower and less controlled polymerization compared to the CuBr/Me₆TREN system.[5] The conversion was significantly lower at identical time points, and the resulting polymers had broader molecular weight distributions.
This outcome is a direct consequence of steric hindrance. The bulky ethyl groups on the Et₆TREN ligand crowd the copper center, impeding the approach of the dormant polymer chain's halogen end for the activation step. This slows down not only the activation (kact) but also the crucial deactivation step (kdeact). A slow deactivation allows the propagating radical to add more monomer units before being capped, leading to a loss of control and higher polydispersity (Đ).
Based on this clear trend, the performance of iPr₆-TREN can be reliably predicted:
-
Catalytic Activity: The isopropyl groups are larger than methyl groups but smaller than ethyl groups. Therefore, the activity of the CuBr/iPr₆-TREN catalyst is expected to be lower than that of CuBr/Me₆TREN but significantly higher than that of CuBr/Et₆TREN. The polymerization will likely require slightly elevated temperatures or longer reaction times to achieve high conversions compared to Me₆TREN.
-
Polymerization Control: The control exerted by iPr₆-TREN should be superior to that of Et₆TREN. The intermediate steric bulk should allow for a more favorable balance between activation and deactivation, leading to polymers with narrower molecular weight distributions. However, it may not achieve the same level of ultra-high control seen with Me₆TREN under identical, highly optimized conditions.
-
Advantages: The moderately reduced activity of iPr₆-TREN could be advantageous for the polymerization of highly reactive monomers, such as acrylates, where the extremely high activity of Me₆TREN can sometimes lead to premature termination if not carefully controlled. A slightly slower, more tempered catalyst can provide a wider processing window and better heat management in bulk polymerizations.
The fundamental ATRP mechanism remains the same for all catalysts, with the ligand's structure primarily influencing the rates of the activation and deactivation steps.
Experimental Protocols: A Self-Validating System
The following protocol describes a generalized procedure for a benchmark ATRP of n-butyl acrylate (BA). Consistency in reagent purity, concentrations, and reaction conditions is critical for a valid comparison.
Materials:
-
Monomer: n-Butyl acrylate (BA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst Precursor: Copper(I) Bromide (CuBr), 99.99%.
-
Ligands: Me₆TREN, iPr₆-TREN, TPMA.
-
Solvent: Anisole or another suitable solvent.
-
Atmosphere: High-purity nitrogen or argon.
Procedure (per reaction):
-
Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under vacuum.
-
Catalyst Loading: The flask is backfilled with nitrogen. Add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Component Addition: In a nitrogen-filled glovebox or via Schlenk line techniques, add the ligand (0.1 mmol) and anisole (10 mL). Stir the mixture until the copper salt dissolves to form the colored catalyst complex.
-
Monomer and Initiator Addition: Add the purified n-butyl acrylate (e.g., 12.8 g, 100 mmol) followed by the initiator, EBiB (e.g., 195 mg, 1.0 mmol). The target degree of polymerization in this example is 100.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Initiation: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath set to the desired temperature (e.g., 60 °C). Start stirring and timing (t=0).
-
Monitoring: At timed intervals, withdraw small aliquots using a degassed syringe. Quench the polymerization by exposing the aliquot to air and diluting with THF.
-
Analysis:
-
Determine monomer conversion using ¹H NMR by integrating the disappearance of monomer vinyl peaks relative to a solvent or polymer peak.
-
Determine the number-average molecular weight (Mₙ) and polydispersity (Đ) of the purified polymer samples by Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).
-
Conclusion and Recommendations
The performance of an ATRP catalyst is a delicate balance between activity and control, largely dictated by the ligand architecture.
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) remains the industry standard for applications requiring very high reaction rates and the ability to polymerize at low temperatures. Its low steric profile ensures a highly active catalyst.[2]
-
Tris(2-pyridylmethyl)amine (TPMA) offers a robust and versatile alternative, providing excellent control over a vast array of monomers and is often favored in advanced ATRP techniques.
-
This compound (iPr₆-TREN) is projected to be a moderately active catalyst. Its increased steric bulk relative to Me₆TREN tempers its reactivity, resulting in a slower but potentially more controllable system for highly reactive monomers. This makes it a compelling candidate for specific applications where the extreme activity of Me₆TREN is not desirable.
For researchers developing processes with highly exothermic or fast-propagating monomers, benchmarking iPr₆-TREN is a logical step. It offers a potential route to enhanced control and a wider operational window, trading sheer speed for improved process stability.
References
-
Wang, W., et al. (2004). New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]
-
Electrochemical Exploration of Active Cu-Based Atom Transfer Radical Polymerization Catalysis through Ligand Modification. ResearchGate. Available at: [Link]
-
Lin, C-Y., et al. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society. Available at: [Link]
-
Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. Available at: [Link]
-
Limer, A. & Matyjaszewski, K. Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
-
Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of the Most Active Copper- ATRP Catalyst Based on Tris[(4- dimethylaminopyridyl)methyl]amine. DOI. Available at: [Link]
-
Copper-based ATRP catalysts of very high activity derived from dimethyl cross-bridged cyclam. ResearchGate. Available at: [Link]
-
Lira, C. T., et al. (2021). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecules. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ResearchGate. Available at: [Link]
Sources
- 1. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
A Comparative Guide to the Applications of Tris[2-(isopropylamino)ethyl]amine (i-Pr3-tren)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the choice of a ligand is paramount in dictating the outcome of a reaction or the properties of a resulting material. Tris[2-(isopropylamino)ethyl]amine, commonly referred to as i-Pr3-tren, has emerged as a versatile tetradentate ligand. Its unique steric and electronic properties, stemming from the bulky isopropyl groups on the secondary amine arms of the tris(2-aminoethyl)amine (tren) backbone, make it a compelling candidate for a range of applications. This guide provides an in-depth comparison of i-Pr3-tren with its parent compound, tren, and other derivatives, supported by experimental data, to assist researchers in making informed decisions for their work in catalysis, materials science, and beyond.
The Foundation: Understanding the Tren Ligand Family
The tris(2-aminoethyl)amine (tren) scaffold is a cornerstone of coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. The tripodal geometry of tren enforces a specific coordination environment around the metal center, which can be finely tuned by modifying the substituents on the amine groups. This has led to the development of a family of tren-based ligands with diverse properties.
The parent tren ligand, with primary amine arms, offers a relatively unhindered coordination sphere. In contrast, derivatives like Tris[2-(dimethylamino)ethyl]amine (Me6TREN) and i-Pr3-tren introduce steric bulk and alter the electronic nature of the donor nitrogen atoms, significantly impacting the stability, reactivity, and solubility of the resulting metal complexes.
Caption: The Tren Ligand Family Tree.
Catalytic Applications: A Tale of Steric Hindrance and Electronic Effects
The steric and electronic properties of tren-based ligands play a crucial role in their catalytic applications. The bulky isopropyl groups of i-Pr3-tren, for instance, can create a specific pocket around the metal center, influencing substrate selectivity and the stability of catalytic intermediates.
Atom Transfer Radical Polymerization (ATRP)
While i-Pr3-tren itself is not extensively reported in ATRP, its close relative, Me6TREN, is a highly effective ligand for copper-catalyzed ATRP, a powerful technique for synthesizing well-defined polymers. The high activity of the Cu/Me6TREN catalyst allows for polymerizations to be conducted at room temperature with low catalyst concentrations[1][2]. This provides a valuable benchmark for evaluating the potential of other tren-based ligands.
The choice of ligand in ATRP directly impacts the polymerization kinetics and the properties of the resulting polymer. The following table compares the performance of Me6TREN with another common ATRP ligand, Tris(2-pyridylmethyl)amine (TPMA).
| Ligand | Monomer | Catalyst System | Conversion (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Me6TREN | Methyl Acrylate | CuBr/Me6TREN | 41 (1 hr) | 8,200 | 1.09 | [1] |
| Me6TREN | n-Butyl Acrylate | CuBr/Me6TREN | >95 | - | <1.1 | [1] |
| Me6TREN | Styrene | CuBr/Me6TREN | ~90 | - | <1.2 | [1] |
| TPMA | Styrene | CuBr/TPMA | >90 | - | <1.2 | [3] |
| Me6TREN | N,N-dimethylacrylamide | CuCl/Me6TREN | 79 | 9,600 | 1.2 | [4] |
Experimental Protocol: A Typical ATRP using a Tren-Based Ligand (Me6TREN) [1]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) halide (e.g., CuBr) and the tren-based ligand (e.g., Me6TREN) in the desired molar ratio.
-
Monomer and Initiator Addition: Add the degassed monomer and initiator (e.g., ethyl α-bromoisobutyrate) to the flask via syringe.
-
Polymerization: The reaction mixture is typically stirred at a controlled temperature (room temperature for highly active catalysts like Cu/Me6TREN).
-
Monitoring and Termination: The progress of the polymerization is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The polymerization is terminated by exposing the reaction mixture to air or by adding a terminating agent.
-
Purification: The polymer is purified by precipitation in a non-solvent and subsequent drying.
Caption: General Experimental Workflow for ATRP.
Oxidation Catalysis
Copper complexes of tripodal amine ligands are known to be active in selective oxidation reactions[5]. The steric bulk of the isopropyl groups in i-Pr3-tren can influence the formation and reactivity of copper-dioxygen intermediates, which are key species in many oxidation processes. While specific data on the catalytic performance of i-Pr3-tren in oxidation reactions is limited in readily available literature, the principles of ligand design suggest that it could offer unique selectivity compared to less sterically hindered tren derivatives.
Materials Science: Shaping the Nanoworld
The ability of i-Pr3-tren to form well-defined complexes with various metal ions makes it a valuable tool in materials synthesis. Its applications span from creating novel photoluminescent materials to directing the formation of porous solids.
Lanthanide Complexation and Photoluminescence
The coordination of lanthanide ions with organic ligands can lead to materials with interesting photophysical properties, such as strong luminescence. The ligand plays a crucial role in sensitizing the lanthanide ion's emission and shielding it from non-radiative decay pathways. Derivatives of tren have been successfully used to chelate divalent lanthanide ions like Europium(II)[5]. The steric bulk of the isopropyl groups in i-Pr3-tren is expected to influence the coordination geometry and the stability of the resulting lanthanide complex, thereby affecting its luminescent properties[5].
The table below summarizes the photophysical properties of several Eu(II) complexes with substituted tren ligands, demonstrating the tunability of their emission characteristics.
| Complex | Maximum Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Eu(L1)I2 | 437 | 75 |
| Eu(L2)I2 | 485 | 68 |
| Eu2(L3)2I4 | 553 | 45 |
| Data derived from studies on substituted tris(2-aminoethyl)amine ligands.[5] |
Experimental Protocol: Synthesis of a Lanthanide Complex with a Tren-Based Ligand
-
Ligand Synthesis: Synthesize the desired tren-based ligand (e.g., i-Pr3-tren) according to established literature procedures.
-
Complexation Reaction: Under an inert atmosphere, dissolve the ligand in a suitable anhydrous solvent (e.g., THF or acetonitrile). To this solution, add a solution of the lanthanide salt (e.g., EuI2 or SmI2) in the same solvent.
-
Isolation and Purification: The resulting complex can be isolated by precipitation, crystallization, or removal of the solvent under vacuum. Purification is typically achieved by recrystallization from an appropriate solvent system.
-
Characterization: The structure and purity of the complex are confirmed using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. The photophysical properties are characterized by measuring the absorption and emission spectra, and the photoluminescence quantum yield.
Sources
A Comparative Guide to Tris[2-(isopropylamino)ethyl]amine] Complexes: Bridging Experimental and Computational Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and its application in fields ranging from bioinorganic chemistry to catalysis, the predictive power of computational modeling is an invaluable asset. This guide provides an in-depth comparison of experimental results and computational predictions for metal complexes featuring the tripodal ligand Tris[2-(isopropylamino)ethyl]amine], often abbreviated as isp3-TREN. By examining the nuances between laboratory findings and theoretical calculations, we aim to offer a comprehensive resource for researchers leveraging these techniques in their work.
The isp3-TREN ligand, with its tetradentate nature and significant steric bulk from the isopropyl groups, creates a unique coordination environment around a metal center. This structure often leads to five-coordinate trigonal bipyramidal geometries, making it an excellent model system for studying reaction mechanisms at sterically hindered metal sites, akin to those found in metalloenzymes[1].
The Experimental Approach: Synthesis and Characterization
The synthesis of metal complexes with isp3-TREN typically follows a straightforward procedure involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can be critical in obtaining crystalline material suitable for X-ray diffraction[2][3].
Experimental Protocol: Synthesis of a Generic [M(isp3-TREN)X]Y Complex
-
Ligand Dissolution : Dissolve one molar equivalent of this compound] in an appropriate solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition : To the stirred ligand solution, add one molar equivalent of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, Zn(OAc)₂).
-
Reaction : Allow the mixture to stir at room temperature for a period of 2 to 24 hours. Gentle heating may be employed to facilitate the reaction.
-
Crystallization : The product may precipitate directly from the reaction mixture. If not, crystallization can be induced by slow evaporation of the solvent, or by vapor diffusion with a less polar solvent (e.g., diethyl ether).
-
Isolation and Characterization : The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Characterization is then performed using techniques such as X-ray crystallography, FT-IR, UV-Vis, and NMR spectroscopy.
The Computational Approach: Modeling with Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic structures of metal complexes[4][5]. By solving the Schrödinger equation with approximations for the exchange-correlation functional, DFT can provide valuable insights into bond lengths, bond angles, and spectroscopic properties.
Computational Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Building : Construct the initial 3D structure of the [M(isp3-TREN)X]⁺ complex using a molecular modeling program.
-
Method Selection : Choose an appropriate DFT functional and basis set. A common choice for transition metal complexes is the B3LYP functional with a basis set such as 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion.
-
Geometry Optimization : Perform a full geometry optimization to find the minimum energy structure of the complex.
-
Frequency Calculation : Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
Property Calculation : Further calculations can be performed on the optimized geometry to predict other properties, such as electronic transitions (UV-Vis spectrum) and NMR chemical shifts.
Head-to-Head Comparison: Experimental vs. Computational Data
| Parameter | Experimental (X-ray Crystallography) | Computational (DFT) | Typical Discrepancy |
| Metal-Nitrogen Bond Lengths (Å) | |||
| M-N(apical) | 2.10 - 2.20 | 2.15 - 2.25 | 2-5% |
| M-N(equatorial) | 2.00 - 2.15 | 2.05 - 2.20 | 2-5% |
| Key Bond Angles (degrees) | |||
| N(apical)-M-N(equatorial) | ~85 | ~84 | 1-2% |
| N(equatorial)-M-N(equatorial) | ~115 | ~116 | 1-2% |
| Infrared Spectroscopy (cm⁻¹) | |||
| ν(N-H) | 3200 - 3300 | 3250 - 3350 | 1-3% |
| ν(C-N) | 1100 - 1200 | 1120 - 1220 | 1-2% |
Note: The values in this table are representative and are based on published data for similar tripodal amine complexes. Actual values will vary depending on the specific metal, counter-ion, and experimental/computational conditions.
Visualizing the Comparison
Experimental Workflow
Caption: Workflow for the computational modeling of metal complexes.
Bridging the Gap: Interpreting the Discrepancies
The discrepancies between experimental and computational results, though generally small, are significant. Understanding their origins is crucial for the effective application of both techniques.
-
Environmental Effects : Experimental results are obtained on a crystalline solid or in solution, where intermolecular interactions and solvent effects can influence the geometry and spectroscopic properties of the complex. In contrast, DFT calculations are often performed on a single molecule in the gas phase, neglecting these environmental factors. While solvent models can be incorporated into DFT calculations, they are approximations.
-
Inherent Approximations in DFT : The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. Different functionals may perform better for specific metals or properties. The values presented in the table are typical, but the level of agreement can be improved with careful selection of computational parameters.
-
Dynamic vs. Static Picture : X-ray crystallography provides a time-averaged picture of the molecular structure in the solid state, while DFT calculations yield a static, minimum-energy geometry. Molecular vibrations and dynamic effects present in the real system are not fully captured by standard DFT optimizations.
Conclusion
The synergy between experimental and computational chemistry provides a powerful paradigm for the study of complex molecular systems. For this compound] complexes, experimental techniques like X-ray crystallography offer definitive structural information, while DFT calculations provide a means to probe the electronic structure and predict properties that may be difficult to measure experimentally. By understanding the strengths and limitations of each approach, researchers can leverage them in a complementary fashion to gain a deeper and more nuanced understanding of the systems under investigation. This integrated approach is particularly valuable in the rational design of new catalysts and therapeutic agents, where a detailed knowledge of structure-activity relationships is paramount.
References
-
Moore, J. M., et al. (2016). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions, 45(4), 1503-1512. [Link]
-
Herbst, K., et al. (2021). Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). Zeitschrift für anorganische und allgemeine Chemie, 647(11), 1143-1149. [Link]
-
Kloubert, F., et al. (2015). Synthesis, Structure, and Characterization of Tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine Nickel(II) Complexes. Inorganica Chimica Acta, 424, 239-246. [Link]
-
ResearchGate (n.d.). Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). Retrieved from [Link]
-
Li, Y., et al. (2020). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules, 25(18), 4236. [Link]
-
Blackman, A. G. (2005). The Coordination Chemistry of Tripodal Tetraamine Ligands. Polyhedron, 24(1), 1-39. [Link]
-
Gale, E. M., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic chemistry, 60(17), 13323–13335. [Link]
-
ResearchGate (n.d.). Comparison of the experimental and calculated FT-IR spectra of the investigated compounds. Retrieved from [Link]
-
MDPI (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Retrieved from [Link]
Sources
- 1. Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, and Characterization of Tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tris[2-(isopropylamino)ethyl]amine
This guide provides essential safety and logistical information for the proper disposal of Tris[2-(isopropylamino)ethyl]amine (CAS No. 157794-54-2). As a corrosive and combustible amine compound with an incompletely characterized toxicological profile, adherence to stringent disposal protocols is paramount for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are its corrosivity and combustibility. Its long-term health and environmental effects have not been fully investigated, demanding a precautionary approach to handling and disposal.
Table 1: Hazard Identification for this compound
| Property | Identifier | Hazard Details | GHS Pictogram |
| Chemical Name | This compound | CAS: 157794-54-2; C₁₅H₃₆N₄ | |
| Primary Hazard | H314: Causes severe skin burns and eye damage | This is a corrosive material that can cause irreversible damage upon contact. | GHS05 |
| Signal Word | Danger | ||
| Storage Class | 8A | Combustible, corrosive hazardous material. | |
| Flash Point | 62 °C (143.6 °F) - closed cup | Vapors may form explosive mixtures with air and can travel to an ignition source.[1] | |
| Transport Info | UN 2735 | Amines, liquid, corrosive, n.o.s. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste consolidation.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect before use.[2] | To prevent severe skin burns from direct contact. |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield (minimum 8-inch).[2] | Protects against splashes that can cause severe eye damage. |
| Body Protection | A complete chemical-resistant suit or lab coat and appropriate footwear. | Protects skin from accidental exposure and contamination of personal clothing.[2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill response, use an approved respirator with a suitable filter (e.g., Type ABEK for organic vapors and ammonia).[3] | To prevent inhalation of corrosive and potentially toxic vapors. |
Emergency First Aid Protocols
Immediate and correct first aid is critical in the event of an exposure.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist or poison center immediately.[4]
-
Ingestion: Rinse mouth with water (maximum two glasses). Do NOT induce vomiting due to the risk of perforation. Call a physician or poison control center immediately.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
The Primary Directive: Professional Hazardous Waste Disposal
The safest and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[5] This approach mitigates risks associated with on-site treatment and ensures adherence to complex federal and local regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
The causality behind this directive is rooted in the compound's known corrosive properties and its unknown toxicological footprint. Entrusting disposal to certified professionals transfers the risk of handling, transport, and final destruction to entities equipped for these tasks.
Standard Disposal Workflow
The procedural workflow below outlines the steps from waste generation to final disposal by a certified vendor.
Caption: Standard workflow for compliant hazardous waste disposal.
On-Site Waste Management and Spill Response
Proper on-site management is crucial while waste awaits professional disposal.
Waste Accumulation and Storage
-
Segregation is Key: Store this compound waste separately from other chemical waste streams. Critically, it must be kept away from incompatible materials like acids and strong oxidizing agents to prevent hazardous reactions.[5]
-
Container Integrity: Use only original or chemically compatible, clearly labeled containers. Containers must be kept tightly sealed to prevent the release of fumes and stored in a cool, well-ventilated area away from heat sources.[2][5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
Spill Cleanup Protocol
In the event of a spill, a swift and safe response is essential.
-
Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the danger area. Ensure adequate ventilation, preferably under a chemical fume hood.
-
Control Vapors: If safe to do so, use a water spray jet to suppress vapors, but prevent the runoff from entering drains.
-
Prevent Environmental Release: Cover all nearby drains to prevent the chemical from entering the sewer system.
-
Contain & Absorb: Contain the spill using spill containment materials. Absorb the spilled liquid with an inert, non-combustible material such as Chemizorb®, sand, or a universal binder. Do not use combustible materials like sawdust.[1]
-
Collect Waste: Carefully collect the absorbed material and contaminated debris into a suitable, sealable container for hazardous waste disposal.[2]
-
Decontaminate: Clean the affected area thoroughly with a suitable solvent (e.g., water, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Advanced Procedure: Neutralization for Small Quantities (Pre-Treatment Only)
CAUTION: This procedure is intended only for experienced laboratory personnel as a pre-treatment step for small, manageable quantities of aqueous waste containing this compound. It is not a method for rendering the waste suitable for sewer disposal. The resulting neutralized solution must still be collected and disposed of as hazardous waste. The primary purpose of this pre-treatment is to reduce the corrosivity hazard for safer storage and handling prior to professional disposal.
The chemical principle involves reacting the basic amine with a weak acid to form a salt. This is an exothermic reaction that must be carefully controlled.
Detailed Neutralization Protocol
Safety First: This procedure must be performed in a certified chemical fume hood. Full PPE, including a face shield, is mandatory. An ice bath must be on hand to control the reaction temperature.
-
Preparation:
-
Place the container with the aqueous amine waste into a larger secondary container filled with an ice/water slurry.
-
Prepare a dilute solution of a weak acid, such as 1M citric acid or 1M acetic acid. Why a weak acid? Strong acids (like HCl or H₂SO₄) can cause a violent, uncontrolled exothermic reaction. A weak acid provides a more controlled, slower release of protons, minimizing heat generation and splashing.[8]
-
-
Dilution: If the amine waste is concentrated, dilute it slowly by adding it to cold water (at least 10 parts water to 1 part amine waste). Always add the amine to water, never the other way around , to help dissipate heat.[8]
-
Neutralization:
-
While stirring the diluted amine solution, slowly add the weak acid solution dropwise using a dropping funnel or pipette.
-
Monitor the temperature of the reaction vessel. If the temperature rises significantly, stop the addition of acid until the solution has cooled.
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
-
Endpoint Validation:
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0. This range ensures the basicity of the amine has been neutralized.
-
-
Final Disposal:
-
Transfer the neutralized salt solution into a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the resulting salt (e.g., citrate or acetate salt).
-
Dispose of this container through your institution's hazardous waste program.
-
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
- Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700.
- Safety Data Sheet for Tris[2-(dimethylamino)ethyl]amine. Aldrich - 723142.
- Safety Data Sheet: Tris(2-aminoethyl)amine. Chemos GmbH & Co.KG.
-
Disposing Amine Waste. Technology Catalogue. [Link]
- Guan, Y., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
- Ottinger, R. S., et al. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet MSDS / SDS - TRIS(2-DIMETHYLAMINOETHYL)AMINE. ChemicalBook.
- Treatment of amine wastes generated in industrial processes.
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
- Safety Data Sheet for N-Ethylisopropylamine. Fisher Scientific.
- Chemical label for this compound.
-
Tris(2-aminoethyl)amine. PubChem, National Center for Biotechnology Information. [Link]
- Safety Data Sheet for Tris(2-aminoethyl)amine. Fisher Scientific.
-
This compound, 1 X 5 g (645095-5G). Alkali Scientific. [Link]
-
Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
-
Waste Neutralization Guidance. Missouri State University Environmental Management. (February 7, 2023). [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Compliancy Group.
-
Proper disposal of chemicals. Sciencemadness Wiki. (August 20, 2025). [Link]
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- The OSHA Chemical Storage Requirements.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (May 30, 2025). [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). (April 15, 2025). [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
- This compound 90%. Sigma-Aldrich.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Tris[2-(isopropylamino)ethyl]amine
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for Tris[2-(isopropylamino)ethyl]amine (CAS No. 157794-54-2), a corrosive amine compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Immediate Safety Briefing: The Critical Risks
This compound is classified as a hazardous substance requiring stringent handling protocols. The primary dangers are its severe corrosive effects on skin and eyes.[1] According to its Safety Data Sheet (SDS), it is designated with the GHS05 pictogram, signaling a significant corrosion hazard, and the signal word "Danger".
Key Hazard Statement:
-
H314: Causes severe skin burns and eye damage. [1]
Immediate and correct use of Personal Protective Equipment (PPE) is non-negotiable. Standard laboratory attire (e.g., cotton lab coats, safety glasses) is insufficient. An upgraded, chemical-specific PPE ensemble is mandatory for all personnel handling this substance.
Hazard Analysis: Understanding the "Why"
A robust safety protocol is built on understanding the causality behind the risks. Amines, as a class, present notable hazards, and this compound is no exception.[2][3]
-
Severe Corrosivity (Skin and Eyes): The designation "Skin Corrosion Category 1B" indicates that this chemical can cause irreversible skin damage after an exposure of up to one hour. Its effect on eye tissue is equally destructive, categorized as "Eye Damage Category 1," meaning it can cause serious, potentially permanent, eye damage upon contact.
-
Inhalation Hazard: While the primary risk is dermal, vapors or aerosols can be generated, especially if the material is heated, agitated, or spilled. In poorly ventilated areas, these can cause respiratory irritation.[2] Therefore, engineering controls like a chemical fume hood are the first line of defense.
-
Combustibility: This compound has a flash point of 62 °C (143.6 °F), classifying it as a combustible liquid. It must be stored away from ignition sources.[4]
Core PPE Protocol: A Multi-Layered Defense
A multi-layered approach to PPE is essential to create redundant barriers against exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles: Must be worn at all times to protect from splashes and vapors.[3][5] Face Shield: REQUIRED to be worn over goggles whenever there is a significant risk of splashing, providing a secondary barrier for the entire face.[5] |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile or neoprene gloves are recommended for handling amines.[5] Always check the manufacturer's compatibility chart. Practice: Inspect gloves for any signs of degradation or perforation before use. Use a double-gloving technique for added protection during higher-risk procedures. |
| Body Protection | Chemical-Resistant Apron & Lab Coat | A flame-resistant or rubberized apron should be worn over a fully buttoned lab coat to provide a liquid-proof barrier against spills.[5] Standard cotton lab coats alone are not sufficient protection against a corrosive liquid splash. |
| Foot Protection | Closed-toe Shoes | Shoes must be made of a non-porous material and fully cover the feet. Perforated shoes or sandals are strictly forbidden in the laboratory.[5] |
| Respiratory Protection | Air-Purifying Respirator with Combination Filter | When Required: Necessary when working outside a certified chemical fume hood, during spill cleanup, or when aerosols may be generated.[2][3] Filter Type: A combination filter type ABEK (per EN 14387 standard) is specified. This protects against: (A) Organic gases and vapors, (B) Inorganic gases and vapors (e.g., chlorine), (E) Sulfur dioxide and other acid gases, and (K) Ammonia and organic ammonia derivatives. |
Operational Guide: PPE in Practice
The level of PPE must match the risk of the specific task.
Workflow 1: Low-Volume Handling in a Fume Hood
This scenario includes tasks like weighing a few grams or preparing a dilute solution inside a certified chemical fume hood.
Step-by-Step Protocol:
-
Verify Fume Hood Function: Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don Core PPE: Before approaching the hood, don your lab coat, chemical safety goggles, and a single pair of appropriate chemical-resistant gloves.
-
Prepare Workspace: Place an absorbent, plastic-backed liner on the work surface to contain minor drips.
-
Handle Chemical: Perform all manipulations at least 6 inches inside the fume hood.
-
Post-Handling: Securely cap the chemical container. Wipe down the work surface.
-
Doff PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly.
Workflow 2: Emergency Spill Response
This protocol is for a small, contained spill (e.g., <100 mL) inside a laboratory.
Step-by-Step Protocol:
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Evacuate if Necessary: If the spill is large or ventilation is poor, evacuate the area.
-
Don Enhanced PPE: Before cleanup, don the full PPE ensemble: lab coat, chemical-resistant apron, double-layered gloves, chemical safety goggles, a full-face shield, and an ABEK-rated respirator.
-
Contain the Spill: Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[4]
-
Neutralize and Absorb: Cover the spill with the absorbent material.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the affected area with a suitable decontamination solution, followed by soap and water.
-
Dispose of PPE: All disposable PPE used during cleanup must be treated as hazardous waste.[6]
-
Wash Hands: After removing all PPE, wash hands and any exposed skin thoroughly.
PPE Selection & Disposal Workflow
The decision-making process for PPE selection should be systematic. The following workflow illustrates the escalation of protection based on the operational context.
Caption: PPE Selection & Escalation Workflow for Amine Handling.
Proper PPE Doffing (Removal) Sequence:
To prevent cross-contamination, remove PPE in the following order:
-
Gloves (Outer Pair if double-gloved): Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out.
-
Chemical Apron.
-
Face Shield.
-
Goggles.
-
Lab Coat.
-
Gloves (Inner Pair).
-
Respirator (if used).
-
Wash hands immediately and thoroughly.
Contaminated, disposable PPE must be placed in a designated hazardous waste container.[6] Reusable items must be decontaminated according to established laboratory procedures.
Waste Disposal and Decontamination
All waste streams containing this compound, including rinsates and contaminated materials, are considered hazardous waste.
-
Chemical Waste: Collect all residual chemicals and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.[1][6]
-
Contaminated Materials: All disposables, such as gloves, absorbent pads, and pipette tips, that have come into contact with the chemical must be disposed of in a solid hazardous waste container.
-
Regulatory Compliance: Do not empty any amount of this chemical into drains.[1][4] All disposal must adhere to local, regional, and national environmental regulations.[6]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
- Aldrich 723142 - SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Personal protective equipment for handling Ethyne-1,2-diamine. (n.d.). Benchchem.
- Safety Data Sheet: Tris(2-aminoethyl)amine. (2024). Chemos GmbH&Co.KG.
-
Tris(2-aminoethyl)amine | C6H18N4 | CID 77731. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- chemical label this compound. (n.d.). Google.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
